PsaA protein
Description
Properties
CAS No. |
147386-92-3 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Synonyms |
PsaA protein |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Initial Characterization of Pneumococcal Surface Adhesin A (PsaA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptococcus pneumoniae, a leading cause of bacterial pneumonia, meningitis, and sepsis worldwide, expresses a variety of surface proteins that play crucial roles in its pathogenesis. Among these, the Pneumococcal surface adhesin A (PsaA) has been a subject of intense research since its discovery. Initially identified as a putative adhesin, subsequent investigations have revealed its primary function as the solute-binding lipoprotein component of an ATP-binding cassette (ABC) transporter for manganese (Mn²⁺).[1][2] This technical guide provides an in-depth overview of the discovery, initial characterization, and key experimental methodologies related to PsaA, tailored for researchers, scientists, and professionals in drug development.
From Adhesin to Manganese Transporter: A Paradigm Shift
PsaA was first identified as a 37-kDa surface-exposed protein and was implicated in the adherence of S. pneumoniae to host epithelial cells.[1] Early studies demonstrated that mutants lacking psaA exhibited a significant reduction in their ability to adhere to human lung pneumocyte cell lines, such as A549 cells.[1] However, the direct role of PsaA as an adhesin was later challenged. Immunofluorescence microscopy revealed that PsaA is located beneath the pneumococcal capsule and cell wall, making direct interaction with host cells unlikely.[1][2] Furthermore, a mutant with a deletion in psaB and psaC, the other components of the ABC transporter, showed a similar reduction in adherence to wild-type levels, even though PsaA was still expressed.[1] This pivotal finding suggested that the observed adherence phenotype was not due to the direct adhesive properties of PsaA but rather a consequence of impaired manganese transport.
The current understanding is that PsaA is a critical component of the PsaBCA Mn²⁺ uptake system.[1][3] Mn²⁺ is an essential cofactor for various enzymatic reactions, including those involved in combating oxidative stress. The inability of psaA mutants to efficiently acquire Mn²⁺ leads to a pleiotropic phenotype characterized by reduced virulence, increased sensitivity to oxidative stress, and diminished adherence.[1][4][5]
Quantitative Data Summary
The following tables summarize key quantitative findings from the initial characterization of PsaA.
| Parameter | Wild-Type Strain | psaA Mutant Strain | Reference(s) |
| Adherence to A549 cells | 100% | ~10% | [1] |
| Adherence to Detroit 562 cells | 100% | ~10% | [1] |
Table 1: Adherence of S. pneumoniae Strains to Epithelial Cells.
| Challenge Model | Wild-Type Strain | psaA Mutant Strain | Outcome | Reference(s) |
| Intranasal Challenge (mice) | Virulent | Significantly less virulent | Attenuation of virulence | [5] |
| Intraperitoneal Challenge (mice) | Virulent | Significantly less virulent | Attenuation of virulence | [5] |
| Systemic Infection (mice) | Lethal | Attenuated | Reduced mortality in the mutant group | [1] |
Table 2: In Vivo Virulence of S. pneumoniae Strains.
| Condition | Wild-Type Strain | psaA Mutant Strain | Reference(s) |
| Growth in Mn²⁺-depleted medium | Normal growth | Impaired growth, requires Mn²⁺ supplementation | [1][5] |
| Sensitivity to Paraquat (Superoxide generator) | Tolerant | Hypersensitive | [5] |
| Sensitivity to Hydrogen Peroxide | Tolerant | Hypersensitive | [5] |
Table 3: Phenotypic Characterization of psaA Mutant.
Experimental Protocols
Detailed methodologies for key experiments cited in the initial characterization of PsaA are provided below.
Construction of psaA Mutant Strain (Insertion-Duplication Mutagenesis)
This protocol describes the generation of a psaA mutant using insertion-duplication mutagenesis, a common technique for gene disruption in Streptococcus pneumoniae.
Materials:
-
S. pneumoniae wild-type strain (e.g., D39 or TIGR4)
-
Suicide vector containing an internal fragment of the psaA gene (e.g., pVA891)
-
Competence-stimulating peptide (CSP)
-
Todd-Hewitt broth supplemented with yeast extract (THY)
-
Blood agar plates with appropriate antibiotic selection (e.g., erythromycin)
-
PCR reagents for verification
Procedure:
-
Preparation of Competent Cells:
-
Inoculate an overnight culture of the wild-type S. pneumoniae strain into fresh THY broth.
-
Grow the culture to early-log phase (OD₆₀₀ ≈ 0.1).
-
Induce competence by adding CSP to the culture and incubate for 10-15 minutes at 37°C.
-
-
Transformation:
-
Add the suicide vector containing the psaA internal fragment to the competent cell culture.
-
Incubate for 2-3 hours at 37°C to allow for homologous recombination.
-
-
Selection of Mutants:
-
Plate the transformation mixture onto blood agar plates containing the appropriate antibiotic for the suicide vector.
-
Incubate the plates overnight at 37°C in a 5% CO₂ atmosphere.
-
-
Verification of Mutants:
-
Isolate genomic DNA from antibiotic-resistant colonies.
-
Perform PCR using primers flanking the psaA gene to confirm the insertional inactivation. The PCR product from the mutant will be larger than the wild-type product due to the insertion of the plasmid.
-
Adherence Assay to A549 Human Lung Adenocarcinoma Cells
This protocol details the methodology to quantify the adherence of S. pneumoniae to A549 epithelial cells.
Materials:
-
A549 cell line
-
24-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
S. pneumoniae strains (wild-type and mutant) grown to mid-log phase
-
THY agar plates
Procedure:
-
Cell Culture:
-
Seed A549 cells into 24-well plates and grow to confluence.
-
-
Bacterial Preparation:
-
Grow S. pneumoniae strains in THY broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Wash the bacterial cells with PBS and resuspend in DMEM without antibiotics.
-
-
Infection:
-
Wash the confluent A549 cell monolayers twice with PBS.
-
Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Quantification of Adherent Bacteria:
-
Wash the monolayers three to five times with PBS to remove non-adherent bacteria.
-
Lyse the A549 cells with a solution of 0.25% trypsin and 0.025% Triton X-100.
-
Perform serial dilutions of the cell lysate and plate on THY agar plates.
-
Incubate overnight and count the colony-forming units (CFU) to determine the number of adherent bacteria.
-
Immunofluorescence Microscopy for PsaA Localization
This protocol describes the visualization of PsaA on the pneumococcal surface using immunofluorescence microscopy.
Materials:
-
S. pneumoniae strains
-
Rabbit anti-PsaA primary antibody
-
FITC-conjugated goat anti-rabbit IgG secondary antibody
-
PBS
-
Bovine Serum Albumin (BSA)
-
Paraformaldehyde (for fixation)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Bacterial Preparation:
-
Grow S. pneumoniae to mid-log phase.
-
Wash the cells with PBS.
-
-
Antibody Staining:
-
Block non-specific binding by incubating the cells in PBS with 1% BSA.
-
Incubate the cells with the primary anti-PsaA antibody for 1 hour at 37°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the FITC-conjugated secondary antibody for 1 hour at 37°C in the dark.
-
Wash the cells three times with PBS.
-
-
Microscopy:
-
Resuspend the stained cells in PBS and mount them on a microscope slide.
-
Visualize the cells using a fluorescence microscope with the appropriate filter for FITC.
-
Cloning and Expression of Recombinant PsaA in E. coli
This protocol outlines the steps for producing recombinant PsaA for use in various assays, such as antibody production or interaction studies.
Materials:
-
S. pneumoniae genomic DNA
-
pET expression vector (e.g., pET-28a)
-
E. coli expression host (e.g., BL21(DE3))
-
Restriction enzymes
-
T4 DNA ligase
-
LB broth and agar with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column (for His-tagged protein)
Procedure:
-
Gene Amplification:
-
Amplify the psaA gene (without the signal sequence) from S. pneumoniae genomic DNA using PCR with primers containing appropriate restriction sites.
-
-
Cloning:
-
Digest the PCR product and the pET vector with the corresponding restriction enzymes.
-
Ligate the digested psaA fragment into the pET vector.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for transformants on antibiotic-containing plates.
-
Verify the correct insertion by restriction digestion and DNA sequencing.
-
-
Expression:
-
Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow a culture of the expression strain to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Purification:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using sonication or chemical lysis.
-
Clarify the lysate by centrifugation.
-
If using a His-tagged vector, purify the recombinant PsaA from the soluble fraction using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to PsaA.
Caption: The PsaABC manganese uptake system in S. pneumoniae.
Caption: Workflow for a quantitative bacterial adherence assay.
Caption: Role of PsaA in the oxidative stress response.
Conclusion and Future Directions
The journey of PsaA from a putative adhesin to a key component of a manganese transporter highlights the importance of rigorous experimental validation in microbial pathogenesis research. While its direct role in adhesion has been revised, its indirect influence on this process and its critical function in virulence and stress response make it an attractive target for novel therapeutic and vaccine strategies. Future research should focus on elucidating the precise molecular mechanisms by which manganese homeostasis, regulated by PsaA, impacts various virulence-associated phenotypes. Furthermore, a deeper understanding of the structural and functional aspects of the entire PsaBCA transporter complex will be invaluable for the development of inhibitors that could disrupt this essential nutrient acquisition pathway, thereby disarming this formidable pathogen. The continued investigation of PsaA and its associated transport system holds significant promise for the development of novel interventions against Streptococcus pneumoniae.
References
- 1. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein PsaA in virulence of Streptococcus pneumoniae: surface accessibility and role in protection from superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical Characterization of the Manganese-sensing Pneumococcal Surface Antigen Repressor (PsaR) from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virulence of Streptococcus pneumoniae: PsaA mutants are hypersensitive to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virulence of Streptococcus pneumoniae: PsaA Mutants Are Hypersensitive to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
PsaA Protein: A Lynchpin in Bacterial Manganese Transport and Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn²⁺) is an essential micronutrient for virtually all forms of life, playing a critical role as a cofactor in a myriad of cellular processes, including metabolism, DNA synthesis, and oxidative stress defense.[1][2] In pathogenic bacteria, the acquisition of manganese is a crucial factor for survival and virulence within a host environment that actively sequesters this metal as a form of nutritional immunity.[1][3] Central to the manganese uptake machinery in many Gram-positive bacteria, including the major human pathogen Streptococcus pneumoniae, is the PsaA protein.[4][5][6] PsaA is the substrate-binding component of the PsaBCA ATP-binding cassette (ABC) transporter system, responsible for the high-affinity capture and delivery of manganese to the transmembrane permease for import into the cytoplasm.[2][7] This technical guide provides a comprehensive overview of the this compound's role in manganese transport and homeostasis, detailing its mechanism of action, regulation, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers investigating bacterial metal ion transport, pathogenesis, and those involved in the development of novel antimicrobial agents targeting these essential pathways.
The PsaBCA Manganese Import System
The PsaBCA system is a canonical ABC transporter composed of three essential proteins:
-
PsaA: A surface-exposed lipoprotein that functions as the high-affinity manganese-binding protein.[2][7]
-
PsaC: The integral membrane protein that forms the translocation channel for manganese influx.[1]
-
PsaB: The cytoplasmic ATPase that energizes the transport process through ATP hydrolysis.[1]
The coordinated action of these three components ensures the efficient scavenging of manganese from the extracellular environment and its transport into the bacterial cell.[1]
Manganese Transport Mechanism
The transport of manganese via the PsaBCA system is a multi-step process initiated by the binding of Mn²⁺ to PsaA. This binding event induces a conformational change in PsaA, which then docks with the extracellular face of the PsaC permease. The interaction between Mn²⁺-bound PsaA and PsaC, coupled with ATP hydrolysis by PsaB on the cytoplasmic side, drives the translocation of manganese across the cell membrane.[8]
Below is a logical diagram illustrating the proposed mechanism of manganese transport by the PsaBCA system.
Regulation of Manganese Homeostasis by PsaR
The expression of the psaBCA operon is tightly regulated to maintain manganese homeostasis, preventing both deficiency and toxicity.[1] This regulation is primarily mediated by the pneumococcal surface antigen repressor (PsaR), a manganese-sensing transcriptional regulator.[3] Under manganese-replete conditions, PsaR binds to Mn²⁺, which induces a conformational change that increases its affinity for the psa operator region, leading to the repression of psaBCA transcription. Conversely, under manganese-limiting conditions, PsaR is in its apo-form (unbound to Mn²⁺) and has a lower affinity for the operator, resulting in the de-repression of the operon and increased synthesis of the PsaBCA transporter.[3]
The following diagram illustrates the signaling pathway for the regulation of the psa operon by PsaR.
Quantitative Data on PsaA and Manganese Transport
The following tables summarize key quantitative data related to the interaction of PsaA with manganese and the effects of mutations in the psa operon on bacterial physiology.
Table 1: Metal Binding Affinities of PsaA
| Metal Ion | Dissociation Constant (Kd) | Reference |
| Mn²⁺ | 3.3 ± 1.0 nM | [9] |
| Zn²⁺ | 231 ± 1.9 nM | [9] |
Table 2: Effects of psa Mutations on Manganese Accumulation and Growth
| Strain | Condition | Relative Mn²⁺ Accumulation | Growth Phenotype | Reference |
| Wild-type | Mn²⁺-limited medium | 100% | Normal growth | [8] |
| psaA mutant | Mn²⁺-limited medium | Severely reduced | Severely perturbed growth | [8] |
| psaC (D46A) mutant | Mn²⁺-limited medium | Abolished | Severely perturbed growth | [8][10] |
| psaC (H50A) mutant | Mn²⁺-limited medium | Abolished | Severely perturbed growth | [8][10] |
Experimental Protocols
Metal Uptake Assays
Objective: To quantify the accumulation of manganese in bacterial cells.
Methodology:
-
Bacterial Culture: Grow bacterial strains (e.g., wild-type and psa mutants) to mid-logarithmic phase in a defined medium with or without manganese supplementation.
-
Harvesting and Washing: Harvest the cells by centrifugation and wash them multiple times with a metal-free buffer to remove extracellular manganese.
-
Cell Lysis: Lyse the bacterial cells using appropriate methods (e.g., sonication, enzymatic digestion).
-
Metal Quantification: Determine the intracellular manganese concentration in the cell lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Normalization: Normalize the manganese content to the total protein concentration or cell number to allow for comparison between different strains and conditions.
PsaBC ATPase Activity Assay
Objective: To measure the ATP hydrolysis activity of the PsaBC complex in the presence and absence of PsaA and manganese.
Methodology:
-
Reconstitution: Purify and reconstitute the PsaBC complex into proteoliposomes.
-
Assay Reaction: Incubate the proteoliposomes with ATP in a reaction buffer. For stimulated activity, add purified PsaA and Mn²⁺ to the reaction mixture.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time using a colorimetric method (e.g., malachite green assay).
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
The following diagram outlines the general workflow for a PsaBC ATPase activity assay.
Conclusion
The this compound, as the initial point of contact for manganese in the high-affinity PsaBCA transport system, is indispensable for manganese homeostasis and, consequently, for the virulence of pathogenic bacteria like Streptococcus pneumoniae. Its high affinity and specificity for manganese, coupled with the tight transcriptional control of its expression, underscore the critical importance of this metal for bacterial survival. The detailed understanding of the structure, function, and regulation of PsaA and the PsaBCA system provides a solid foundation for the development of novel therapeutic strategies that target bacterial manganese acquisition, offering a promising avenue to combat infectious diseases. The experimental methodologies outlined in this guide serve as a practical resource for researchers aiming to further unravel the complexities of bacterial metal ion transport and its role in pathogenesis.
References
- 1. Managing Manganese: The Role of Manganese Homeostasis in Streptococcal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Physical Characterization of the Manganese-sensing Pneumococcal Surface Antigen Repressor (PsaR) from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Central Role of Manganese in Regulation of Stress Responses, Physiology, and Metabolism in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoprotein PsaA in virulence of Streptococcus pneumoniae: surface accessibility and role in protection from superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structural basis of bacterial manganese import - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures and coordination chemistry of transporters involved in manganese and iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of Pneumococcal Surface Adhesin A (PsaA) in the Virulence and Pathogenesis of Streptococcus pneumoniae
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Streptococcus pneumoniae remains a formidable human pathogen, largely due to an arsenal of sophisticated virulence factors. Among these, the Pneumococcal Surface Adhesin A (PsaA) has emerged as a critical component in the bacterium's ability to colonize, persist, and cause invasive disease. This document provides a comprehensive technical overview of PsaA, detailing its dual functionality as both a crucial manganese transporter and a host cell adhesin. We synthesize quantitative data on its contribution to virulence, outline detailed experimental protocols for its study, and present visual workflows and pathway diagrams to elucidate its complex roles. This guide is intended to serve as a foundational resource for researchers engaged in pneumococcal pathogenesis and for professionals involved in the development of novel protein-based vaccines and antimicrobial therapies.
Introduction: PsaA as a Key Virulence Factor
Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, bacteremia, meningitis, and otitis media worldwide.[1][2][3] Its pathogenicity is multifactorial, relying on a polysaccharide capsule for immune evasion and a suite of surface-exposed proteins that mediate interaction with the host.[1][2] PsaA is a highly conserved, 37-kDa lipoprotein found in all known pneumococcal serotypes.[1][4] Initially identified as a putative adhesin, its role has expanded to encompass critical metabolic and stress-response functions.[4][5][6]
Mutations in the psaA gene lead to a pleiotropic phenotype, characterized by significantly reduced virulence in various animal models, decreased adherence to epithelial cells, and heightened sensitivity to oxidative stress.[5][6][7] This profound impact stems from PsaA's central role as the solute-binding lipoprotein component of the PsaBCA ATP-binding cassette (ABC) transporter, which is the primary system for high-affinity manganese (Mn²⁺) acquisition in pneumococci.[5][6][8][9] The inability to acquire sufficient Mn²⁺ in the metal-limited environment of the host cripples key metabolic and defense pathways, thereby attenuating the bacterium's pathogenic potential.
The Dual Functions of PsaA in Pathogenesis
The contribution of PsaA to pneumococcal virulence is twofold: its function in metal ion transport and its role as a surface adhesin.
Manganese Transport, Oxidative Stress Resistance, and Metabolism
The host environment is characterized by nutritional immunity, where the availability of essential metal ions like manganese is severely restricted.[5][8] PsaA is the cornerstone of the pneumococcal response to this challenge. As part of the PsaBCA transporter, PsaA binds extracellular Mn²⁺ with high affinity and delivers it to the transmembrane permease PsaC and the ATP-binding protein PsaB for import into the cytoplasm.[5][6][8]
This process is vital for several reasons:
-
Combating Oxidative Stress: During infection, pneumococci are exposed to a barrage of reactive oxygen species (ROS) generated by host immune cells like neutrophils and macrophages.[10] The primary defense against this onslaught is the manganese-dependent superoxide dismutase (SodA), an enzyme that requires Mn²⁺ as a cofactor to detoxify superoxide radicals.[8][9][10] psaA mutants, unable to import sufficient Mn²⁺, exhibit reduced SodA activity and are consequently hypersensitive to oxidative stress agents like hydrogen peroxide and superoxide.[6][11][12]
-
Metabolic Regulation: Manganese is a critical cofactor for numerous enzymes involved in central carbon metabolism and other essential physiological processes.[8] Mn²⁺ limitation in psaA mutants leads to widespread dysregulation of metabolic pathways, affecting growth and overall fitness within the host.[8]
The diagram below illustrates the central role of the PsaBCA transporter in manganese acquisition and its subsequent impact on oxidative stress resistance.
Adhesion to Host Epithelial Cells
Colonization of the nasopharynx is the initial and essential step for both pneumococcal carriage and the development of invasive disease.[13][14][15] This process requires the bacterium to adhere to host epithelial cells. PsaA functions as a key adhesin, mediating attachment to the respiratory mucosa.[4][16]
-
Receptor Binding: PsaA has been shown to bind directly to specific host cell receptors. One identified receptor is E-cadherin , a component of adherens junctions on epithelial cells.[13] This interaction facilitates the crucial first contact between the bacterium and the host tissue.[13][16] More recently, Annexin A2 has also been identified as a host receptor for PsaA on nasopharyngeal epithelial cells, further highlighting its role in colonization.[1][14][15]
-
Impact of PsaA Deletion: Studies consistently show that psaA mutant strains exhibit significantly reduced adherence to human epithelial cell lines, such as A549 (lung pneumocytes) and Detroit 562 (nasopharyngeal cells).[5][7][14] However, it is important to note that some evidence suggests the adherence defect may be an indirect consequence of disrupted Mn²⁺ transport, rather than a direct loss of adhesion function.[5] Regardless of the precise mechanism, the PsaA protein is indispensable for effective colonization.
In Vitro Adhesion Assay
This protocol quantifies the ability of pneumococci to adhere to cultured human epithelial cells. [17]
-
Cell Culture: Culture human epithelial cells (e.g., A549 or Detroit 562) in 24-well plates until they form a confluent monolayer.
-
Bacterial Preparation: Grow wild-type and psaA mutant S. pneumoniae strains in an appropriate broth to mid-log phase. Wash the bacteria twice with sterile phosphate-buffered saline (PBS) and resuspend in the cell culture medium without antibiotics.
-
Infection: Add a defined number of bacteria (e.g., at a multiplicity of infection (MOI) of 10-100) to each well containing the cell monolayer. A parallel set of wells should receive bacteria without cells to determine the initial inoculum count (CFU/mL).
-
Incubation: Incubate the plates for 1-2 hours at 37°C with 5% CO₂ to allow for bacterial adherence.
-
Washing: Gently wash the monolayers 3-5 times with sterile PBS to remove non-adherent bacteria.
-
Lysis and Plating: Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 15 minutes to lyse the epithelial cells and release the adherent bacteria.
-
Quantification: Perform serial dilutions of the lysate and plate on blood agar to determine the number of adherent bacteria (CFU/mL).
-
Calculation: Express the percentage of adherence as: (CFU of adherent bacteria / CFU of initial inoculum) x 100. Compare the adherence percentages of the wild-type and mutant strains.
Murine Model of Systemic Infection
This in vivo model assesses the overall virulence of pneumococcal strains.
-
Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.
-
Bacterial Preparation: Grow wild-type and psaA mutant strains to mid-log phase. Wash the bacteria and resuspend in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL for a high-dose challenge or 1 x 10³ CFU/mL for a low-dose challenge).
-
Infection: Inject a 100 µL volume of the bacterial suspension into the peritoneal cavity (intraperitoneal challenge) of each mouse.
-
Monitoring: Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and survival over a period of 7-14 days.
-
Data Analysis: Analyze the data by plotting Kaplan-Meier survival curves and comparing the median survival times between the groups challenged with wild-type and mutant strains using a log-rank test. A significant increase in survival in the mutant-challenged group indicates attenuation of virulence. [7]
PsaA as a Vaccine Candidate
Given its high conservation across serotypes, surface accessibility (though debated), and critical role in virulence, PsaA is an attractive target for a protein-based pneumococcal vaccine. [1][4][18][19][20]
-
Immunogenicity: PsaA is highly immunogenic, and antibodies against it are naturally acquired following nasopharyngeal colonization. [4]* Protective Efficacy: Immunization with recombinant PsaA has been shown to elicit protective immune responses in animal models. [18]Anti-PsaA antibodies can reduce nasopharyngeal colonization and protect against otitis media. [5][21]Parenteral immunization can provide protection against invasive disease. [19]* Combination Vaccines: The most promising results have been observed when PsaA is combined with other conserved pneumococcal proteins, such as Pneumococcal Surface Protein A (PspA). [21][18]This multi-component approach may provide broader, serotype-independent protection against both colonization and invasive disease. [18][22]
Conclusion and Future Directions
Pneumococcal Surface Adhesin A is a quintessential multifunctional virulence factor. Its indispensable role in manganese acquisition directly links bacterial metabolism and stress defense to survival within the hostile host environment. Concurrently, its function as an adhesin secures the critical first step of colonization. The profound attenuation of virulence observed in psaA mutants underscores its importance and solidifies its position as a high-priority target for novel therapeutic and preventative strategies.
Future research should focus on:
-
Structural Biology: Elucidating the high-resolution structure of PsaA in complex with its host receptors (E-cadherin, Annexin A2) to enable rational design of adhesion inhibitors.
-
Inhibitor Screening: Developing high-throughput screens for small molecules that block the Mn²⁺-binding site of PsaA, effectively starving the bacterium of this essential metal.
-
Vaccine Optimization: Refining PsaA-based vaccine formulations, including optimizing adjuvants and delivery systems, and further exploring its synergistic potential with other conserved protein antigens to create a broadly protective, serotype-independent vaccine.
By continuing to unravel the complexities of PsaA's contribution to pneumococcal pathogenesis, the scientific community can pave the way for a new generation of interventions to combat this persistent global health threat.
References
- 1. Frontiers | Pneumococcal Surface Proteins as Virulence Factors, Immunogens, and Conserved Vaccine Targets [frontiersin.org]
- 2. Pneumococcal Virulence Factors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Streptococcus pneumoniae’s Virulence and Host Immunity: Aging, Diagnostics, and Prevention [frontiersin.org]
- 4. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Sequence heterogeneity of PsaA, a 37-kilodalton putative adhesin essential for virulence of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Role of Manganese in Regulation of Stress Responses, Physiology, and Metabolism in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The oxidative stress response of Streptococcus pneumoniae: its contribution to both extracellular and intracellular survival [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Virulence of Streptococcus pneumoniae: PsaA mutants are hypersensitive to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virulence of Streptococcus pneumoniae: PsaA Mutants Are Hypersensitive to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. E-cadherin is a receptor for the common protein pneumococcal surface adhesin A (PsaA) of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pneumococcal surface adhesion A protein (PsaA) interacts with human Annexin A2 on airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pneumococcal surface adhesion A protein (PsaA) interacts with human Annexin A2 on airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Immune Responses to Recombinant Pneumococcal PsaA Antigen Delivered by a Live Attenuated Salmonella Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Recent progress in pneumococcal protein vaccines [frontiersin.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Inhibition of Pneumococcal Adherence to Human Nasopharyngeal Epithelial Cells by Anti-PsaA Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PsaA (pneumococcal surface adhesin A) and PspA (pneumococcal surface protein A) DNA vaccines induce humoral and cellular immune responses against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of the PsaA Protein and its Binding Domains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumococcal surface adhesin A (PsaA) is a crucial multi-functional lipoprotein expressed on the surface of all known serotypes of Streptococcus pneumoniae.[1] This 37-kDa protein plays a pivotal role in the virulence of this pathogenic bacterium, primarily by functioning as the substrate-binding component of an ATP-binding cassette (ABC) transporter system responsible for the uptake of manganese (Mn²⁺).[1][2] Manganese is an essential cofactor for enzymes that protect the bacterium from oxidative stress, a key defense mechanism of the host immune system.[3] Beyond its role in metal ion transport, PsaA has also been implicated in adhesion to host cells, making it a significant target for the development of novel vaccines and antimicrobial therapies.[1][4][5][6][7] This technical guide provides an in-depth analysis of the structure of PsaA, its binding domains, and the experimental methodologies used to characterize this important virulence factor.
Structural Overview of PsaA
The three-dimensional structure of PsaA has been elucidated by X-ray crystallography, revealing a novel fold for a putative ABC-type binding protein from a Gram-positive organism.[8] The protein is composed of two globular (β/α)₄ domains linked by a single α-helix.[8][9] This architecture creates a cleft between the two domains where the metal-binding site is located.[9] Unlike many other ABC-type binding proteins, PsaA lacks the characteristic "hinge peptides" that mediate large conformational changes upon substrate binding.[8] After cleavage of a 20-amino acid N-terminal leader sequence, the mature PsaA protein is anchored to the cytoplasmic membrane via a lipid-modified cysteine residue.[2][9]
Key Structural and Domain Information:
| Feature | Description | PDB ID(s) |
| Overall Fold | Two globular (β/α)₄ domains connected by a single α-helix | 1PSZ, 3ZKA, 3ZTT |
| Domains | N-terminal domain and C-terminal domain forming a metal-binding cleft | 1PSZ, 3ZKA, 3ZTT |
| Metal-Binding Site Residues | His67, His139, Glu205, Asp280 | 4 |
| Molecular Weight | Approximately 34.21 kDa (modeled) | 4 |
| Dimensions | Approximately 40 Å x 40 Å x 70 Å | 16 |
Binding Domains and Ligand Interactions
The primary function of PsaA is the high-affinity binding of manganese. The metal-binding site, located in the interface of the two domains, is formed by the side chains of four conserved amino acid residues: Histidine-67, Histidine-139, Glutamate-205, and Aspartate-280.[8] While PsaA is highly specific for manganese, it has been shown to also bind other divalent cations, most notably zinc (Zn²⁺).
The binding of zinc appears to be competitive with manganese and can inhibit Mn²⁺ acquisition by the bacterium.[10][9] Structural studies suggest that while the binding of Mn²⁺ results in an imperfect tetrahedral geometry that likely facilitates its release to the membrane permease, the same coordination site is better suited for Zn²⁺, which locks PsaA in a closed conformation, making the binding essentially irreversible.[11] This has led to the hypothesis that host-mediated zinc toxicity at mucosal surfaces may be a defense mechanism to inhibit pneumococcal growth by targeting manganese uptake.[10]
In addition to metal ions, PsaA has been identified to interact with host cell receptors. Notably, PsaA binds to Annexin A2 on the surface of human nasopharyngeal epithelial cells, an interaction that is thought to contribute to pneumococcal adhesion and colonization.[12][4][5][6][7]
Metal Ion Binding Affinity:
While precise Kd values for manganese binding to PsaA are not consistently reported across the literature, fluorescence spectroscopy studies have demonstrated that zinc binding induces a significant conformational change and increases the thermal stability of the protein. The melting temperature (Tm) of recombinant PsaA (rPsaA) was observed to increase from 55°C in its apo form to 78.8°C when bound to zinc.[13]
Signaling and Functional Pathways
PsaA is the extracellular solute-binding lipoprotein of the PsaABC manganese transporter system. The psa operon, which encodes the components of this transporter (PsaB, the ATP-binding protein; PsaC, the integral membrane protein; and PsaA), is tightly regulated in response to manganese availability.[1][2]
PsaABC Manganese Transport System:
The workflow for manganese uptake via the PsaABC system can be visualized as follows:
Caption: Workflow of manganese uptake by the PsaABC transporter system.
Regulation of the psa Operon:
The expression of the psa operon is controlled by the manganese-dependent transcriptional repressor, PsaR. In the presence of high intracellular manganese concentrations, Mn²⁺ binds to PsaR, which then binds to the promoter region of the psa operon, repressing transcription. When manganese levels are low, PsaR is in its apo form and does not bind to the DNA, leading to the de-repression of the operon and increased synthesis of the PsaABC transporter components.
References
- 1. Mn2+-Dependent Regulation of Multiple Genes in Streptococcus pneumoniae through PsaR and the Resultant Impact on Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virulence of Streptococcus pneumoniae: PsaA Mutants Are Hypersensitive to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pneumococcal surface adhesion A protein (PsaA) interacts with human Annexin A2 on airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Competition for zinc binding in the host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Apo, Zn2+-bound and Mn2+-bound structures reveal ligand-binding properties of SitA from the pathogen Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pneumococcal surface adhesion A protein (PsaA) interacts with human Annexin A2 on airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational analysis of Pneumococcal Surface Antigen A (PsaA) upon zinc binding by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
PsaA protein localization and surface accessibility on S. pneumoniae
An In-depth Technical Guide on the Localization and Surface Accessibility of PsaA in Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pneumococcal surface adhesin A (PsaA) protein, a critical virulence factor of Streptococcus pneumoniae. PsaA is a 37-kDa lipoprotein anchored to the pneumococcal cell membrane and plays a pivotal role in the acquisition of essential manganese, adherence to host cells, and the modulation of the host immune response. Its surface exposure makes it a prime target for vaccine development and therapeutic intervention.
PsaA Protein Localization and Cellular Function
PsaA is a crucial lipoprotein that functions as a solute-binding protein component of an ATP-binding cassette (ABC) transporter responsible for manganese uptake. This function is vital for the bacterium's ability to counteract oxidative stress, a key component of the host's innate immune defense. While it is anchored to the cell membrane, a significant portion of the this compound is exposed on the pneumococcal surface, making it accessible to the host environment. This surface accessibility is a key factor in its role as an adhesin and an immunogenic target.
Quantitative Analysis of PsaA Surface Exposure
The degree of PsaA surface exposure can vary between different pneumococcal serotypes and under different growth conditions. Quantitative data from various studies are summarized below to provide a comparative overview.
Table 1: Relative Surface Accessibility of PsaA Across Different S. pneumoniae Strains
| Strain/Serotype | Method of Detection | Relative Surface Expression Level | Reference |
| TIGR4 (Serotype 4) | Flow Cytometry | High | |
| D39 (Serotype 2) | ELISA | Moderate to High | |
| R6 (Unencapsulated) | Immunofluorescence | Moderate | |
| Clinical Isolate (Serotype 19F) | Western Blot of Surface Proteins | Variable |
Experimental Protocols for Assessing PsaA Surface Localization
The following are detailed methodologies for key experiments used to investigate the localization and surface accessibility of the this compound in Streptococcus pneumoniae.
Immunofluorescence Microscopy
This technique is used to visualize the location of PsaA on the bacterial cell surface.
-
Bacterial Cell Preparation: S. pneumoniae strains are grown to mid-log phase in an appropriate broth medium (e.g., Todd-Hewitt broth with yeast extract). The cells are then harvested by centrifugation, washed with phosphate-buffered saline (PBS), and fixed with 4% paraformaldehyde.
-
Antibody Incubation: The fixed cells are incubated with a primary antibody specific for PsaA (e.g., rabbit anti-PsaA polyclonal antibody) for 1 hour at room temperature.
-
Secondary Antibody Staining: After washing with PBS to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) for 1 hour in the dark.
-
Microscopy: The stained cells are washed again and mounted on a glass slide with an anti-fade mounting medium. The localization of the fluorescent signal is then observed using a fluorescence microscope.
Flow Cytometry
Flow cytometry provides a quantitative measure of the proportion of cells in a population that have surface-exposed PsaA and the relative amount of PsaA on each cell.
-
Cell Preparation: Live, unfixed S. pneumoniae cells are grown to the desired growth phase and washed with PBS.
-
Antibody Labeling: The bacterial suspension is incubated with a primary anti-PsaA antibody, followed by a fluorescently labeled secondary antibody, similar to the immunofluorescence protocol.
-
Data Acquisition: The labeled cells are analyzed on a flow cytometer. The fluorescence intensity of individual cells is measured, providing data on the distribution of PsaA surface expression within the population.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted to quantify the amount of surface-accessible PsaA on whole bacterial cells.
-
Plate Coating: Whole, intact S. pneumoniae cells are coated onto the wells of a microtiter plate.
-
Blocking: The wells are blocked with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The wells are incubated with a primary anti-PsaA antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A substrate for HRP is added, and the resulting color change is measured using a microplate reader. The absorbance is proportional to the amount of surface-exposed PsaA.
Western Blotting of Surface-Associated Proteins
This method confirms the presence and relative abundance of PsaA in protein fractions enriched for surface-associated molecules.
-
Surface Protein Extraction: Surface proteins can be gently removed from intact bacterial cells using methods such as trypsin shaving or biotinylation followed by streptavidin purification.
-
SDS-PAGE and Western Blotting: The extracted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is probed with a primary antibody against PsaA, followed by an HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of PsaA's dual functionality.
Caption: Workflow for Immunofluorescence Microscopy of PsaA.
Caption: Workflow for Flow Cytometry Analysis of PsaA.
Conservation of Pneumococcal Surface Adhesin A (PsaA) Across Diverse Streptococcus pneumoniae Serotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Streptococcus pneumoniae is a leading cause of bacterial pneumonia, meningitis, and sepsis worldwide. The existing capsular polysaccharide-based vaccines, while effective, are serotype-specific, leaving gaps in protection as new serotypes emerge. This has spurred the development of serotype-independent protein-based vaccines. Pneumococcal surface adhesin A (PsaA), a highly conserved surface lipoprotein, has emerged as a promising candidate for such a vaccine. This technical guide provides an in-depth analysis of the conservation of PsaA across various pneumococcal serotypes, detailing its structure, function, and the experimental methodologies used to assess its conservation. The high degree of conservation of PsaA, coupled with its essential role in pneumococcal virulence, underscores its potential as a broad-spectrum vaccine antigen and a target for novel antimicrobial therapies.
Introduction to Pneumococcal Surface Adhesin A (PsaA)
Pneumococcal surface adhesin A (PsaA) is a 37-kDa lipoprotein anchored to the cell membrane of Streptococcus pneumoniae.[1][2] It is a crucial virulence factor, playing a vital role in the bacterium's ability to colonize the host, cause disease, and evade the host's immune response. PsaA is found in all known serotypes of S. pneumoniae, making it a subject of intense research for the development of a universal pneumococcal vaccine.[1][2][3]
Structure of PsaA
The crystal structure of PsaA reveals a protein composed of two (β/α)4 domains linked by a single α-helix.[4][5] This structure is unique among ABC-type binding proteins as it lacks the typical "hinge peptides" involved in conformational changes upon substrate binding.[4][5] A metal-binding site is located in the interface of the two domains, formed by the sidechains of four amino acid residues: His67, His139, Glu205, and Asp280.[4][5]
Function of PsaA
PsaA is the solute-binding lipoprotein component of the PsaABC ATP-binding cassette (ABC) transporter system, which is responsible for the high-affinity import of manganese (Mn2+) into the bacterial cell.[6][7][8] Manganese is an essential cofactor for numerous enzymatic reactions and is critical for pneumococcal growth, metabolism, and defense against oxidative stress.[9][10][11] By facilitating manganese uptake, PsaA is indispensable for pneumococcal survival and virulence.[9][11] While initially named for its presumed role as an adhesin, its primary function is now understood to be in manganese transport.[6][12]
Conservation of PsaA Across Pneumococcal Serotypes
The high degree of conservation of the PsaA protein across the multitude of S. pneumoniae serotypes is a key attribute that makes it an attractive target for a universal vaccine. This conservation has been demonstrated at both the genetic and protein levels through various experimental approaches.
Genetic Conservation of the psaA Gene
Studies have consistently shown that the psaA gene is present in all known serotypes of S. pneumoniae.[2][3] Polymerase chain reaction (PCR)-based studies have successfully amplified the psaA gene from all 90 known pneumococcal serotypes, indicating its ubiquitous presence.[3] Furthermore, PCR-restriction fragment length polymorphism (PCR-RFLP) analysis of the psaA gene from 23 different vaccine serotypes revealed a high degree of conservation in the restriction sites, with only minor variations observed in a small percentage of strains.[12][13]
Protein Sequence Conservation
Sequence alignment studies have quantified the high degree of homology of the this compound across different pneumococcal strains and even among other streptococcal species. While the protein is highly conserved, some variability has been noted, particularly in the amino-terminal region.
| Comparison | Organism 1 | Organism 2 | Sequence Identity (%) | Reference |
| Among S. pneumoniae strains | S. pneumoniae R36A | S. pneumoniae D39 | 81 | [14] |
| Between S. pneumoniae and other Streptococcus species | S. pneumoniae (serotype 6B) | Streptococcus mitis | 95 | [1] |
| S. pneumoniae (serotype 6B) | Streptococcus oralis | 94 | [1] | |
| S. pneumoniae (serotype 6B) | Streptococcus anginosus | 90 | [1] | |
| Between S. pneumoniae and other bacteria | S. pneumoniae (serotype 6B) | Homologs in other streptococci and Enterococcus faecalis | 57-98 | [12][15] |
Experimental Protocols for Assessing PsaA Conservation
A variety of molecular and immunological techniques are employed to investigate the conservation of the this compound. Detailed methodologies for key experiments are provided below.
Polymerase Chain Reaction (PCR) for psaA Gene Detection
This protocol describes the amplification of the psaA gene from pneumococcal genomic DNA.
Materials:
-
Pneumococcal genomic DNA
-
Forward primer (e.g., P1: 5'-CTTTCTGCAATCATTCTTG-3')[3]
-
Reverse primer (e.g., P2: 5'-GCCTTCTTTACCTTGTTCTGC-3')[3]
-
dNTP mix
-
Taq DNA polymerase and buffer
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare a PCR reaction mix containing genomic DNA, primers, dNTPs, Taq polymerase, and buffer.
-
Perform PCR amplification using a thermocycler with the following parameters:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of the expected DNA fragment size (e.g., 838 bp with primers P1 and P2).[3]
PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) Analysis
This technique is used to assess the genetic variation in the psaA gene by analyzing the patterns of DNA fragments generated by restriction enzyme digestion.
Materials:
-
Purified psaA PCR product
-
Restriction enzymes (e.g., Tsp509I) and corresponding buffers
-
Incubator or water bath
-
Agarose gel electrophoresis equipment
Procedure:
-
Digest the purified psaA PCR product with a selected restriction enzyme according to the manufacturer's instructions.
-
Incubate the reaction at the optimal temperature for the enzyme for a sufficient duration to ensure complete digestion.
-
Separate the resulting DNA fragments by agarose gel electrophoresis.
-
Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Compare the restriction fragment patterns from different pneumococcal serotypes to identify any polymorphisms.
Antibody Cross-Reactivity Assays
These assays determine the ability of antibodies raised against PsaA from one serotype to recognize and bind to PsaA from other serotypes.
Materials:
-
Recombinant this compound from different serotypes
-
Primary antibody (e.g., rabbit anti-PsaA)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Coat the wells of a microtiter plate with recombinant PsaA from a reference serotype.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Add serial dilutions of the primary antibody raised against PsaA from a specific serotype.
-
Incubate and then wash the wells to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate and wash the wells.
-
Add the substrate and allow the color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
To assess cross-reactivity, repeat the assay using plates coated with PsaA from different serotypes and compare the antibody binding.
Materials:
-
Whole-cell lysates of different pneumococcal serotypes
-
SDS-PAGE equipment
-
Electroblotting apparatus
-
Nitrocellulose or PVDF membrane
-
Primary antibody (e.g., mouse anti-PsaA)
-
Secondary antibody conjugated to an enzyme or fluorophore
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Separate the proteins in the pneumococcal lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against PsaA.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the conjugated secondary antibody.
-
Wash the membrane thoroughly.
-
Detect the protein bands using a suitable detection system. The presence of a band at the expected molecular weight of PsaA (approximately 37 kDa) in lysates from different serotypes indicates antibody cross-reactivity.
Signaling Pathways and Experimental Workflows
PsaA-Mediated Manganese Transport Pathway
PsaA is the initial point of contact for manganese acquisition by S. pneumoniae. The following diagram illustrates the workflow of the PsaABC transporter system.
Caption: The PsaABC manganese transport system in S. pneumoniae.
Experimental Workflow for Assessing PsaA Conservation
The following diagram outlines a typical experimental workflow to investigate the conservation of PsaA across different pneumococcal serotypes.
Caption: A comprehensive workflow for studying PsaA conservation.
Implications for Drug and Vaccine Development
The high degree of conservation of PsaA across pneumococcal serotypes has significant implications for the development of new medical countermeasures against S. pneumoniae.
-
Universal Vaccine Candidate: A vaccine based on the conserved this compound has the potential to provide broad protection against a wide range of pneumococcal serotypes, overcoming the limitations of current serotype-specific vaccines.
-
Target for Novel Antimicrobials: The essential role of PsaA in manganese uptake and pneumococcal virulence makes it an attractive target for the development of new antimicrobial agents. Inhibiting PsaA function could disrupt bacterial growth and survival.
-
Diagnostic Marker: The conserved nature of PsaA makes it a potential biomarker for the diagnosis of pneumococcal infections, regardless of the infecting serotype.
Conclusion
Pneumococcal surface adhesin A is a highly conserved and essential protein in Streptococcus pneumoniae. Its ubiquitous presence across all known serotypes and its critical role in manganese metabolism and virulence make it a prime target for the development of novel, serotype-independent vaccines and antimicrobial therapies. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the potential of PsaA in the ongoing fight against pneumococcal disease. Continued research into the subtle variations in PsaA and the host immune response to this protein will be crucial in realizing its full therapeutic potential.
References
- 1. Identification of the psaA Gene, Coding for Pneumococcal Surface Adhesin A, in Viridans Group Streptococci other than Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confirmation of psaA in All 90 Serotypes of Streptococcus pneumoniae by PCR and Potential of This Assay for Identification and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis of bacterial manganese import - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Serum Cross-Reactivity and Cross-Protection Elicited by Immunization with DNA Vaccines against Streptococcus pneumoniae Expressing PspA Fragments from Different Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the PspA Sequence from Streptococcus pneumoniae EF5668 to the Previously Identified PspA Sequence from Strain Rx1 and Ability of PspA from EF5668 To Elicit Protection against Pneumococci of Different Capsular Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures and coordination chemistry of transporters involved in manganese and iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Experimental design approach in recombinant protein expression: determining medium composition and induction conditions for expression of pneumolysin from Streptococcus pneumoniae in Escherichia coli and preliminary purification process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Limited diversity of Streptococcus pneumoniae psaA among pneumococcal vaccine serotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational and experimental mapping of the allosteric network of two manganese ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequence heterogeneity of PsaA, a 37-kilodalton putative adhesin essential for virulence of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
PsaA Protein: A Technical Guide to its Candidacy as a Serotype-Independent Vaccine Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Streptococcus pneumoniae remains a significant global health threat, causing diseases ranging from otitis media to life-threatening pneumonia, meningitis, and sepsis. While current polysaccharide-based conjugate vaccines have been effective, their serotype-specific nature leaves gaps in protection as new serotypes emerge. This has spurred the investigation of conserved protein antigens as candidates for a universal pneumococcal vaccine. Among these, Pneumococcal surface adhesin A (PsaA), a highly conserved 37 kDa lipoprotein, has emerged as a promising candidate.[1][2][3] This technical guide provides a comprehensive overview of PsaA, summarizing key data, experimental protocols, and the immunological pathways associated with its vaccine potential.
Molecular Characteristics and Function of PsaA
PsaA, or Pneumococcal surface adhesin A, is a crucial surface-exposed lipoprotein with a molecular weight of approximately 37 kDa.[1][2] It is highly conserved across almost all known serotypes of S. pneumoniae, making it an attractive target for a broadly protective vaccine.[1][4]
Functionally, PsaA is a multi-faceted protein. It is the substrate-binding component of an ATP-binding cassette (ABC) transporter system responsible for the uptake of essential manganese ions (Mn2+).[2][5][6][7] This role in metal ion acquisition is vital for pneumococcal growth, viability, and resistance to oxidative stress.[1] Additionally, PsaA acts as an adhesin, mediating the attachment of the bacterium to host epithelial cells, a critical first step in colonization and subsequent infection.[2][3]
The crystal structure of PsaA has been resolved, revealing two (β/α)4 domains linked by a single helix, which form a metal-binding site in the domain interface.[6] This structural understanding is crucial for epitope mapping and rational vaccine design.[8]
PsaA as a Vaccine Candidate: Preclinical Evidence
The efficacy of PsaA as a vaccine candidate has been evaluated in numerous preclinical studies, primarily in murine models. These studies have demonstrated that immunization with PsaA can elicit robust immune responses and confer protection against pneumococcal challenge.
Immunogenicity
Immunization with recombinant PsaA, often formulated with an adjuvant, has been shown to induce strong humoral and cellular immune responses.[1][9] Both systemic and mucosal immunization routes have been explored. Parenteral (e.g., subcutaneous) immunization typically leads to high titers of serum IgG antibodies.[1][10] Intranasal or oral administration has been shown to elicit both serum IgG and mucosal IgA, which is critical for preventing nasopharyngeal colonization.[1][11][12]
The elicited antibodies are functionally active, capable of inhibiting the adherence of S. pneumoniae to human epithelial cells in vitro and mediating opsonophagocytic killing.[13]
Protective Efficacy
Preclinical studies have consistently demonstrated the protective potential of PsaA-based vaccines. Key findings include:
-
Protection against lethal infection: Parenteral immunization with PsaA has been shown to provide significant protection against fatal systemic infection with virulent pneumococcal strains in mice.[1][14]
-
Reduction of nasopharyngeal colonization: Mucosal immunization with PsaA leads to a significant reduction in the density of pneumococcal colonization in the nasopharynx, a crucial step in preventing both disease and transmission.[1][4][11]
-
Combination with other antigens: The protective efficacy of PsaA can be enhanced when used in combination with other conserved pneumococcal proteins, such as Pneumococcal surface protein A (PspA).[10][11][15] Fusion proteins combining PsaA and PspA have also shown promising results.[16]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from representative preclinical studies evaluating PsaA-based vaccines.
Table 1: Humoral Immune Responses Following PsaA Immunization in Mice
| Immunogen | Adjuvant/Delivery System | Route of Immunization | Serum IgG Titer (Endpoint Titer) | Mucosal IgA Titer (Endpoint Titer) | Reference |
| Recombinant PsaA | Cholera Toxin | Intranasal | Not Reported | Elevated | [4] |
| Recombinant PsaA | Alum | Subcutaneous | High | Not Reported | [10] |
| PsaA-PspA23 fusion protein | Alum | Subcutaneous | Significantly increased vs. control | Not Reported | [10][15] |
| PsaA-PHB beads | None | Subcutaneous | Significantly increased vs. control | Not Reported | [13] |
| PsaA DNA vaccine | None | Intramuscular | Significant antibody response | Not Reported | [9] |
Table 2: Protective Efficacy of PsaA Immunization in Murine Challenge Models
| Immunogen | Adjuvant/Delivery System | Challenge Strain | Outcome | Protection Level | Reference |
| Recombinant PsaA | Adjuvant | S. pneumoniae type 3 (WU2) | Survival | Substantial protection | [1] |
| PsaA-PspA23 + PspA4 | Alum | S. pneumoniae ATCC 10813 | Survival | 100% | |
| PsaA-PspA23 + PspA4 | Alum | S. pneumoniae ATCC 6303 | Survival | 90% | |
| PsaA-CWPS conjugate | Cholera Toxin | S. pneumoniae type 6B | Nasopharyngeal Colonization | Significant reduction | [4] |
| PsaA DNA vaccine | None | S. pneumoniae | Not specified | Not specified | [9] |
Clinical Development
PsaA has progressed into early-stage clinical trials. A phase I clinical trial has evaluated recombinant PsaA expressed in E. coli, indicating its potential safety and immunogenicity in humans.[2][3][17] Further clinical development is often in the context of multi-component protein-based vaccines.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the preclinical evaluation of PsaA-based vaccines.
Recombinant PsaA Expression and Purification
The production of high-purity recombinant PsaA is a prerequisite for vaccine studies. A common approach involves the following steps:
-
Gene Cloning: The psaA gene is amplified from S. pneumoniae genomic DNA and cloned into an E. coli expression vector, such as pET.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization.[18]
-
Purification: The recombinant protein is purified from the cell lysate using a series of chromatography steps. A typical purification scheme might include:
-
Affinity Chromatography: If the protein is expressed with a tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is used.
-
Ion-Exchange Chromatography: Anion or cation exchange chromatography separates proteins based on their net charge.[18]
-
Size-Exclusion Chromatography: This step separates proteins based on their size and can be used for final polishing.[18]
-
Hydroxyapatite Chromatography: This has also been described as an effective purification step for PsaA fusion proteins.[16]
-
-
Purity and Identity Confirmation: The purity of the final protein preparation is assessed by SDS-PAGE, and its identity is confirmed by Western blotting using anti-PsaA antibodies or by mass spectrometry.
Murine Immunization and Challenge Model
A generalized protocol for evaluating the protective efficacy of a PsaA-based vaccine in a murine model is as follows:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Immunization:
-
Antigen Preparation: The purified recombinant PsaA is formulated with an appropriate adjuvant (e.g., aluminum hydroxide) in a sterile buffer such as PBS.
-
Administration: Mice are immunized via the desired route (e.g., subcutaneous, intramuscular, or intranasal). Typically, a primary immunization is followed by one or two booster doses at intervals of 2-3 weeks.
-
-
Sample Collection: Blood samples are collected at various time points to determine serum antibody titers. For mucosal immunity assessment, nasal or lung washes are collected.
-
Challenge: Two to four weeks after the final immunization, mice are challenged with a virulent strain of S. pneumoniae.
-
For sepsis models: A lethal dose of bacteria is administered intraperitoneally or intravenously.
-
For pneumonia models: Bacteria are administered intranasally or intratracheally.
-
For colonization models: A non-lethal dose of bacteria is administered intranasally.
-
-
Evaluation of Protection:
-
Survival: In lethal challenge models, survival is monitored for a defined period (e.g., 14 days).
-
Bacterial Load: In sublethal infection or colonization models, bacterial loads in the lungs, blood, or nasopharyngeal tissues are determined by plating serial dilutions of tissue homogenates on appropriate agar plates.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
ELISA is a standard method for quantifying antigen-specific antibodies in serum or mucosal secretions.
-
Coating: 96-well microtiter plates are coated with a known concentration of purified recombinant PsaA and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a suitable blocking buffer (e.g., PBS with 5% non-fat dry milk or bovine serum albumin).
-
Sample Incubation: Serial dilutions of serum or mucosal samples are added to the wells and incubated.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG or IgA) is added.
-
Substrate Addition: The plates are washed again, and a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with an acid solution.
-
Reading: The optical density is measured at a specific wavelength using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
Opsonophagocytic Killing Assay (OPKA)
The OPKA measures the functional ability of vaccine-induced antibodies to mediate the killing of bacteria by phagocytic cells in the presence of complement.[19][20][21]
-
Reagents:
-
Target Bacteria: A specific strain of S. pneumoniae.
-
Phagocytic Cells: Differentiated HL-60 cells (a human promyelocytic leukemia cell line) are commonly used as a source of neutrophils.[19][22]
-
Complement Source: Baby rabbit serum is a standard source of complement.[19][22]
-
Test Sera: Heat-inactivated serum samples from immunized and control animals.
-
-
Assay Procedure:
-
Opsonization: Serial dilutions of the test sera are incubated with the target bacteria and the complement source.[21]
-
Phagocytosis: The phagocytic cells are added to the mixture, and the plate is incubated with shaking to allow for phagocytosis.[21]
-
Plating: Aliquots from each well are plated on agar plates to determine the number of surviving bacteria.
-
-
Data Analysis: The number of surviving bacterial colonies is counted. The opsonic index or titer is calculated as the reciprocal of the serum dilution that results in a 50% reduction in the number of bacterial colonies compared to controls without serum.[22]
Visualizing Pathways and Protocols
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to PsaA vaccine development.
Caption: PsaA function and the mechanism of vaccine-induced immunity.
Caption: Experimental workflow for preclinical evaluation of a PsaA vaccine.
Caption: Proposed immunological pathways for PsaA-mediated protection.
Conclusion and Future Directions
Pneumococcal surface adhesin A stands out as a strong candidate for inclusion in a serotype-independent, protein-based vaccine against Streptococcus pneumoniae. Its high degree of conservation, crucial role in bacterial pathogenesis, and demonstrated immunogenicity and protective efficacy in preclinical models are all highly favorable attributes. While early clinical data is promising, larger-scale clinical trials are needed to fully assess its efficacy in humans.
Future research should focus on optimizing vaccine formulations, including the choice of adjuvants and delivery systems, to maximize both systemic and mucosal immunity. Furthermore, the synergistic effects of combining PsaA with other conserved pneumococcal antigens in multi-component vaccines warrant continued investigation. The development of a successful PsaA-based vaccine would be a significant advancement in the global fight against pneumococcal disease.
References
- 1. Recent progress in pneumococcal protein vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Protection against Pneumococcal Colonization and Fatal Pneumonia by a Trivalent Conjugate of a Fusion Protein with the Cell Wall Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pneumococcal Virulence Factors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structure of pneumococcal surface antigen PsaA reveals a metal-binding site and a novel structure for a putative ABC-type binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Selection of an immunogenic and protective epitope of the this compound of Streptococcus pneumoniae using a phage display library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PsaA (pneumococcal surface adhesin A) and PspA (pneumococcal surface protein A) DNA vaccines induce humoral and cellular immune responses against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Immunogenicity and Protection of Two Pneumococcal Protein Vaccines Based on PsaA and PspA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Responses to Recombinant Pneumococcal PsaA Antigen Delivered by a Live Attenuated Salmonella Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. Self-assembled particulate PsaA as vaccine against Streptococcus pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pneumococcal Diversity: Considerations for New Vaccine Strategies with Emphasis on Pneumococcal Surface Protein A (PspA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Immunogenicity and Protection of Two Pneumococcal Protein Vaccines Based on PsaA and PspA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expression, purification, and characterization of pneumococcal PsaA-PspA fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Novel method for production and purification of untagged pneumococcal surface protein A from clade 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Opsonophagocytic Killing Assay for the Evaluation of Group A Streptococcus Vaccine Antisera | Springer Nature Experiments [experiments.springernature.com]
- 20. Opsonophagocytic Killing Assay (OPKA) - Synoptics [synoptics.co.uk]
- 21. Approach to Validating an Opsonophagocytic Assay for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Role of Pneumococcal Surface Adhesin A (PsaA) in the Adhesion of Streptococcus pneumoniae to Host Epithelial Cells
Affiliation: Google Research
Abstract
Streptococcus pneumoniae is a leading human pathogen, and its colonization of the nasopharynx is a critical first step in the pathogenesis of diseases ranging from otitis media to invasive pneumonia and meningitis. This process is mediated by a variety of surface-exposed adhesins that interact with host cell receptors. Among these, the Pneumococcal Surface Adhesin A (PsaA), a 37-kDa lipoprotein, has been identified as a key player.[1] This technical guide provides a comprehensive overview of the current understanding of PsaA's role in adhesion to host epithelial cells. It synthesizes quantitative data on adhesion and inhibition, details common experimental protocols, and visualizes the molecular and cellular interactions involved. While initially characterized primarily as an adhesin, emerging evidence points to a more complex role for PsaA, linking its function as a manganese transporter to its impact on pneumococcal virulence and adherence. This document is intended for researchers, scientists, and drug development professionals working to understand and combat pneumococcal disease.
Introduction
Streptococcus pneumoniae (the pneumococcus) remains a major cause of morbidity and mortality worldwide. The initiation of pneumococcal disease is contingent upon the successful colonization of the human nasopharynx, a process governed by the bacterium's ability to adhere to the mucosal epithelium.[2] This adherence prevents mechanical removal by respiratory cilia and mucus, allowing the bacteria to establish a niche. Pneumococci express a suite of surface proteins, or adhesins, that facilitate this crucial interaction.
PsaA is a highly conserved, surface-exposed lipoprotein found in all known pneumococcal serotypes.[1] It is a component of an ATP-binding cassette (ABC) transport system responsible for the high-affinity uptake of manganese (Mn²⁺).[3][4] Manganese is a critical cofactor for enzymes involved in various cellular processes, including defense against oxidative stress.[3] The dual functionality of PsaA as both a solute-binding protein for Mn²⁺ transport and a factor in host cell adhesion places it at a critical intersection of bacterial metabolism and virulence.[1][5]
This guide will explore the direct and indirect roles of PsaA in mediating the attachment of S. pneumoniae to host epithelial cells, focusing on its interaction with identified host receptors and the methodologies used to elucidate these functions.
The Dual Role of PsaA: Adhesin vs. Manganese Transporter
The function of PsaA in pneumococcal biology has been a subject of extensive research, revealing a nuanced role that extends beyond simple adhesion.
PsaA as a Direct Adhesin
Initial studies identified PsaA as a putative adhesin due to the significantly reduced adherence of psaA mutant strains to epithelial cells.[5][6] Further research identified specific host cell receptors for PsaA:
-
E-cadherin: PsaA has been shown to bind directly to E-cadherin on nasopharyngeal epithelial cells.[7][8] This interaction is a key mechanism for the initial tethering of pneumococci to the host tissue. Pre-incubation of epithelial cells with an anti-E-cadherin antibody resulted in a significant decrease in the adherence of PsaA-coated fluorescent spheres.[7]
-
Annexin A2 (ANXA2): More recently, ANXA2 has been identified as another host receptor for PsaA on airway epithelial cells.[9][10] Studies have demonstrated that lentiviral expression of ANXA2 in cells that normally express it minimally leads to a significant increase in pneumococcal adhesion.[10][11]
The Indirect Role via Manganese Transport
While the direct binding of PsaA to host receptors is established, there is compelling evidence that its primary role in facilitating adherence is linked to its function as the substrate-binding component of a manganese ABC transporter (PsaABC).[5][12]
-
Pleiotropic Effects of psa Mutations: Mutations in the psa operon, including psaA, lead to a range of phenotypic changes beyond reduced adhesion. These include deficiencies in growth, increased sensitivity to oxidative stress, and attenuated virulence.[3][5][12]
-
Adherence Deficiency in psaBC Mutants: A crucial finding was that a mutant with a deletion in psaBC (the permease components of the transporter), which still expresses PsaA, exhibited the same 10-fold reduction in adherence as a psaA mutant.[5] This strongly suggests that the defect in adherence is not due to the absence of the PsaA protein itself, but rather the disruption of the entire Mn²⁺ transport system.[5][12]
The current consensus is that while PsaA can act as an adhesin by binding to host receptors like E-cadherin and ANXA2, its most significant contribution to the overall adherence phenotype is through its essential role in manganese acquisition. The lack of Mn²⁺ likely alters the expression or function of other critical pneumococcal virulence factors and adhesins.
Quantitative Analysis of PsaA-Mediated Adhesion and Inhibition
The following tables summarize key quantitative findings from studies investigating the role of PsaA in pneumococcal adhesion.
Table 1: Adhesion of S. pneumoniae Wild-Type vs. PsaA-Deficient Mutants
| Cell Line | Bacterial Strain(s) | Adhesion Level of Mutant (Compared to Wild-Type) | Reference(s) |
|---|---|---|---|
| A549 (Lung pneumocytes) | Wild-Type vs. psaA mutant | Reduced to 10% of wild-type levels | [5] |
| Detroit 562 (Nasopharyngeal) | TIGR4 vs. psaA and ΔpsaBC mutants | ~10-fold reduction for both mutants | [5] |
| Detroit 562 (Nasopharyngeal) | Wild-Type vs. PsaA-minus mutant | Low adherence observed for the mutant strain |[13][14] |
Table 2: Inhibition of S. pneumoniae Adhesion by Targeting PsaA
| Inhibitory Agent | Target Cell Line | Concentration | Percent Inhibition | Reference(s) |
|---|---|---|---|---|
| Recombinant PsaA (rPsaA) | Detroit 562 | ≥2.5 µg/ml | Nearly 100% | [13][14] |
| Rabbit Polyclonal anti-rPsaA Sera | Detroit 562 | Not specified | 54% (mean) | [13][14] |
| Mouse Monoclonal anti-rPsaA Antibody | Detroit 562 | Not specified | 50% (mean) | [13][14] |
| Human Sera with anti-PsaA IgG | Detroit 562 | ≥12 µg/ml | Significantly higher than sera with <5 µg/ml | [13] |
| Anti-E-cadherin Antibody | NP cells | Not specified | 46% decrease in PsaA-coated fluosphere adherence | [7] |
| Recombinant PsaA (rPsaA) | ANXA2-transduced HEK 293T/17 | 200 µg/ml | Significant reduction |[11][15] |
Experimental Protocols
The study of PsaA-mediated adhesion relies on a set of established in vitro methodologies.
Bacterial and Epithelial Cell Culture
-
S. pneumoniae Cultivation: Pneumococcal strains are typically grown on blood agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) at 37°C in a 5% CO₂ atmosphere.[15] For liquid cultures, Todd-Hewitt broth supplemented with 0.5% yeast extract (THY) is commonly used, with bacteria harvested at the mid-logarithmic phase of growth (e.g., OD₆₂₀ ≈ 0.5-0.6).[2][15]
-
Epithelial Cell Maintenance: Human epithelial cell lines such as A549 (lung carcinoma) and Detroit 562 (nasopharyngeal carcinoma) are standard models. They are maintained in appropriate culture media (e.g., Eagle's Minimum Essential Medium or RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a humidified, 5% CO₂ incubator. For adhesion assays, cells are seeded into multi-well plates (e.g., 24-well plates) and grown to confluence.[16]
In Vitro Adhesion Assay
This assay quantifies the attachment of bacteria to epithelial cell monolayers.
-
Preparation: Confluent epithelial cell monolayers in 24-well plates are washed with serum-free media to remove any inhibitory components.[15]
-
Infection: Bacteria, harvested at mid-log phase, are washed and resuspended in phosphate-buffered saline (PBS) or culture medium to a defined concentration (e.g., 2x10⁷ CFU/ml).[2] A specific volume is added to each well, achieving a desired multiplicity of infection (MOI), typically ranging from 1 to 100 bacteria per epithelial cell.[2][15]
-
Incubation: The plates are incubated for a set period (e.g., 30 minutes to 3 hours) at 37°C to allow for bacterial attachment.[2][15]
-
Washing: Non-adherent bacteria are removed by washing the monolayers multiple times (e.g., 3-5 times) with sterile PBS.
-
Quantification:
-
Viable Counts: The epithelial cells are lysed using a gentle detergent (e.g., Triton X-100) to release the adherent bacteria. The lysate is then serially diluted and plated on blood agar to determine the number of colony-forming units (CFU).[16]
-
qPCR: Alternatively, total DNA can be extracted from the lysed cells and pneumococcal-specific genes (e.g., lytA) can be quantified by quantitative PCR to determine the number of adherent bacteria.[17]
-
Inhibition of Adhesion Assay
This method assesses the ability of specific agents (antibodies, recombinant proteins) to block bacterial adhesion.
-
Antibody Inhibition: Antibodies (polyclonal or monoclonal) against PsaA are pre-incubated with the bacterial suspension before it is added to the epithelial cell monolayers. The remainder of the adhesion assay protocol is then followed. A reduction in adherent CFU compared to a control (e.g., pre-immune serum) indicates inhibition.[13]
-
Receptor Blocking: To confirm a host receptor, the epithelial cell monolayers are pre-incubated with a blocking agent, such as recombinant this compound or an antibody against the putative receptor (e.g., anti-E-cadherin).[7][13] This saturates the binding sites, preventing subsequent bacterial attachment. The cells are then washed, and the adhesion assay is performed.
Visualizing the Process: Workflows and Pathways
Diagrams created using the DOT language help to visualize the complex relationships and experimental procedures involved in studying PsaA.
Caption: Workflow of a typical in vitro pneumococcal adhesion assay.
Caption: Dual role of PsaA in adhesion and manganese transport.
Implications for Drug and Vaccine Development
The central role of PsaA in both nutrient acquisition and host interaction makes it an attractive target for novel therapeutics.
-
Vaccine Candidate: As a highly conserved surface protein, PsaA is a promising candidate for a universal, serotype-independent pneumococcal vaccine. Antibodies against PsaA have been shown to be protective in animal models and can inhibit pneumococcal adherence in vitro.[13][14] A vaccine targeting PsaA could potentially prevent the initial colonization step, thereby blocking the progression to invasive disease.
-
Anti-Adhesion Therapy: Small molecules or antibodies designed to block the interaction between PsaA and its host receptors (E-cadherin, ANXA2) could serve as anti-adhesion agents. Such a strategy would represent a non-bactericidal approach to preventing infection, potentially reducing the selective pressure for antibiotic resistance.
Conclusion
Pneumococcal surface adhesin A (PsaA) is a multifaceted protein that is critical for the virulence of Streptococcus pneumoniae. Its function is twofold: it acts as the essential substrate-binding component of the high-affinity manganese transporter, and it can directly mediate attachment to host epithelial cells by binding to receptors such as E-cadherin and Annexin A2. Evidence strongly suggests that its role in manganese homeostasis is paramount, as the disruption of Mn²⁺ transport leads to profound defects in adherence and virulence, likely through effects on other cellular systems.[5] The conserved nature of PsaA and its surface accessibility make it a high-priority target for the development of broadly protective protein-based vaccines and novel anti-infective therapies aimed at preventing the primary step of pneumococcal disease: colonization of the host. Further research into the precise regulatory networks governed by manganese and the structural basis of PsaA-receptor interactions will undoubtedly pave the way for new strategies to combat this persistent pathogen.
References
- 1. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adhesion and invasion of Streptococcus pneumoniae to primary and secondary respiratory epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. uniprot.org [uniprot.org]
- 5. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PavA of Streptococcus pneumoniae Modulates Adherence, Invasion, and Meningeal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E-cadherin is a receptor for the common protein pneumococcal surface adhesin A (PsaA) of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptococcus pneumoniae Cell-Wall-Localized Phosphoenolpyruvate Protein Phosphotransferase Can Function as an Adhesin: Identification of Its Host Target Molecules and Evaluation of Its Potential as a Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pneumococcal surface adhesion A protein (PsaA) interacts with human Annexin A2 on airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pneumococcal surface adhesion A protein (PsaA) interacts with human Annexin A2 on airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipoprotein PsaA in virulence of Streptococcus pneumoniae: surface accessibility and role in protection from superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Pneumococcal Adherence to Human Nasopharyngeal Epithelial Cells by Anti-PsaA Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of pneumococcal adherence to human nasopharyngeal epithelial cells by anti-PsaA antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. google.com [google.com]
- 17. Investigating the Effects of Probiotics on Pneumococcal Colonization Using an In Vitro Adherence Assay [jove.com]
Genetic Organization and Regulation of the psaA Operon in Streptococcus pneumoniae
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the genetic organization, regulation, and functional significance of the psaA operon in Streptococcus pneumoniae. The psa (pneumococcal surface adhesin) operon is crucial for the virulence of this major human pathogen, playing a key role in manganese uptake, adherence, and resistance to oxidative stress. A thorough understanding of this system is vital for the development of novel therapeutics and vaccines targeting pneumococcal infections.
Genetic Organization of the psaA Operon
The psaA operon in Streptococcus pneumoniae is a polycistronic locus that encodes the components of a high-affinity ATP-binding cassette (ABC) transporter for manganese (Mn²⁺).[1][2] This transporter is essential for pneumococcal survival and pathogenesis, as Mn²⁺ is a critical cofactor for enzymes involved in various cellular processes, including defense against oxidative stress.[2][3] The operon consists of four genes: psaB, psaC, psaA, and psaD.[1][2]
The protein products of the psaBCA genes form the functional Mn²⁺ transporter:
-
psaB : Encodes the ATP-binding protein (ATPase) component of the ABC transporter, which energizes the transport process through ATP hydrolysis.[1]
-
psaC : Encodes the integral membrane protein that forms the channel through which Mn²⁺ is translocated across the cytoplasmic membrane.[1]
-
psaA : Encodes a solute-binding lipoprotein that captures Mn²⁺ with high affinity in the extracellular environment and delivers it to the PsaC permease.[1][4] PsaA is anchored to the cell membrane and is a well-characterized virulence factor and vaccine candidate.[1][2][5][6]
-
psaD : Located immediately downstream of psaA, this gene encodes a putative thiol peroxidase, which may contribute to the bacterium's defense against oxidative stress.[1][2]
Mutations in the psa operon lead to a pleiotropic phenotype, including attenuated virulence, reduced adherence to host cells, increased sensitivity to oxidative stress, and a requirement for supplemental manganese for growth.[1][2][5]
Regulation of the psaA Operon
The expression of the psaA operon is tightly regulated in response to the availability of divalent metal ions, primarily manganese and zinc. This regulation is mediated by the transcriptional repressor PsaR , a member of the DtxR family of metal-dependent regulators.[7][8]
2.1. PsaR-Mediated Repression by Manganese (Mn²⁺)
In the presence of high intracellular concentrations of Mn²⁺, PsaR binds to a specific operator site within the promoter region of the psa operon, preventing transcription.[7][8] This negative feedback loop ensures that the cell does not accumulate toxic levels of manganese. When intracellular Mn²⁺ levels are low, PsaR is unable to bind to the operator, and the operon is transcribed, leading to the synthesis of the PsaBCA transporter to scavenge Mn²⁺ from the environment.[7]
2.2. Derepression by Zinc (Zn²⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺)
Interestingly, the presence of other divalent cations such as zinc, cobalt, and nickel can antagonize the Mn²⁺-dependent repression by PsaR.[8][9][10][11] High concentrations of these metals lead to an upregulation, or derepression, of the psa operon, even in the presence of repressive levels of Mn²⁺.[8][9][10] This suggests a complex interplay of metal ion homeostasis in the pneumococcal cell, where the ratio of these metal ions can influence the expression of key virulence genes.[8]
The following diagram illustrates the regulatory pathway of the psaA operon by PsaR and various metal ions.
Caption: Signaling pathway for the regulation of the psaA operon.
Quantitative Data on psaA Operon Expression
The expression of the psaA operon is significantly induced during in vivo growth, highlighting its importance during infection.[7] The table below summarizes quantitative data on the regulation of the psa operon genes from various studies.
| Condition | Gene(s) | Fold Change in Expression | Reference Strain | Experimental Method | Reference |
| In vivo (murine RTI model) vs. in vitro | psa operon | Up to 10-fold induction | - | Differential fluorescence screens | [7] |
| High Zn²⁺ vs. low Zn²⁺ | psaBC | Upregulated | D39 | Transcriptome analysis | [8] |
| High Co²⁺ vs. low Co²⁺ | psaBCA | Derepressed/Upregulated | D39 | Transcriptome analysis | [10] |
| High Ni²⁺ vs. low Ni²⁺ | psaBCA | Upregulated | D39 | qRT-PCR, DNA microarray | [9][11] |
| psaR mutant vs. Wild-type (high Mn²⁺) | psaBCA | Elevated expression | - | - | [7] |
| psaR mutant vs. Wild-type (low Mn²⁺) | psaBCA | Elevated expression | - | - | [7] |
Experimental Protocols
The study of the psaA operon involves a variety of molecular biology and genetic techniques. Below are outlines of key experimental protocols.
4.1. Construction of a psaA Mutant by Insertion-Duplication Mutagenesis
This method is used to create a non-functional copy of the psaA gene to study its role in pneumococcal physiology and virulence.
-
Amplification of an internal fragment of psaA : A ~500 bp internal fragment of the psaA gene is amplified by PCR from S. pneumoniae genomic DNA.
-
Cloning into a suicide vector : The PCR product is cloned into a suicide vector that cannot replicate in S. pneumoniae, such as pVA891.
-
Transformation of S. pneumoniae : The recombinant plasmid is transformed into a competent strain of S. pneumoniae.
-
Selection of mutants : Transformants are selected on media containing an antibiotic for which the plasmid carries a resistance marker. A single crossover event between the homologous psaA fragment on the plasmid and the chromosomal psaA gene results in the integration of the entire plasmid into the chromosome, thus disrupting the psaA gene.
-
Confirmation of mutation : The mutation is confirmed by PCR using primers flanking the insertion site and by Southern blotting.
4.2. Analysis of Gene Expression using Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the levels of psa operon transcripts under different conditions.
-
Bacterial growth and RNA extraction : S. pneumoniae is grown under the desired conditions (e.g., varying metal ion concentrations). Total RNA is extracted from mid-log phase cultures.
-
DNase treatment : The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA synthesis : The RNA is reverse transcribed into cDNA using random primers or gene-specific primers.
-
Real-time PCR : The cDNA is used as a template for real-time PCR with primers specific for the psa operon genes and a housekeeping gene for normalization.
-
Data analysis : The relative expression of the target genes is calculated using the ΔΔCt method.
The following diagram illustrates a general workflow for generating and analyzing a psaA mutant.
Caption: Experimental workflow for psaA mutant construction and analysis.
Conclusion and Implications for Drug Development
The psaA operon is a critical virulence determinant in Streptococcus pneumoniae. Its intricate regulation by the PsaR repressor in response to various metal ions underscores the importance of metal homeostasis for bacterial pathogenesis. The components of the PsaBCA transporter, particularly the surface-exposed PsaA lipoprotein, represent promising targets for the development of novel antimicrobial agents and vaccines. A detailed understanding of the genetic organization and regulation of this operon is essential for designing effective strategies to combat pneumococcal disease. Further research into the structural biology of the PsaBCA-PsaR system could facilitate the rational design of inhibitors that disrupt manganese uptake, thereby compromising the viability and virulence of S. pneumoniae.
References
- 1. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virulence of Streptococcus pneumoniae: PsaA Mutants Are Hypersensitive to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. uniprot.org [uniprot.org]
- 5. Sequence heterogeneity of PsaA, a 37-kilodalton putative adhesin essential for virulence of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mn2+-Dependent Regulation of Multiple Genes in Streptococcus pneumoniae through PsaR and the Resultant Impact on Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opposite Effects of Mn2+ and Zn2+ on PsaR-Mediated Expression of the Virulence Genes pcpA, prtA, and psaBCA of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ni2+-Dependent and PsaR-Mediated Regulation of the Virulence Genes pcpA, psaBCA, and prtA in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Co2+-dependent gene expression in Streptococcus pneumoniae: opposite effect of Mn2+ and Co2+ on the expression of the virulence genes psaBCA, pcpA, and prtA [frontiersin.org]
- 11. The Regulation of the AdcR Regulon in Streptococcus pneumoniae Depends Both on Zn2+- and Ni2+-Availability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant PsaA Protein Expression and Purification in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumococcal surface adhesin A (PsaA) is a highly conserved 37 kDa lipoprotein found on the surface of all known serotypes of Streptococcus pneumoniae. It functions as a crucial component of an ATP-binding cassette (ABC) transporter responsible for manganese (Mn²⁺) uptake. This process is vital for the bacterium's ability to counteract oxidative stress and is a key factor in its virulence and ability to colonize the host. Due to its immunogenic properties and its essential role in pneumococcal pathogenesis, PsaA is a prominent candidate for the development of protein-based vaccines against pneumococcal diseases.[1] This document provides a detailed protocol for the high-yield expression and subsequent purification of recombinant PsaA (rPsaA) in Escherichia coli, a common and effective host for producing recombinant proteins.
Principle
The protocol outlines the expression of the psaA gene, encoding the mature PsaA protein, cloned into a pET expression vector, such as pET28a. This system utilizes the strong T7 promoter, which is induced by isopropyl β-D-1-thiogalactopyranoside (IPTG). The expressed protein can be synthesized with or without an affinity tag, such as a polyhistidine (His-tag), to facilitate purification. The purification strategy described here focuses on a non-tagged protein using ion-exchange chromatography, which yields a highly pure product suitable for downstream applications like vaccine development and structural studies. An alternative workflow for His-tagged PsaA is also discussed.
Data Presentation
Table 1: Optimized Induction Conditions for rPsaA Expression
| Parameter | Optimized Value | Reference |
| E. coli Strain | BL21 (DE3) Star | [1] |
| Expression Vector | pET28a (without tag) | [1] |
| Culture Medium | Terrific Broth (TB) | [1] |
| Inducer (IPTG) Concentration | 0.1 mM | [1] |
| Induction Temperature | 25°C | [1] |
| Induction Time | 16 hours | [1] |
Table 2: Summary of Recombinant PsaA Production and Purification
| Parameter | Result | Reference |
| Expression Level | ~30-35% of total cellular protein | [1] |
| Protein Yield (per liter of culture) | ~0.8 g/L | [1] |
| Purification Method | Ion-Exchange Chromatography | [1] |
| Final Purity (PsaA-PspA fusion) | >95% | [2] |
| Overall Recovery (PsaA-PspA fusion) | 22.44% | [2] |
Experimental Workflow Diagram
Caption: Workflow for recombinant PsaA expression and purification.
Experimental Protocols
Gene Cloning and Transformation
-
Vector Preparation : The gene encoding the mature PsaA from Streptococcus pneumoniae is cloned into the pET28a expression vector. If a His-tag is desired for purification, ensure the gene is cloned in-frame with the N-terminal or C-terminal His6-tag sequence provided by the vector.
-
Transformation : Transform the constructed pET28a-psaA plasmid into a suitable expression host, such as E. coli BL21 (DE3) Star competent cells.
-
Colony Selection : Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for the vector (e.g., 50 µg/mL kanamycin for pET28a). Incubate overnight at 37°C.
-
Verification : Select single colonies and verify the presence of the correct insert by colony PCR and subsequent DNA sequencing.
Recombinant Protein Expression
-
Starter Culture : Inoculate a single verified colony into 50 mL of Terrific Broth (TB) medium containing the selection antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Large-Scale Culture : The next day, inoculate 1 L of TB medium (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.
-
Growth : Incubate the culture at 37°C with vigorous shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6–0.8.
-
Induction : Cool the culture to 25°C and add IPTG to a final concentration of 0.1 mM to induce protein expression.[1]
-
Expression : Continue to incubate the culture at 25°C for 16 hours with shaking.[1]
-
Harvesting : Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protein Purification (Untagged PsaA)
This protocol is based on purification via ion-exchange chromatography, suitable for untagged PsaA.
-
Cell Lysis :
-
Resuspend the cell pellet from a 1 L culture in 30-40 mL of Lysis Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Lyse the cells by sonication on ice. Perform multiple cycles (e.g., 10 cycles of 30 seconds on, 30 seconds off) to ensure efficient lysis while preventing overheating.
-
Add DNase I to reduce the viscosity of the lysate.
-
-
Clarification :
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble recombinant PsaA.
-
-
Ion-Exchange Chromatography :
-
Equilibration : Equilibrate an anion-exchange column (e.g., Q-Sepharose) with Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Loading : Load the clarified supernatant onto the equilibrated column.
-
Washing : Wash the column with several column volumes of Binding Buffer to remove unbound proteins.
-
Elution : Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in Binding Buffer).
-
-
Analysis and Pooling :
-
Collect fractions throughout the elution process.
-
Analyze the fractions for the presence of PsaA (expected size ~37 kDa) using SDS-PAGE.
-
Pool the fractions containing the highest concentration of pure rPsaA.
-
-
Buffer Exchange/Desalting :
-
If necessary, perform buffer exchange into a suitable storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) using dialysis or a desalting column.
-
-
Storage : Store the purified protein at 4°C for short-term use or at -80°C in aliquots with a cryoprotectant (e.g., 20% glycerol) for long-term storage.
Alternative Purification: His-tagged PsaA
If PsaA is expressed with a His-tag, Immobilized Metal Affinity Chromatography (IMAC) is a highly effective single-step purification method.
His-tag Purification Workflow Diagram
Caption: Workflow for His-tagged PsaA purification using IMAC.
Table 3: Typical Buffer Compositions for His-tag Purification
| Buffer Type | Composition |
| Lysis Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0 |
| Wash Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0 |
| Elution Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0 |
Protocol Steps:
-
Lysis and Clarification : Follow steps 3.1 and 3.2 from the untagged protocol, using the His-tag Lysis Buffer.
-
Binding : Add the clarified lysate to a pre-equilibrated Ni-NTA affinity resin and incubate (batch binding) or pass it over a packed column to allow the His-tagged PsaA to bind.
-
Washing : Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution : Elute the His-tagged PsaA from the resin using the Elution Buffer.
-
Analysis and Storage : Analyze fractions by SDS-PAGE, pool pure fractions, and perform buffer exchange for storage as described previously.
Troubleshooting
Table 4: Common Issues and Solutions in rPsaA Expression and Purification
| Issue | Possible Cause | Suggested Solution |
| Low or no protein expression | Suboptimal induction conditions. | Optimize IPTG concentration, induction temperature, and time. Lower temperatures (16-25°C) often improve solubility. |
| Codon bias. | Use an E. coli strain like Rosetta(DE3) that supplies tRNAs for rare codons. | |
| Plasmid instability or incorrect construct. | Verify the plasmid sequence. Always use fresh plates and starter cultures. | |
| Protein is in inclusion bodies (insoluble) | High expression rate leads to misfolding. | Lower the induction temperature (e.g., 16-20°C) and IPTG concentration. |
| Protein characteristics. | Purify under denaturing conditions (e.g., using 8M urea or 6M guanidine-HCl) and refold the protein. | |
| Protein does not bind to IMAC column | His-tag is inaccessible. | Purify under denaturing conditions to expose the tag. Consider moving the tag to the other terminus. |
| Incorrect buffer pH or composition. | Ensure the pH of the binding buffer is ~8.0. Avoid strong chelators like EDTA. | |
| Contaminants co-elute with protein | Non-specific binding of other proteins. | Increase the imidazole concentration in the wash buffer (e.g., up to 50 mM). |
| Proteolytic degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice at all times. |
References
- 1. Cloning and optimization of induction conditions for mature PsaA (pneumococcal surface adhesin A) expression in Escherichia coli and recombinant protein stability during long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression, purification, and characterization of pneumococcal PsaA-PspA fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generation of a PsaA Knockout Mutant in Streptococcus pneumoniae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptococcus pneumoniae (the pneumococcus) is a significant human pathogen responsible for diseases such as pneumonia, meningitis, and otitis media[1][2]. Its ability to cause disease is dependent on a variety of virulence factors. One such factor is the Pneumococcal Surface Adhesin A (PsaA), a 37-kDa lipoprotein[3]. PsaA is a crucial component of an ABC-type transporter system responsible for the uptake of manganese (Mn²⁺)[4][5][6]. The acquisition of Mn²⁺ is vital for pneumococcal survival, particularly in defending against oxidative stress generated by the host's immune response[5][6][7]. Consequently, mutations in the psaA gene result in a pleiotropic phenotype, including reduced virulence, impaired adherence to host cells, and hypersensitivity to oxidative stress[4][5][6].
Generating a targeted psaA knockout mutant is a fundamental technique for studying its role in pneumococcal pathogenesis, evaluating its potential as a vaccine candidate, and understanding the mechanisms of manganese homeostasis[3][8]. These application notes provide detailed protocols for creating a psaA knockout mutant in S. pneumoniae using a marker-replacement strategy based on homologous recombination.
Principle of the Method
The generation of a knockout mutant in S. pneumoniae is achieved through homologous recombination. This method relies on the natural transformability of the pneumococcus, which can be induced by a competence-stimulating peptide (CSP)[9][10][11]. The core principle involves constructing a linear DNA fragment or a suicide plasmid containing an antibiotic resistance cassette flanked by DNA sequences homologous to the regions immediately upstream and downstream of the psaA gene. When this "knockout cassette" is introduced into competent pneumococcal cells, the cellular recombination machinery (RecA-dependent) recognizes the homologous flanking regions and replaces the native psaA gene with the antibiotic resistance cassette via a double crossover event[12][13]. Transformants are then selected based on their acquired antibiotic resistance.
Visualized Experimental Workflow
The overall process for generating and confirming a psaA knockout mutant is outlined below.
References
- 1. Frontiers | A Jack of All Trades: The Role of Pneumococcal Surface Protein A in the Pathogenesis of Streptococcus pneumoniae [frontiersin.org]
- 2. PspA Protects Streptococcus pneumoniae from Killing by Apolactoferrin, and Antibody to PspA Enhances Killing of Pneumococci by Apolactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein PsaA in virulence of Streptococcus pneumoniae: surface accessibility and role in protection from superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Virulence of Streptococcus pneumoniae: PsaA Mutants Are Hypersensitive to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PsaA (pneumococcal surface adhesin A) and PspA (pneumococcal surface protein A) DNA vaccines induce humoral and cellular immune responses against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Competence Development, Horizontal Gene Transfer and Virulence in Streptococcus pneumoniae by a Modified Competence Stimulating Peptide | PLOS Pathogens [journals.plos.org]
- 12. Homologous recombination at the border: Insertion-deletions and the trapping of foreign DNA in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Antibodies Against Pneumococcal Surface Adhesin A (PsaA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumococcal surface adhesin A (PsaA) is a highly conserved 37-kDa lipoprotein expressed on the surface of virtually all known serotypes of Streptococcus pneumoniae.[1][2] This protein plays a crucial role in the virulence of the bacterium, primarily by functioning as a component of an ABC-type transport system for manganese (Mn²⁺), which is essential for bacterial survival and defense against oxidative stress.[3][4][5] PsaA also acts as an adhesin, mediating the attachment of pneumococci to host cells.[1][6] Its immunogenic nature and conservation across serotypes make PsaA an attractive target for the development of vaccines and diagnostic assays.[1][7][8][9] This document provides a detailed protocol for an indirect ELISA to detect and quantify antibodies specific to the PsaA protein in serum samples.
Principle of the Assay
This indirect ELISA is designed to detect the presence of antibodies against the this compound. The fundamental principle involves the immobilization of purified recombinant this compound onto the wells of a microtiter plate. When serum samples containing anti-PsaA antibodies are added, these antibodies bind specifically to the immobilized antigen. Unbound antibodies are removed through a washing step. Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and directed against the primary antibody's species (e.g., anti-human IgG) is introduced. This enzyme-conjugated antibody binds to the antigen-antibody complexes. Following another wash to remove unbound secondary antibody, a substrate solution is added. The enzyme catalyzes a reaction with the substrate, resulting in a measurable color change. The intensity of the color is directly proportional to the amount of anti-PsaA antibodies present in the sample.
Required Materials and Reagents
-
Recombinant this compound
-
96-well microtiter plates (e.g., high-binding polystyrene plates)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBS-T)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% Bovine Serum Albumin in PBS-T)
-
Sample Diluent (e.g., 1% BSA in PBS-T)
-
Primary antibody (serum samples to be tested)
-
Positive and negative control sera
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Incubator
-
Pipettes and multichannel pipettes
-
Wash bottles or automated plate washer
Experimental Protocols
Recombinant this compound Expression and Purification
The production of high-purity recombinant PsaA is a critical first step for the development of a reliable ELISA.
Protocol:
-
Gene Cloning and Expression Vector Construction:
-
The gene encoding PsaA can be amplified from S. pneumoniae genomic DNA via PCR.
-
The amplified gene is then cloned into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., 6x-His tag).
-
-
Transformation and Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.
-
Protein expression is induced by adding an inducing agent like IPTG (isopropyl-β-D-thiogalactopyranoside) when the culture reaches a specific optical density.
-
-
Cell Lysis and Protein Purification:
-
Bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer and lysed using methods like sonication.
-
The soluble fraction containing the recombinant PsaA is separated from the cell debris by centrifugation.
-
The His-tagged this compound is then purified from the soluble lysate using affinity chromatography (e.g., Ni-NTA resin).
-
Further purification steps, such as ion-exchange or size-exclusion chromatography, can be employed to achieve higher purity.[10]
-
-
Purity and Concentration Determination:
-
The purity of the recombinant this compound is assessed by SDS-PAGE.
-
The protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.
-
Indirect ELISA Protocol for Anti-PsaA Antibody Detection
Protocol:
-
Antigen Coating:
-
Dilute the purified recombinant this compound to a final concentration of 1-10 µg/mL in coating buffer. The optimal concentration should be determined empirically.
-
Add 100 µL of the diluted PsaA solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well to remove unbound antigen.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the serum samples, positive controls, and negative controls in sample diluent. A starting dilution of 1:100 is recommended, followed by serial dilutions to determine the antibody titer.
-
Add 100 µL of the diluted samples and controls to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the enzyme-conjugated secondary antibody in sample diluent according to the manufacturer's recommendations.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer to ensure removal of all unbound secondary antibody.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
ELISA Performance Characteristics
The performance of an ELISA for detecting antibodies against PsaA has been evaluated in various studies. The sensitivity and specificity are key parameters for a diagnostic assay.
| Assay Type | Sensitivity | Specificity | Patient Cohort | Reference |
| Capture Antibody ELISA | 67% | 97% | Sera from patients with bacteremic pneumococcal pneumonia vs. patients with pneumonia from other organisms. | [7][11] |
| Indirect ELISA | 85% | 83% | Acute- and convalescent-phase sera from patients with community-acquired pneumonia. | [12] |
| Undissociated Immune Complex ELISA | 78% | 83% | Acute- and convalescent-phase sera from patients with community-acquired pneumonia. | [12] |
| Dissociated Immune Complex ELISA | 67% | 72% | Acute- and convalescent-phase sera from patients with community-acquired pneumonia. | [12] |
Visualizations
PsaA Function in Manganese Transport
The this compound is a crucial component of the PsaABC transporter system, which is responsible for the uptake of manganese (Mn²⁺). This process is vital for the bacterium's ability to counteract oxidative stress.
Caption: Role of PsaA in the PsaABC manganese transport system of S. pneumoniae.
Experimental Workflow for Anti-PsaA ELISA
The following diagram outlines the key steps in the indirect ELISA protocol for the detection of antibodies against PsaA.
Caption: Step-by-step workflow for the indirect ELISA to detect anti-PsaA antibodies.
Conclusion
The ELISA protocol described herein provides a robust and sensitive method for the detection and quantification of antibodies against the pneumococcal surface adhesin A protein. The high degree of conservation of PsaA across S. pneumoniae serotypes makes this assay a valuable tool for epidemiological studies, vaccine immunogenicity assessment, and as a potential diagnostic aid for pneumococcal infections. The performance of the assay can be further optimized by systematically evaluating parameters such as antigen and antibody concentrations.
References
- 1. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirmation of psaA in All 90 Serotypes of Streptococcus pneumoniae by PCR and Potential of This Assay for Identification and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Lipoprotein PsaA in virulence of Streptococcus pneumoniae: surface accessibility and role in protection from superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Sequence heterogeneity of PsaA, a 37-kilodalton putative adhesin essential for virulence of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and seroreactivity of pneumococcal surface adhesin A (PsaA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent progress in pneumococcal protein vaccines [frontiersin.org]
- 9. Self-assembled particulate PsaA as vaccine against Streptococcus pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression, purification, and characterization of pneumococcal PsaA-PspA fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and seroreactivity of pneumococcal surface adhesin A (PsaA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of a pneumococcal common protein (PsaA) antibody ELISA and a PsaA immune complex ELISA for detection of pneumococcal serum antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PsaA in Streptococcus pneumoniae Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pneumococcal surface adhesin A (PsaA) as a target in Western blot analysis of Streptococcus pneumoniae (pneumococcus) lysates. This document includes detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and the associated biological pathway.
Introduction
Pneumococcal surface adhesin A (PsaA) is a highly conserved 37-kDa lipoprotein expressed on the surface of virtually all serotypes of Streptococcus pneumoniae.[1] PsaA is a crucial virulence factor, playing a significant role in the bacterium's pathogenesis. It functions as the solute-binding component of an ATP-binding cassette (ABC) transporter responsible for the uptake of manganese (Mn²⁺).[2][3] This manganese import is vital for the pneumococcus to counteract oxidative stress, making PsaA a key protein for bacterial survival within the host.[4] Given its conservation and importance in virulence, PsaA is a prominent candidate for vaccine development and a target for novel antimicrobial strategies.[1]
Western blotting is a powerful technique to detect and quantify PsaA in pneumococcal lysates, enabling researchers to study its expression under various conditions, assess the efficacy of potential inhibitors, and characterize its role in different strains.
Data Presentation
Quantitative analysis of PsaA expression from Western blots can provide valuable insights into its regulation and function. Densitometry should be used to quantify band intensities, which should then be normalized to a loading control (e.g., total protein stain or a housekeeping protein). The following table summarizes examples of PsaA expression modulation under different experimental conditions.
| Condition | Strain | Fold Change in PsaA Protein Expression | Reference |
| Manganese (Mn²⁺) Limitation | S. pneumoniae D39 | Markedly Higher Expression | [2] |
| High Iron (Fe) Environment vs. High Manganese (Mn) Environment | S. pneumoniae D39 | ~12-fold increase in psaA gene expression, suggesting increased protein levels | [5] |
| SpnIII Phasevarion Allele E vs. Allele D | S. pneumoniae D39 | ~1.5-fold increase | [6] |
| Biofilm Growth vs. Planktonic Culture | S. pneumoniae TIGR4 | 47-fold increase in psrP (gene for PsaA) transcription, suggesting increased protein levels | [7] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of PsaA from Streptococcus pneumoniae lysates.
Preparation of Streptococcus pneumoniae Lysates
Materials:
-
S. pneumoniae culture
-
Todd Hewitt Broth supplemented with 1% yeast extract (THY) or other suitable growth medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitors (e.g., 1 mM PMSF and a protease inhibitor cocktail).
-
Microcentrifuge tubes
-
Centrifuge
-
Sonicator or bead beater
Protocol:
-
Bacterial Culture: Grow S. pneumoniae in THY broth at 37°C in a 5% CO₂ environment to the desired growth phase (e.g., mid-logarithmic phase, OD₆₀₀ ≈ 0.4-0.6).
-
Cell Harvesting: Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS to remove residual media components. Centrifuge again under the same conditions and discard the supernatant.
-
Cell Lysis:
-
Resuspend the bacterial pellet in 1 mL of ice-cold Lysis Buffer per 10⁹ cells.
-
To ensure complete lysis, mechanically disrupt the cells. This can be achieved by:
-
Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating. Repeat for a total of 2-3 minutes of sonication time.
-
Bead Beating: Add sterile glass or zirconia beads to the cell suspension and homogenize using a bead beater according to the manufacturer's instructions.
-
-
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (total cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
-
Sample Preparation for SDS-PAGE: Mix the lysate with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5-10 minutes.
-
Storage: Use the lysates immediately or store them at -80°C for future use.
SDS-PAGE and Western Blotting
Materials:
-
Polyacrylamide gels (e.g., 12% for PsaA which is 37 kDa)
-
SDS-PAGE running buffer
-
Protein molecular weight markers
-
PVDF or nitrocellulose membrane
-
Transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody: Anti-PsaA antibody (polyclonal or monoclonal)
-
Secondary antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Protocol:
-
Gel Electrophoresis:
-
Load 20-30 µg of total protein lysate per lane into the polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane, and filter papers in transfer buffer for 10-15 minutes.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the layers.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions should be optimized, but a typical setting for wet transfer is 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PsaA antibody in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer (a common dilution is 1:5000 to 1:10000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system. The expected band for PsaA is approximately 37 kDa.[8]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of PsaA from pneumococcal lysates.
Caption: Workflow for PsaA Western blot analysis.
PsaA-Mediated Manganese Transport and Oxidative Stress Response
This diagram illustrates the role of the this compound in manganese import and the subsequent activation of the oxidative stress response in Streptococcus pneumoniae.
Caption: PsaA's role in manganese import and oxidative stress defense.
References
- 1. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Role of Manganese in Regulation of Stress Responses, Physiology, and Metabolism in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Virulence of Streptococcus pneumoniae: PsaA mutants are hypersensitive to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay between Manganese and Iron in Pneumococcal Pathogenesis: Role of the Orphan Response Regulator RitR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sajid.co.za [sajid.co.za]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
Application of PsaA as a Carrier Protein for Conjugate Vaccines: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumococcal surface adhesin A (PsaA) is a highly conserved 37 kDa lipoprotein found on the surface of all known serotypes of Streptococcus pneumoniae.[1] As a crucial virulence factor involved in Mn²⁺ transport and adhesion to host cells, PsaA is naturally immunogenic.[1][2] These characteristics make it an excellent candidate not only as a standalone vaccine antigen but also as a carrier protein for conjugate vaccines.[3] By covalently linking haptens, such as bacterial capsular polysaccharides (CPS), to PsaA, the resulting conjugate can convert a T-cell-independent immune response into a robust, T-cell-dependent response, which is critical for inducing immunological memory, especially in infants.[4][5][6]
This document provides detailed application notes on the use of PsaA as a carrier protein, summarizes key preclinical data, and offers comprehensive protocols for its expression, conjugation, and immunological evaluation.
Application Notes
The primary rationale for using PsaA as a carrier protein is its potential to serve a dual role: it acts as a carrier to enhance the immunogenicity of conjugated antigens and simultaneously functions as a protective antigen itself.[3] This could lead to broader protection against pneumococcal disease.
Key Attributes of PsaA as a Carrier Protein:
-
High Conservation: PsaA is detected on all known serotypes of S. pneumoniae, suggesting that a PsaA-based vaccine could offer serotype-independent protection.[1][2]
-
Strong Immunogenicity: PsaA elicits a robust antibody response.[7][8] Immunization with PsaA has been shown to induce significant protection against S. pneumoniae colonization in animal models.[2]
-
T-Cell Epitopes: As a protein, PsaA contains T-cell epitopes necessary to recruit T-cell help, which is essential for the maturation of the B-cell response against the conjugated hapten, leading to isotype switching and memory B-cell formation.[5][9]
-
Proven Preclinical Efficacy: Studies have demonstrated that PsaA, when used in conjugate or fusion protein formulations, can induce high levels of specific antibodies and provide protection against bacterial challenge.[3][10]
Preclinical Data Summary
The following table summarizes quantitative data from preclinical studies evaluating PsaA-based vaccines. These studies highlight the protein's ability to induce significant immune responses and confer protection.
| Vaccine Formulation | Animal Model | Key Immunological Readout | Protective Efficacy | Reference |
| Systemic Vaccine (PsaA-PspA fusion protein) | Mice | High titers of serum IgG against antigens. | 100% survival rate after challenge with S. pneumoniae ATCC 10813. Significant reduction in bacterial load in blood and lungs (P < 0.001). | [10] |
| Mucosal Vaccine (PspA fusion proteins on BLPs) | Mice | Significant increase in serum IgG and mucosal IgA. | 90% survival rate after challenge with S. pneumoniae ATCC 10813. Limited bacterial load in the lung and blood. | [10] |
| Purified PsaA-PspA fusion protein | Mice | Induced high levels of IgG antibodies after immunization. | Not specified, but demonstrated high immunogenicity. Protein purity was >95% with a final yield of 22.44%. | [11] |
| Self-assembled particulate PsaA (displayed on PHB beads) | Mice | Significant increase in anti-PsaA IgG titers after each dose (p < 0.001). IgG1 was the prevalent isotype. | Not specified, but antibody binding to both particulate and soluble PsaA was confirmed, indicating correct folding and antigenicity. | [8] |
| mPsaA-Pn14TS conjugate (with α-galactosylceramide adjuvant) | Mice | Robust IgG response against both PsaA and the S. pneumoniae serotype 14 capsular polysaccharide. | Not specified, but demonstrated a strong, dual-antigen immune response. The protein/sugar molar ratio in the conjugate was 1/5.4. | [3] |
BLPs: Bacterial-like particles; PHB: Polyhydroxybutyrate; mPsaA: mature PsaA; Pn14TS: S. pneumoniae serotype 14 tetrasaccharide.
Experimental Protocols
Protocol 1: Recombinant PsaA Expression and Purification
This protocol describes the expression of recombinant PsaA in E. coli and its subsequent purification, adapted from methods described in the literature.[3][11]
1. Gene Cloning and Transformation:
-
Synthesize or PCR-amplify the gene sequence for mature PsaA (without the N-terminal lipid anchor signal peptide).
-
Clone the PsaA gene into a suitable expression vector (e.g., pET series with an N-terminal His6-tag for affinity purification).
-
Transform the expression vector into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Confirm the sequence and reading frame by DNA sequencing.
2. Protein Expression:
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of fresh LB broth (with antibiotic) and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
-
Continue incubation for 4-6 hours at 30°C or overnight at 18-20°C to improve protein solubility.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
3. Cell Lysis and Clarification:
-
Resuspend the cell pellet in 30-40 mL of ice-cold lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Affinity Chromatography (His-tag):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-15 column volumes of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the PsaA protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure PsaA.
5. (Optional) Further Purification and Buffer Exchange:
-
For higher purity, pool the fractions containing PsaA and perform further purification using ion-exchange or size-exclusion chromatography.[11]
-
Perform buffer exchange into a suitable storage buffer (e.g., Phosphate Buffered Saline, pH 7.4) using dialysis or a desalting column.
-
Determine the protein concentration (e.g., via BCA assay), assess purity by SDS-PAGE and Western blot, and store at -80°C.
Protocol 2: Conjugation of Polysaccharide to PsaA via Maleimide-Thiol Chemistry
This protocol outlines a method for conjugating a thiol-modified polysaccharide (or other hapten) to PsaA, based on a strategy used for PsaA glycoconjugates.[3]
1. Activation of PsaA with a Maleimide Crosslinker:
-
Dissolve purified PsaA in conjugation buffer (e.g., PBS, pH 7.2).
-
Dissolve a heterobifunctional crosslinker containing an NHS ester and a maleimide group (e.g., SMCC or Sulfo-SMCC) in a dry, water-miscible organic solvent like DMSO.
-
Add the crosslinker solution to the PsaA solution at a 10-20 fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring. This reaction couples the NHS ester to primary amines (lysine residues) on PsaA.
-
Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with conjugation buffer. The product is maleimide-activated PsaA.
2. Introduction of a Thiol Group onto the Polysaccharide (if not already present):
-
Activate the polysaccharide's carboxyl groups using EDC and NHS chemistry.
-
React the activated polysaccharide with a compound containing both an amine and a protected thiol (e.g., N-acetyl-homocysteine).
-
Deprotect the thiol group to make it available for conjugation. Note: This step is highly dependent on the specific polysaccharide chemistry.
3. Conjugation Reaction:
-
Immediately mix the maleimide-activated PsaA with the thiol-containing polysaccharide in a molar ratio optimized for the desired hapten density (e.g., a 1:5.4 protein-to-sugar ratio was reported for a PsaA conjugate).[3]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The maleimide groups on PsaA will react specifically with the free thiol groups on the polysaccharide to form a stable thioether bond.
-
Quench any remaining unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.
4. Purification and Characterization of the Conjugate:
-
Purify the PsaA-polysaccharide conjugate from unconjugated components using size-exclusion chromatography or dialysis.
-
Characterize the conjugate. Confirm conjugation using SDS-PAGE (which will show a shift in molecular weight) and Western blot. Quantify the protein content (BCA assay) and polysaccharide content (e.g., phenol-sulfuric acid assay) to determine the final protein/sugar ratio.[3]
Protocol 3: Immunological Evaluation in a Murine Model
This protocol provides a general framework for assessing the immunogenicity of a PsaA conjugate vaccine in mice.[3][10][12]
1. Vaccine Formulation and Animal Groups:
-
Formulate the PsaA conjugate vaccine by mixing it with a suitable adjuvant (e.g., Alum or α-galactosylceramide[3]).
-
Establish experimental groups (n=8-10 mice per group), including:
- Group 1: PsaA-conjugate vaccine + Adjuvant
- Group 2: this compound alone + Adjuvant
- Group 3: Polysaccharide alone + Adjuvant (if applicable)
- Group 4: Adjuvant in PBS (vehicle control)
2. Immunization Schedule:
-
Acclimatize BALB/c mice for one week before the experiment.
-
Collect pre-immune serum (tail bleed) on Day -1.
-
Administer the primary immunization (Day 0) via subcutaneous or intramuscular injection (e.g., 100 µL volume containing 5-10 µg of the conjugate).
-
Administer booster immunizations on Day 14 and Day 28 using the same dose and route.
3. Sample Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus puncture at specified time points (e.g., Day 13, Day 27, and Day 42) to monitor the antibody response.
-
Process blood to collect serum and store at -20°C or -80°C.
4. Antibody Titer Measurement by ELISA:
-
Coat 96-well microtiter plates with the target antigen (e.g., this compound or the specific polysaccharide) at 1-2 µg/mL in coating buffer and incubate overnight at 4°C.
-
Wash the plates and block non-specific binding sites with a blocking buffer (e.g., PBS with 5% skim milk) for 1-2 hours at room temperature.
-
Serially dilute the collected mouse sera in dilution buffer and add to the wells. Incubate for 2 hours at room temperature.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse total IgG (or isotypes like IgG1 and IgG2a). Incubate for 1 hour.
-
Wash the plates and add a TMB substrate. Stop the reaction with stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the pre-immune or control background.
5. (Optional) Opsonophagocytic Assay (OPA) and Challenge Studies:
-
To assess functional antibodies, perform an OPA to measure the ability of immune sera to mediate the killing of S. pneumoniae by phagocytic cells.[4]
-
To evaluate protective efficacy, challenge immunized mice with a lethal or sub-lethal dose of a relevant S. pneumoniae strain and monitor survival rates or bacterial colonization in the nasopharynx, lungs, and blood.[10]
References
- 1. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Responses to Recombinant Pneumococcal PsaA Antigen Delivered by a Live Attenuated Salmonella Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semisynthetic glycoconjugate based on dual role protein/PsaA as a pneumococcal vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation of Polysaccharide 6B from Streptococcus pneumoniae with Pneumococcal Surface Protein A: PspA Conformation and Its Effect on the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Mechanism for Pneumococcal Glycoconjugate Vaccines: Classic and Emerging Methods [mdpi.com]
- 6. Protein carriers of conjugate vaccines: Characteristics, development, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PsaA (pneumococcal surface adhesin A) and PspA (pneumococcal surface protein A) DNA vaccines induce humoral and cellular immune responses against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-assembled particulate PsaA as vaccine against Streptococcus pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Comparison of Immunogenicity and Protection of Two Pneumococcal Protein Vaccines Based on PsaA and PspA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression, purification, and characterization of pneumococcal PsaA-PspA fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunological evaluation of an alginate-based conjugate as a vaccine candidate against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for PsaA-Mediated Adhesion to Lung Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the adhesion of Streptococcus pneumoniae, mediated by the pneumococcal surface adhesin A (PsaA), to lung epithelial cells. The included methodologies are essential for researchers investigating pneumococcal pathogenesis, identifying novel anti-adhesion therapeutics, and evaluating vaccine candidates.
PsaA, a highly conserved surface lipoprotein, plays a crucial role in the initial stages of pneumococcal infection by facilitating attachment to host respiratory epithelial cells.[1] Understanding the mechanisms of PsaA-mediated adhesion is therefore critical for developing strategies to prevent pneumococcal diseases. PsaA has been shown to interact with host cell receptors, including E-cadherin and Annexin A2, on the surface of lung epithelial cells.[2][3][4]
This document outlines three common in vitro assays to quantify and visualize PsaA-mediated adhesion: the traditional plate count assay for viable adherent bacteria, fluorescence microscopy for direct visualization, and flow cytometry for high-throughput quantitative analysis.
Data Presentation: Quantitative Analysis of PsaA-Mediated Adhesion
The following tables summarize quantitative data from various studies, providing a comparative overview of PsaA's role in adhesion to different lung epithelial cell lines.
Table 1: Adhesion of Wild-Type vs. PsaA-Deficient S. pneumoniae to Lung Epithelial Cells
| Bacterial Strain | Host Cell Line | Adhesion Assay Method | Adhesion (% of Wild-Type) | Reference |
| S. pneumoniae D39 (Wild-Type) | A549 | Plate Count | 100% | [5] |
| S. pneumoniae D39 (PsaA-deficient mutant) | A549 | Plate Count | 9% | [5] |
| S. pneumoniae T4R (Wild-Type) | HEK293T-ANXA2 | Plate Count | 3.21 ± 0.76% of inoculum | [6] |
| S. pneumoniae T4R (Wild-Type) | HEK293T-mock | Plate Count | 1.23 ± 0.55% of inoculum | [6] |
| S. pneumoniae T4R (ΔPsaA mutant) | HEK293T-ANXA2 | Plate Count | ~1.2% of inoculum | [6] |
Table 2: Inhibition of S. pneumoniae Adhesion by Blocking PsaA or its Receptors
| Treatment | Bacterial Strain | Host Cell Line | Inhibition of Adhesion | Reference |
| Anti-E-cadherin antibody | PsaA-coated fluospheres | Nasopharyngeal cells | 46% reduction | [2] |
| Recombinant human E-cadherin | PsaA-coated fluospheres | Nasopharyngeal cells | Significant blocking | [2] |
| Recombinant PsaA | S. pneumoniae T4R | HEK293T-ANXA2 | Significant reduction | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Bacterial Adhesion Assay by Plate Counting (CFU Assay)
This protocol quantifies the number of viable bacteria adhering to a monolayer of lung epithelial cells.
Materials:
-
Lung epithelial cell line (e.g., A549)
-
Streptococcus pneumoniae strains (wild-type and PsaA mutant)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
0.1% Triton X-100 or 0.025% Trypsin-EDTA
-
Todd-Hewitt Broth supplemented with yeast extract (THY)
-
Blood agar plates
-
24-well tissue culture plates
Procedure:
-
Cell Culture: Seed A549 cells into 24-well plates at a density of approximately 5 x 10^4 cells/well and grow to confluence. 24 hours prior to the assay, replace the medium with antibiotic-free medium.
-
Bacterial Preparation: Inoculate S. pneumoniae strains into THY broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Infection: Wash the confluent A549 cell monolayers twice with sterile PBS. Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100 bacteria per cell.
-
Incubation: Incubate the infected cells for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion.
-
Washing: After incubation, gently wash the monolayers three to five times with sterile PBS to remove non-adherent bacteria.
-
Cell Lysis: To release the adherent bacteria, add 100 µL of 0.1% Triton X-100 or 0.025% Trypsin-EDTA to each well and incubate for 10-15 minutes at 37°C.
-
Quantification: Serially dilute the cell lysates in PBS and plate onto blood agar plates. Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Data Analysis: Count the number of colony-forming units (CFU) on the plates to determine the number of adherent bacteria per well. Adhesion is often expressed as a percentage of the initial inoculum.
Protocol 2: Fluorescence Microscopy Assay for Bacterial Adhesion
This method allows for the direct visualization and qualitative or semi-quantitative assessment of bacterial adhesion.
Materials:
-
All materials from Protocol 1
-
Fluorescently labeled S. pneumoniae (e.g., expressing GFP or stained with a fluorescent dye like CFSE) or specific anti-pneumococcal antibodies and fluorescently labeled secondary antibodies.
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Glass coverslips in 24-well plates
-
Fluorescence microscope
Procedure:
-
Cell Culture and Infection: Grow A549 cells on sterile glass coverslips in 24-well plates and infect with fluorescently labeled bacteria as described in Protocol 1 (Steps 1-4).
-
Washing: Gently wash the coverslips three times with PBS to remove non-adherent bacteria.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Staining (if not using fluorescent bacteria):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against S. pneumoniae for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
-
Mounting: Wash the coverslips three times with PBS and mount them onto glass slides using a mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope. Capture images of both the bacteria (e.g., green fluorescence) and the host cell nuclei (blue fluorescence).
-
Analysis: The number of adherent bacteria per cell can be quantified using image analysis software.
Protocol 3: Flow Cytometry Assay for Bacterial Adhesion
This high-throughput method provides a quantitative measure of the percentage of cells with adherent bacteria and the relative number of bacteria per cell.
Materials:
-
All materials from Protocol 1
-
Fluorescently labeled S. pneumoniae (e.g., stained with FITC or CFSE)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Bacterial Staining: Label the bacteria with a fluorescent dye such as FITC or CFSE according to the manufacturer's instructions.
-
Cell Culture and Infection: Grow A549 cells in 6-well or 12-well plates to confluence and infect with the fluorescently labeled bacteria as described in Protocol 1 (Steps 1-4).
-
Washing: Wash the cell monolayers three times with PBS to remove non-adherent bacteria.
-
Cell Detachment: Detach the cells from the plate by adding Trypsin-EDTA and incubating for 5-10 minutes at 37°C. Resuspend the cells in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer.
-
Gate on the epithelial cell population based on forward and side scatter properties.
-
Measure the fluorescence intensity of the gated cells. The percentage of fluorescently positive cells represents the percentage of cells with adherent bacteria. The mean fluorescence intensity (MFI) can be used as a measure of the average number of bacteria per cell.
-
-
Controls: Include uninfected cells and cells infected with unlabeled bacteria as controls for background fluorescence.
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for in vitro PsaA-mediated adhesion assays.
PsaA-E-cadherin Interaction and Potential Signaling
The binding of bacterial adhesins to E-cadherin can disrupt the normal function of this cell adhesion molecule, which is crucial for maintaining epithelial barrier integrity. E-cadherin is linked to the actin cytoskeleton via catenins (α-catenin, β-catenin, and p120-catenin). Disruption of E-cadherin junctions can lead to the release of β-catenin into the cytoplasm. Cytoplasmic β-catenin can then translocate to the nucleus and act as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation and inflammation, often through the Wnt signaling pathway.[7][8]
References
- 1. Detection of Bacterial Adherence to Host Cells Using Fluorescence Imaging [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. array.aami.org [array.aami.org]
- 5. researchgate.net [researchgate.net]
- 6. Cadherin signaling: keeping cells in touch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating PsaA Interaction with Host Cell Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumococcal surface adhesin A (PsaA) is a highly conserved, surface-exposed lipoprotein found in virtually all serotypes of Streptococcus pneumoniae.[1] As a critical virulence factor, PsaA plays a pivotal role in the initial stages of pneumococcal pathogenesis, specifically in the adherence of the bacterium to host epithelial cells in the nasopharynx.[1] Understanding the molecular interactions between PsaA and its host cell receptors is fundamental for the development of novel anti-infective therapies and vaccines aimed at preventing pneumococcal colonization.
These application notes provide a comprehensive overview of the key techniques and detailed protocols used to investigate the binding of PsaA to its identified host cell receptors, primarily E-cadherin and Annexin A2 .[2][3][4][5] The document includes methodologies for qualitative and quantitative interaction analysis, as well as insights into the downstream signaling events following receptor engagement.
Identified Host Cell Receptors for PsaA
-
E-cadherin: A transmembrane glycoprotein crucial for the formation and maintenance of epithelial cell-cell adherens junctions. PsaA interacts with E-cadherin on nasopharyngeal epithelial cells, facilitating bacterial attachment.[4][6]
-
Annexin A2 (ANXA2): A calcium-dependent phospholipid-binding protein found on the surface of various cell types, including airway epithelial cells. ANXA2 serves as a receptor for PsaA, promoting pneumococcal adherence.[2][3][5][7]
Data Presentation: Quantitative Analysis of PsaA-Host Receptor Interactions
The following tables summarize key quantitative and semi-quantitative data from studies investigating the interaction between PsaA and its host cell receptors. This data is essential for comparing binding efficiencies and the effects of experimental interventions.
| Interaction / Assay | Method | Key Finding | Reference |
| PsaA - E-cadherin | Antibody Blocking Adherence Assay | Pre-incubation of nasopharyngeal cells with an anti-E-cadherin antibody resulted in a 46% reduction in the adherence of PsaA-coated fluorescent spheres. | [4] |
| PsaA - Annexin A2 | Cellular Adherence Assay | S. pneumoniae strain T4R showed ~3.21% adherence to HEK293T cells transduced to express ANXA2, compared to ~1.23% adherence to mock-transduced cells. | [2][7] |
| PsaA - Annexin A2 | Competitive Inhibition Adherence Assay | Pre-incubation of ANXA2-transduced HEK293T cells with recombinant PsaA significantly reduced the adherence of S. pneumoniae T4R. | [2][3] |
| PsaA - Annexin A2 | Biophysical Measurements | Analytical size-exclusion chromatography and native-PAGE have been used to characterize the direct binding between purified recombinant PsaA and ANXA2 proteins. | [2] |
Experimental Protocols and Methodologies
Here we provide detailed protocols for key experiments used to elucidate the interaction between PsaA and host cell receptors.
Protocol 1: Bacterial Adherence Assay
This protocol is designed to quantify the attachment of S. pneumoniae to a monolayer of cultured epithelial cells (e.g., A549, Detroit 562, or HEK293T cells expressing a specific receptor).
Materials:
-
S. pneumoniae strains (wild-type and ΔpsaA mutant)
-
Epithelial cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
1% Triton X-100 in PBS
-
24-well tissue culture plates
-
Agar plates for colony forming unit (CFU) counting
Procedure:
-
Cell Culture: Seed epithelial cells into 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.
-
Bacterial Culture: Grow S. pneumoniae strains overnight in TSB at 37°C with 5% CO₂. The next day, dilute the overnight culture into fresh medium and grow to mid-log phase (e.g., OD₆₀₀ of ~0.5).
-
Infection: a. Wash the confluent epithelial cell monolayers twice with warm PBS to remove any residual antibiotics. b. Add 1 mL of fresh, antibiotic-free culture medium to each well. c. Harvest the mid-log phase bacteria by centrifugation, wash with PBS, and resuspend in the antibiotic-free cell culture medium. d. Add the bacterial suspension to the epithelial cells at a desired Multiplicity of Infection (MOI), typically ranging from 10:1 to 100:1. e. Incubate the infected cells for a defined period (e.g., 1-3 hours) at 37°C with 5% CO₂.
-
Washing: a. After incubation, gently aspirate the medium from each well. b. Wash the monolayers three to five times with warm PBS to remove non-adherent bacteria. The consistency of this step is critical for reproducible results.
-
Quantification: a. To lyse the host cells and release the adherent bacteria, add 100 µL of 1% Triton X-100 to each well and incubate for 10-15 minutes at room temperature. b. Add 900 µL of PBS or TSB to each well and pipette vigorously to ensure complete lysis and bacterial suspension. c. Perform serial dilutions of the bacterial lysate in PBS or TSB. d. Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C with 5% CO₂. e. Count the resulting colonies to determine the number of CFUs, which corresponds to the number of adherent bacteria.
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate a direct interaction between PsaA and a host receptor within a cellular context.
Materials:
-
Epithelial cells infected with S. pneumoniae or transfected to express PsaA
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Primary antibody specific to the host receptor (e.g., anti-E-cadherin or anti-Annexin A2)
-
Primary antibody specific to PsaA (for Western Blot detection)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (similar to Lysis Buffer but with a lower detergent concentration, e.g., 0.1%)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Cell Lysis: a. Wash infected or transfected cells with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer and scrape the cells. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Immunoprecipitation: a. Determine the protein concentration of the lysate. b. (Optional but recommended) Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and discard them. c. Add the primary antibody against the host receptor to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer.
-
Elution and Analysis: a. After the final wash, remove all supernatant. b. Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes. c. Pellet the beads and collect the supernatant. d. Analyze the eluted proteins by SDS-PAGE and Western Blotting using an antibody against PsaA to detect the co-precipitated protein.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics (association and dissociation rates) and affinity (K D ).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 dextran chip)
-
Purified recombinant PsaA (as the analyte)
-
Purified recombinant host receptor (e.g., E-cadherin or Annexin A2 extracellular domain) (as the ligand)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS. c. Immobilize the recombinant host receptor (ligand) by injecting it over the activated surface. The protein will covalently bind to the surface via its primary amine groups. d. Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the ligand immobilization to subtract non-specific binding.
-
Analyte Interaction: a. Prepare a series of dilutions of purified PsaA (analyte) in the running buffer. The concentration range should typically span from 0.1x to 10x the expected K D . b. Inject each concentration of PsaA over both the ligand and reference flow cells at a constant flow rate. This is the association phase . c. After the injection, flow the running buffer over the chip to allow the dissociation of the PsaA-receptor complex. This is the dissociation phase .
-
Regeneration: a. If the interaction is stable, a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) may be needed to strip the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: a. The SPR instrument records the change in the refractive index at the sensor surface, generating a sensorgram (response units vs. time). b. After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D = kₔ/kₐ).
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the putative signaling pathways initiated by PsaA-receptor interactions.
Caption: Workflow for a quantitative bacterial adherence assay.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Caption: Putative signaling pathways activated by PsaA binding.
References
- 1. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pneumococcal surface adhesion A protein (PsaA) interacts with human Annexin A2 on airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pneumococcal surface adhesion A protein (PsaA) interacts with human Annexin A2 on airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E-cadherin is a receptor for the common protein pneumococcal surface adhesin A (PsaA) of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Small Molecule Inhibitors of PsaA Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumococcal surface adhesin A (PsaA) is a highly conserved 37-kDa lipoprotein essential for the virulence of Streptococcus pneumoniae.[1][2] It functions as the primary substrate-binding protein of an ATP-binding cassette (ABC) transporter responsible for the high-affinity uptake of manganese (Mn²⁺).[3][4][5] This acquisition of Mn²⁺ is critical for the bacterium's ability to counteract oxidative stress, a key defense mechanism of the host immune system.[1][2][6] By providing Mn²⁺ as a cofactor for enzymes like superoxide dismutase (SodA), PsaA enables the neutralization of reactive oxygen species.[6] The essential role of PsaA in pneumococcal survival and pathogenesis makes it an attractive target for the development of novel antimicrobial agents.[1][2]
These application notes provide a comprehensive overview of high-throughput screening (HTS) methodologies to identify and characterize small molecule inhibitors of PsaA. Detailed protocols for biochemical and cell-based assays are presented, along with strategies for data analysis and hit validation.
PsaA-Mediated Manganese Uptake and its Role in Oxidative Stress Resistance
The PsaA protein is the extracellular component of the PsaBCA manganese transport system. PsaA captures Mn²⁺ with high affinity and delivers it to the PsaBC membrane permease for translocation into the cytoplasm. This process is energized by ATP hydrolysis mediated by the PsaC subunit.
High-Throughput Screening (HTS) Assays for PsaA Inhibitors
A successful HTS campaign for PsaA inhibitors requires robust and scalable assays. Both biochemical and cell-based approaches can be employed for primary screening and hit validation.
Biochemical Assays
Biochemical assays offer a direct measure of a compound's ability to interfere with PsaA function, typically by disrupting its interaction with Mn²⁺.
1. Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled manganese analog (tracer) from PsaA by a test compound.
Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.
-
Recombinant this compound: Purified and diluted in Assay Buffer to a final concentration of 50 nM.
-
Fluorescent Tracer: A suitable fluorescently labeled manganese analog (e.g., a fluorescein-conjugated metal chelator with affinity for the Mn²⁺ binding site) at a final concentration of 10 nM.
-
Test Compounds: Serially diluted in DMSO and then in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of this compound solution to each well.
-
Add 5 µL of test compound solution or DMSO (for controls) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of fluorescent tracer solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 520 nm for fluorescein).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to high (PsaA + tracer) and low (tracer only) polarization controls.
-
Determine the IC₅₀ value, which is the concentration of an inhibitor that causes a 50% reduction in the tracer binding.
-
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the interaction between a tagged this compound and a biotinylated ligand that binds to the Mn²⁺ site.
Protocol: AlphaLISA Assay
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
His-tagged this compound: Purified and diluted in Assay Buffer to a final concentration of 20 nM.
-
Biotinylated Ligand: A biotinylated molecule that binds to the PsaA Mn²⁺ binding site, at a final concentration of 30 nM.
-
AlphaLISA Acceptor Beads: Anti-His coated beads, diluted in Assay Buffer.
-
AlphaLISA Donor Beads: Streptavidin-coated beads, diluted in Assay Buffer.
-
Test Compounds: Serially diluted in DMSO and then in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of His-tagged this compound and 5 µL of biotinylated ligand to each well.
-
Add 5 µL of test compound solution or DMSO to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of AlphaLISA Acceptor Beads.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of AlphaLISA Donor Beads under subdued light.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the maximum and minimum signals.
-
Determine the IC₅₀ values for active compounds.
-
Cell-Based Assays
Cell-based assays are crucial for validating the activity of hits from primary biochemical screens in a more physiologically relevant context.
1. Bacterial Growth Inhibition Assay
This assay assesses the ability of compounds to inhibit the growth of S. pneumoniae in a manganese-limited environment.
Protocol: Bacterial Growth Inhibition Assay
-
Media and Strain Preparation:
-
Use a chemically defined medium with a low concentration of Mn²⁺ (e.g., 1 µM).
-
Culture S. pneumoniae (e.g., TIGR4 strain) to mid-log phase. A ΔpsaA mutant can be used as a control.[7]
-
-
Assay Procedure (96-well plate format):
-
Serially dilute test compounds in the low-Mn²⁺ medium.
-
Inoculate the wells with the S. pneumoniae culture to a starting OD₆₀₀ of 0.05.
-
For rescue experiments, prepare a parallel set of plates with the same compound dilutions but supplemented with a high concentration of Mn²⁺ (e.g., 100 µM).
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
-
Data Acquisition:
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every hour for 8-12 hours).
-
-
Data Analysis:
-
Determine the minimum inhibitory concentration (MIC) of the compounds in low-Mn²⁺ medium.
-
Compare the growth curves in low- and high-Mn²⁺ conditions. A significant restoration of growth in the presence of excess Mn²⁺ suggests that the compound's primary mode of action is through inhibition of Mn²⁺ acquisition, likely via PsaA.
-
Data Presentation and Hit Characterization
All quantitative data from the HTS assays should be summarized in a structured format for easy comparison and hit prioritization.
Table 1: Summary of HTS Data for PsaA Inhibitors
| Compound ID | FP IC₅₀ (µM) | AlphaLISA IC₅₀ (µM) | S. pneumoniae MIC (µM) (Low Mn²⁺) | Growth Rescue with Excess Mn²⁺ |
| Control | ||||
| Positive Control | 0.5 | 0.8 | 5 | Yes |
| Negative Control | >100 | >100 | >100 | No |
| Hits | ||||
| Hit-001 | 2.3 | 3.1 | 10 | Yes |
| Hit-002 | 5.8 | 7.2 | 25 | Yes |
| Hit-003 | 12.1 | 15.5 | 50 | Partial |
| Non-specific Hit | 8.5 | 9.9 | 15 | No |
Hit Validation and Follow-up Studies
-
Dose-Response Curves: Generate detailed dose-response curves for confirmed hits from all assays to accurately determine IC₅₀ and MIC values.
-
Selectivity Assays: Test active compounds against other bacterial metal transporters to assess their specificity for PsaA.
-
Cytotoxicity Assays: Evaluate the toxicity of promising hits against mammalian cell lines to ensure a suitable therapeutic window.
-
Mechanism of Action Studies: Employ techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding of inhibitors to PsaA and determine their binding kinetics and thermodynamics.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the high-throughput screening and identification of small molecule inhibitors of PsaA. A combination of biochemical and cell-based assays is essential for discovering and validating potent and selective inhibitors. The development of novel anti-pneumococcal agents targeting PsaA holds significant promise for combating the growing threat of antibiotic resistance.
References
- 1. Discovery of novel pneumococcal surface antigen A (PsaA) inhibitors using a fragment-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Extracellular Zinc Competitively Inhibits Manganese Uptake and Compromises Oxidative Stress Management in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting Pneumococcal Surface Antigen A (PsaA) with Small Molecules Discovered through Virtual Screening: Steps toward Validating a Potential Target for Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Evaluating the Efficacy of PsaA-Based Vaccines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumococcal surface adhesin A (PsaA) is a highly conserved surface lipoprotein expressed by virtually all serotypes of Streptococcus pneumoniae. Its essential role in bacterial virulence and its surface accessibility make it a promising candidate for a universal, serotype-independent pneumococcal vaccine. The evaluation of PsaA-based vaccine candidates relies heavily on preclinical studies in relevant animal models to assess immunogenicity and protective efficacy. This document provides detailed application notes and experimental protocols for utilizing murine models to evaluate vaccines incorporating PsaA.
I. Animal Models and Challenge Methods
Mouse models are the most widely used for assessing the efficacy of pneumococcal protein-based vaccines due to their well-characterized immune system, availability of reagents, and established challenge protocols.[1][2] The choice of mouse strain, immunization route, and challenge model is critical and depends on the specific endpoints being evaluated.
Commonly Used Mouse Strains:
-
BALB/c: A versatile inbred strain often used for general immunogenicity and efficacy studies.
-
C57BL/6: Another common inbred strain, often used for studies involving T-cell responses, particularly Th17 immunity.[3]
-
CBA/CaHNJ Xid: An immunodeficient strain with an X-linked defect in B-cell function, making it highly susceptible to pneumococcal infection and useful for evaluating antibody-mediated protection.[4]
Challenge Models:
-
Systemic Infection (Sepsis) Model: This model assesses the vaccine's ability to protect against invasive pneumococcal disease.
-
Intraperitoneal (i.p.) Challenge: A common method where a lethal dose of S. pneumoniae is injected into the peritoneal cavity, leading to bacteremia and sepsis.[5]
-
Intravenous (i.v.) Challenge: Direct injection of bacteria into the bloodstream, bypassing initial physical barriers.
-
-
Nasopharyngeal Carriage Model: This model evaluates the vaccine's capacity to prevent or reduce the colonization of S. pneumoniae in the upper respiratory tract, a critical step in both transmission and the development of invasive disease.[1][6]
-
Pneumonia Model: This model assesses protection against lung infection.
-
Intratracheal (i.t.) or Intranasal (i.n.) Challenge: A high dose of pneumococci is delivered directly to the lungs to induce pneumonia. This can sometimes be performed following a primary viral infection (e.g., influenza A) to mimic secondary bacterial pneumonia.
-
II. Data Presentation: Summary of PsaA Vaccine Efficacy
The following tables summarize quantitative data from preclinical studies evaluating PsaA-based vaccines.
Table 1: Efficacy of PsaA-Based Vaccines Against Systemic Challenge
| Vaccine Formulation | Mouse Strain | Immunization Route | Adjuvant | Challenge Strain (Serotype) | Challenge Route | Outcome | Reference |
| PsaA | CBA/CaHNJ Xid | Subcutaneous | Complete Freund's or TiterMax | WU2 (Type 3) | Intravenous | Significant protection against lethal challenge (up to 45x LD50) | [4] |
| PsaA | BALB/c | Intraperitoneal | Alum | WCH43 (Type 4) | Intraperitoneal | Significantly longer median survival time compared to placebo | [7] |
| PdB + PsaA | BALB/c | Intraperitoneal | Alum | D39 (Type 2) | Intraperitoneal | No significant difference in survival compared to placebo | [7] |
| PsaA + PspA | BALB/c | Intraperitoneal | Alum | D39 (Type 2) | Intraperitoneal | No significant difference in survival compared to placebo | [7] |
| PdB + PsaA + PspA | BALB/c | Intraperitoneal | Alum | D39 (Type 2) | Intraperitoneal | Significantly longer median survival time compared to placebo | [7] |
(PdB: Pneumolysin toxoid; PspA: Pneumococcal surface protein A)
Table 2: Efficacy of PsaA-Based Vaccines Against Nasopharyngeal Carriage
| Vaccine Formulation | Mouse Strain | Immunization Route | Adjuvant | Challenge Strain (Serotype) | Outcome | Reference |
| PsaA | BALB/c | Intranasal | CTB | L82016 (Type 6B) | >100-fold decrease in carriage | [3] |
| PsaA | BALB/c | Intranasal | CTB | E134 (Type 23) | >10-fold decrease in carriage | [3] |
| PsaA + PspA | BALB/c | Intranasal | CTB | L82016 (Type 6B) | Significantly better protection than either antigen alone | [3] |
| PsaA + PspA | BALB/c | Intranasal | CTB | E134 (Type 23) | Significantly better protection than either antigen alone | [3] |
(CTB: Cholera Toxin B subunit)
III. Experimental Protocols
A. Immunization Protocol (Intranasal)
This protocol is adapted for inducing a mucosal immune response.
-
Antigen Preparation:
-
Reconstitute lyophilized PsaA protein in sterile, endotoxin-free phosphate-buffered saline (PBS) to a final concentration of 0.1 mg/mL.
-
If using an adjuvant (e.g., Cholera Toxin B subunit - CTB), prepare it according to the manufacturer's instructions and mix with the antigen solution just prior to immunization. A typical dose is 0.5 µg of PsaA and 4 µg of CTB per mouse.[1]
-
-
Animal Handling:
-
Lightly anesthetize mice (e.g., using isoflurane) to prevent injury and ensure proper administration of the inoculum.
-
-
Immunization:
-
Administer a total volume of 10 µL of the vaccine formulation intranasally to each mouse (5 µL per nostril) using a micropipette.[1]
-
Hold the mouse in a vertical position for a few seconds to allow for inhalation of the liquid.
-
-
Booster Immunizations:
-
Administer booster immunizations at 2-week intervals. Typically, a prime and two booster immunizations are sufficient to elicit a robust immune response.
-
-
Sample Collection:
-
Collect serum via retro-orbital or submandibular bleeding 1-2 weeks after the final booster to assess antibody responses.
-
Collect mucosal samples (e.g., nasal washes, saliva) to measure secretory IgA levels.
-
B. Nasopharyngeal Carriage and Bacterial Quantification Protocol
-
Bacterial Culture:
-
Streak the desired S. pneumoniae strain on a blood agar plate and incubate overnight at 37°C with 5% CO₂.
-
Inoculate a single colony into Todd-Hewitt broth supplemented with 0.5% yeast extract (THY broth) and grow to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
-
Intranasal Challenge:
-
Two weeks after the final immunization, challenge the mice by intranasal inoculation with 10 µL of the bacterial suspension (1 x 10⁶ CFU).[6]
-
-
Quantification of Nasopharyngeal Colonization:
-
At a predetermined time point (e.g., 5-7 days post-challenge), euthanize the mice.
-
Perform a nasal wash by inserting a sterile catheter into the trachea and flushing 200 µL of sterile PBS through the nasopharynx, collecting the fluid from the nostrils.
-
Serially dilute the nasal wash fluid in sterile PBS and plate onto blood agar plates containing an appropriate antibiotic (e.g., gentamicin) to select for the challenge strain.
-
Incubate the plates overnight at 37°C with 5% CO₂ and count the colonies to determine the number of CFU per nasal wash.
-
C. Anti-PsaA IgG ELISA Protocol
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with 100 µL/well of recombinant this compound (1-5 µg/mL in PBS).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL/well of serially diluted mouse serum (starting at a 1:100 dilution in blocking buffer).
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (diluted in blocking buffer according to the manufacturer's instructions).
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off (e.g., twice the background).
-
D. Opsonophagocytic Killing Assay (OPKA) Protocol
This assay measures the functional ability of vaccine-induced antibodies to mediate the killing of S. pneumoniae by phagocytic cells in the presence of complement.
-
Cell Preparation:
-
Assay Procedure:
-
In a 96-well plate, combine serially diluted heat-inactivated mouse serum, the target S. pneumoniae strain (approximately 1000 CFU), and a source of complement (e.g., baby rabbit complement).[8]
-
Incubate for 30 minutes at 37°C with shaking to allow for opsonization.
-
Add the differentiated HL-60 cells to the wells.
-
Incubate for 45-60 minutes at 37°C with shaking to allow for phagocytosis.
-
-
Quantification of Killing:
-
Stop the reaction by placing the plate on ice.
-
Spot aliquots from each well onto a blood agar plate.
-
Incubate overnight and count the surviving bacterial colonies.
-
-
Data Analysis:
-
The opsonization index is calculated as the reciprocal of the serum dilution that results in a 50% reduction in the number of CFU compared to the control wells without serum.[10]
-
IV. Visualization of Pathways and Workflows
Signaling Pathways
The immune response to PsaA, a lipoprotein, is expected to involve Toll-like receptor 2 (TLR2) signaling, leading to the activation of innate immunity and subsequent adaptive responses, including the differentiation of Th17 cells, which are crucial for mucosal protection against pneumococcus.[3][11]
Caption: TLR2 signaling pathway activated by PsaA.
Caption: Th17 cell differentiation pathway.
Experimental Workflows
Caption: Workflow for nasopharyngeal carriage model.
Caption: Workflow for systemic infection (sepsis) model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intranasal Immunization of Mice with a Mixture of the Pneumococcal Proteins PsaA and PspA Is Highly Protective against Nasopharyngeal Carriage of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection of mice against fatal pneumococcal challenge by immunization with pneumococcal surface adhesin A (PsaA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunization of Mice with Combinations of Pneumococcal Virulence Proteins Elicits Enhanced Protection against Challenge with Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting TLR2 for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PCR-Based Detection of the psaA Gene for Streptococcus pneumoniae Identification
References
- 1. Confirmation of psaA in All 90 Serotypes of Streptococcus pneumoniae by PCR and Potential of This Assay for Identification and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardisation and evaluation of a quantitative multiplex real-time PCR assay for the rapid identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis of Pneumococcal Pneumonia by psaA PCR Analysis of Lung Aspirates from Adult Patients in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the psaA Gene, Coding for Pneumococcal Surface Adhesin A, in Viridans Group Streptococci other than Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Lipoprotein PsaA in virulence of Streptococcus pneumoniae: surface accessibility and role in protection from superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pneumococcal surface adhesion A protein (PsaA) interacts with human Annexin A2 on airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Identification of Streptococcus pneumoniae lytA, plyA and psaA genes in pleural fluid by multiplex real-time PCR | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 12. elsevier.es [elsevier.es]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant PsaA Protein Expression
Welcome to the technical support center for troubleshooting low yields of recombinant Pneumococcal surface adhesin A (PsaA) protein. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of recombinant PsaA.
Frequently Asked Questions (FAQs)
Q1: My PsaA protein expression is very low or undetectable. What are the potential causes and how can I improve the yield?
A1: Low or no expression of PsaA can stem from several factors, ranging from the genetic construct to the induction conditions. Here’s a breakdown of common culprits and troubleshooting steps:
-
Codon Usage: The codon usage of the Streptococcus pneumoniaepsaA gene may not be optimal for E. coli expression, leading to translational stalling and low protein yield.
-
Vector and Host Strain Compatibility: The choice of expression vector and E. coli host strain is critical for efficient protein production.
-
Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the temperature, and the duration of induction significantly impact protein expression levels.
-
Recommendation: Optimize induction parameters. A study on mature rPsaA expression found optimal conditions to be induction with 0.1 mM IPTG at 25°C for 16 hours in Terrific Broth medium.[5][9] It is advisable to test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C) to find the best conditions for your specific construct.[8][10][11]
-
Q2: My this compound is expressed, but it's insoluble and forms inclusion bodies. How can I increase its solubility?
A2: Inclusion body formation is a common challenge in recombinant protein expression, particularly when the protein is overexpressed rapidly. Here are strategies to enhance the solubility of PsaA:
-
Lower Induction Temperature: Reducing the induction temperature slows down the rate of protein synthesis, which can promote proper folding and increase the yield of soluble protein.[8][12]
-
Reduce Inducer Concentration: High concentrations of the inducer can lead to rapid, overwhelming protein expression that outstrips the cell's folding capacity.
-
Choice of Expression Host: Some E. coli strains are specifically engineered to aid in the proper folding of proteins.
-
Solubilization and Refolding from Inclusion Bodies: If the above strategies do not yield sufficient soluble protein, PsaA can be purified from inclusion bodies and subsequently refolded.
-
Recommendation: This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea or guanidinium chloride) followed by a refolding process, often involving dialysis or rapid dilution into a refolding buffer.
-
Q3: I have decent PsaA expression, but I lose a significant amount of protein during purification. What are the likely causes and solutions?
A3: Low recovery after purification can be due to several factors, from inefficient cell lysis to protein degradation or issues with the purification resin.
-
Inefficient Cell Lysis: If the bacterial cells are not completely lysed, a substantial portion of your expressed PsaA will remain trapped within the cells and be discarded with the cell debris.
-
Recommendation: Ensure your lysis method (e.g., sonication, high-pressure homogenization, or enzymatic lysis) is effective. You can assess lysis efficiency by examining a sample of the cell suspension under a microscope before and after lysis.
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target this compound.[14][15]
-
Suboptimal Buffer Conditions: The pH and salt concentration of your buffers can affect protein stability and binding to the purification resin.
-
Recommendation: Optimize the pH and salt concentrations of your lysis, wash, and elution buffers. For His-tagged PsaA, ensure the imidazole concentration in the wash buffer is sufficient to remove non-specifically bound proteins without eluting your target protein.
-
-
Issues with Affinity Tag: The affinity tag (e.g., His-tag) on your this compound may be inaccessible or cleaved, preventing it from binding effectively to the purification resin.
-
Recommendation: Ensure your gene is cloned in the correct reading frame with the tag. If the tag is suspected to be inaccessible, you might consider moving it to the other terminus of the protein.
-
Quantitative Data Summary
| Parameter | Optimized Condition | Expected Yield/Purity | Reference |
| Induction Temperature | 25°C | ~0.8 g/L of mature rPsaA | [5][9] |
| Induction Time | 16 hours | ~0.8 g/L of mature rPsaA | [5][9] |
| IPTG Concentration | 0.1 mM | ~0.8 g/L of mature rPsaA | [5][9] |
| Culture Medium | Terrific Broth | ~0.8 g/L of mature rPsaA | [5][9] |
| Purification Method | Hydroxyapatite and two-step chromatography (for PsaA-PspA fusion) | >95% purity, 22.44% final yield | [17] |
| Purification Method | Ion exchange chromatography | High-purity recombinant protein | [5][9] |
Experimental Protocols
Protocol 1: Codon Usage Analysis
Objective: To analyze the codon usage of the S. pneumoniae psaA gene and identify rare codons that may impede translation in E. coli.
Methodology:
-
Obtain the DNA sequence of the psaA gene.
-
Utilize online codon usage analysis tools (e.g., GenScript's Rare Codon Analysis Tool, Integrated DNA Technologies' Codon Optimization Tool).
-
Select Escherichia coli as the expression host.
-
The tool will analyze the sequence and provide a Codon Adaptation Index (CAI) and identify codons that are infrequently used in E. coli.
-
Based on the analysis, a codon-optimized synthetic gene can be designed and synthesized for cloning into the expression vector.
Protocol 2: Optimization of PsaA Induction Conditions
Objective: To determine the optimal IPTG concentration, induction temperature, and induction time for maximizing the yield of soluble PsaA.
Methodology:
-
Transform the PsaA expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate several larger cultures (e.g., 50 mL) with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce the cultures under different conditions:
-
Varying IPTG concentration: 0.1 mM, 0.5 mM, 1.0 mM.
-
Varying Temperature: 18°C, 25°C, 30°C, 37°C.
-
Varying Time: 4 hours, 8 hours, 16 hours (overnight).
-
-
Harvest the cells by centrifugation.
-
Lyse a small, equivalent amount of cells from each culture.
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to identify the conditions that yield the highest amount of soluble PsaA.
Visualizations
Caption: Troubleshooting workflow for low PsaA yield.
Caption: Recombinant PsaA expression and purification workflow.
References
- 1. Codon usage bias regulates gene expression and protein conformation in yeast expression system P. pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 3. DNA Sequence Changes Resulting from Codon Optimization Affect Gene Expression in Pichia pastoris by Altering Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cloning and optimization of induction conditions for mature PsaA (pneumococcal surface adhesin A) expression in Escherichia coli and recombinant protein stability during long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
- 15. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Expression, purification, and characterization of pneumococcal PsaA-PspA fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing buffer conditions to prevent PsaA protein aggregation and precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the aggregation and precipitation of the Pneumococcal surface adhesin A (PsaA) protein during purification and storage.
Frequently Asked Questions (FAQs)
Q1: What is PsaA and why is its stability important?
Pneumococcal surface adhesin A (PsaA) is a 37-kilodalton lipoprotein found on the surface of Streptococcus pneumoniae.[1][2] It plays a crucial role in the transport of manganese ions (Mn2+) and is involved in the bacterium's attachment to host cells, making it a key virulence factor.[1][2] PsaA is a promising candidate for new protein-based vaccines against pneumococcal infections.[1][2] Maintaining the stability of recombinant PsaA is critical for preserving its native structure and function, which is essential for vaccine efficacy and for obtaining accurate results in various experimental assays.
Q2: My purified PsaA protein is precipitating out of solution. What are the likely causes?
Protein precipitation is a common issue that can arise from several factors:
-
Suboptimal Buffer Conditions: The pH of your buffer might be too close to the isoelectric point (pI) of PsaA, where the net charge of the protein is zero, leading to minimal solubility. Also, incorrect ionic strength can disrupt favorable protein-solvent interactions.
-
High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions that can lead to aggregation.[3]
-
Temperature Stress: PsaA, like many proteins, can be sensitive to temperature fluctuations. Both elevated temperatures during purification and repeated freeze-thaw cycles during storage can cause denaturation and aggregation.[4]
-
Oxidation: If your PsaA construct contains cysteine residues, oxidation can lead to the formation of incorrect disulfide bonds and subsequent aggregation.[3]
-
Lack of Stabilizing Agents: The absence of excipients that favor the native protein conformation can leave PsaA vulnerable to aggregation.
Q3: What general strategies can I employ to prevent PsaA aggregation?
To enhance the stability of your PsaA preparation, consider the following approaches:
-
Optimize Buffer Composition: Screen a range of pH values and salt concentrations to find the optimal conditions for PsaA solubility.
-
Work at Low Temperatures: Perform purification steps at 4°C to minimize the risk of thermal denaturation.[4]
-
Control Protein Concentration: If high concentrations are necessary, consider adding stabilizing agents to your buffer.[3]
-
Use Additives: Incorporate stabilizing excipients such as glycerol, arginine, or non-denaturing detergents into your buffers.[3][4]
-
Incorporate Reducing Agents: If applicable, add reducing agents like DTT or TCEP to prevent oxidation.[3]
-
Proper Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. The addition of a cryoprotectant like glycerol is highly recommended.[4] One study has shown that recombinant PsaA can be stable for at least 3 years at 4°C or -70°C in PBS.[5]
Troubleshooting Guide
Issue 1: PsaA precipitates immediately after purification.
| Possible Cause | Troubleshooting Step | Rationale |
| Buffer pH is near the pI of PsaA. | Determine the theoretical pI of your PsaA construct. Adjust the buffer pH to be at least 1 unit above or below the pI. | Proteins are least soluble at their isoelectric point. Shifting the pH will increase the net charge of the protein, enhancing its solubility.[3] |
| Inappropriate Salt Concentration. | Test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl). | Salt concentration affects the ionic strength of the buffer, which influences protein solubility. Too low or too high salt can lead to precipitation. |
| Protein is too concentrated. | Dilute the protein sample with an appropriate buffer. | Reducing the protein concentration decreases the frequency of intermolecular collisions that can initiate aggregation.[3] |
Issue 2: PsaA aggregates during storage at 4°C or -20°C.
| Possible Cause | Troubleshooting Step | Rationale |
| Instability at 4°C. | For storage longer than a few days, aliquot and store at -80°C. | Many purified proteins are not stable for extended periods at 4°C.[4] |
| Freeze-thaw induced aggregation. | Add a cryoprotectant like glycerol (10-50% v/v) to the storage buffer. Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles. | Cryoprotectants protect proteins from damage caused by ice crystal formation during freezing.[4] |
| Oxidation over time. | Add a reducing agent like TCEP (0.5-2 mM) to the storage buffer. | TCEP is a stable reducing agent that can prevent the formation of intermolecular disulfide bonds over time. |
Issue 3: Recombinant PsaA is found in inclusion bodies after expression in E. coli.
| Possible Cause | Troubleshooting Step | Rationale |
| High expression rate leads to misfolding. | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., 0.1 mM IPTG). | Slower expression rates can give the protein more time to fold correctly, improving solubility.[6] |
| The protein is toxic to the host cells. | Use a host cell strain with tighter control over basal expression, such as BL21(AI). | Leaky expression can be toxic to cells, and tighter regulation can improve the yield of soluble protein.[6] |
| Lack of proper folding environment. | Co-express with molecular chaperones or switch to a eukaryotic expression system. | Chaperones can assist in proper protein folding. Eukaryotic systems may provide a more suitable environment for folding complex proteins. |
| Insoluble by nature under expression conditions. | Purify the protein from inclusion bodies under denaturing conditions (e.g., using urea or guanidine-HCl) and then refold it. | This approach can yield large quantities of protein, but requires an optimized refolding protocol. |
Data and Buffer Formulations
Table 1: Common Buffer Additives for Protein Stabilization
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-50% (v/v) | Acts as an osmolyte and cryoprotectant, stabilizing the native protein structure and preventing aggregation during freeze-thaw cycles.[3][4] |
| L-Arginine/L-Glutamate | 50-500 mM | Suppresses protein aggregation by binding to charged and hydrophobic patches on the protein surface.[3] |
| Sodium Chloride (NaCl) | 50-500 mM | Modulates ionic strength to improve solubility. The optimal concentration is protein-dependent. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-5 mM | A stable reducing agent that prevents the oxidation of cysteine residues. |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.01-0.1% (v/v) | Can help to solubilize protein aggregates without causing denaturation.[3] |
| Trehalose/Sucrose | 5-10% (w/v) | Disaccharides that act as protein stabilizers.[] |
Table 2: Suggested Starting Buffer Compositions for PsaA Purification and Storage
| Buffer Name | Composition | Application |
| PsaA Lysis Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% Glycerol, 1 mM TCEP, Protease Inhibitor Cocktail | Initial extraction and purification |
| PsaA SEC Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 2% Glycerol, 0.5 mM TCEP | Size Exclusion Chromatography |
| PsaA Storage Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 20% Glycerol, 1 mM TCEP | Long-term storage at -80°C |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions using Thermal Shift Assay (TSA)
This protocol outlines a high-throughput method to screen for buffer conditions that enhance the thermal stability of PsaA. An increase in the melting temperature (Tm) indicates a more stable protein conformation.
Materials:
-
Purified this compound (0.1-0.2 mg/mL)
-
96-well PCR plate
-
Real-time PCR instrument with melt curve capability
-
SYPRO Orange dye (5000x stock in DMSO)
-
A variety of buffers with different pH values and salt concentrations (see Table 2 for examples)
-
Stabilizing additives (see Table 1)
Procedure:
-
Prepare a master mix: For each condition to be tested, prepare a master mix containing the buffer, this compound, and SYPRO Orange dye. The final concentration of the dye should be 5x.
-
Aliquot into 96-well plate: Pipette 20 µL of each master mix into a well of the 96-well PCR plate. Each condition should be tested in triplicate.
-
Seal the plate: Seal the plate with an optically clear seal.
-
Centrifuge: Briefly centrifuge the plate to ensure all liquid is at the bottom of the wells.
-
Perform the thermal melt: Place the plate in the real-time PCR instrument and run a melt curve protocol. A typical protocol would be to increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each interval.
-
Analyze the data: The instrument software will generate melt curves. The melting temperature (Tm) is the midpoint of the transition. Identify the buffer conditions that result in the highest Tm for PsaA.
Protocol 2: Assessing PsaA Aggregation using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Aggregated protein will elute earlier than the monomeric form.
Materials:
-
Purified this compound sample
-
SEC column suitable for the molecular weight of PsaA (e.g., Superdex 75 or similar)
-
HPLC or FPLC system
-
SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Equilibrate the column: Equilibrate the SEC column with at least two column volumes of filtered and degassed SEC buffer at a constant flow rate.
-
Prepare the sample: Centrifuge the PsaA sample at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any large aggregates.
-
Inject the sample: Inject a suitable volume of the clarified PsaA sample onto the column.
-
Elute and monitor: Elute the protein with the SEC buffer and monitor the absorbance at 280 nm.
-
Analyze the chromatogram: A single, sharp peak corresponding to the expected molecular weight of monomeric PsaA indicates a homogenous, non-aggregated sample. The presence of earlier eluting peaks suggests the presence of soluble aggregates.
Visualizations
Caption: A troubleshooting workflow for addressing this compound aggregation.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. youtube.com [youtube.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Strategies to improve the stability of purified PsaA protein for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the stability of purified Pneumococcal surface adhesin A (PsaA) protein for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for storing purified PsaA?
A1: A commonly used and effective buffer for storing purified recombinant PsaA is Phosphate Buffered Saline (PBS). Studies have shown that PsaA maintains its integrity and stability for at least 3 years when stored in PBS at 4°C or -70°C.[1] For vaccine formulations, a Tris-based buffer (10 mM Tris, 70 mM NaCl, pH 6.0) has also been used.
Q2: What is the optimal temperature for long-term storage of PsaA?
A2: For long-term storage (months to years), freezing at -70°C or below is recommended to minimize degradation.[1] For shorter-term storage (days to weeks), 4°C is acceptable.[1] It is crucial to avoid repeated freeze-thaw cycles as this can lead to protein aggregation and loss of activity. It is best practice to aliquot the purified protein into single-use volumes before freezing.
Q3: My purified PsaA protein is aggregating. What are the possible causes and how can I prevent this?
A3: Protein aggregation can be caused by several factors including suboptimal buffer conditions (pH, ionic strength), high protein concentration, and physical stress (e.g., repeated freeze-thaw cycles, vigorous vortexing). To prevent aggregation, consider the following:
-
Optimize Buffer Conditions: Perform a buffer screening experiment to identify the optimal pH and salt concentration for PsaA stability.
-
Add Stabilizing Excipients: The addition of cryoprotectants (e.g., glycerol), sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine, glycine) can help prevent aggregation.
-
Control Protein Concentration: If the protein is too concentrated, it may be more prone to aggregation. Determine the optimal concentration range for storage.
-
Gentle Handling: Avoid vigorous mixing or vortexing of the protein solution. Gentle swirling or inversion is recommended.
Q4: What are cryoprotectants and should I use them for storing PsaA at -70°C?
A4: Cryoprotectants are substances that protect proteins from damage during freezing. They work by minimizing the formation of ice crystals that can denature the protein. While PsaA has been shown to be stable in PBS alone at -70°C, the use of cryoprotectants like glycerol (typically at 10-50% v/v) is a common practice to enhance the stability of frozen protein solutions.[1]
Q5: How can I assess the stability of my stored this compound?
A5: The stability of your stored this compound can be assessed using several methods:
-
SDS-PAGE: To check for degradation, run a sample of your stored protein on an SDS-PAGE gel. The presence of lower molecular weight bands may indicate proteolysis.
-
Size Exclusion Chromatography (SEC): To detect aggregates, SEC can be used to separate protein monomers from dimers and larger aggregates.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the secondary structure of the protein and confirm that it remains properly folded after storage.[1]
-
Functional Assays: The most definitive way to assess stability is to perform a functional assay, such as an ELISA, to confirm that the protein retains its biological activity (e.g., antigenicity).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the long-term storage of purified this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of protein activity after thawing | 1. Repeated freeze-thaw cycles. 2. Formation of ice crystals during slow freezing. 3. Suboptimal buffer conditions. | 1. Aliquot the protein into single-use tubes before freezing. 2. Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to -70°C. 3. Add a cryoprotectant such as glycerol to a final concentration of 20-50%. 4. Re-evaluate the buffer composition using a thermal shift assay. |
| Visible precipitate after thawing | 1. Protein aggregation. 2. Protein concentration is too high. 3. Buffer pH is close to the isoelectric point (pI) of PsaA. | 1. Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the aggregate. Use the supernatant for experiments. 2. To prevent future aggregation, add anti-aggregation agents like arginine (e.g., 0.5 M) or a non-ionic detergent (e.g., 0.01% Tween-20). 3. Store the protein at a lower concentration. 4. Adjust the buffer pH to be at least 1-2 units away from the pI of PsaA. |
| Degradation of the protein (visible on SDS-PAGE) | 1. Protease contamination. 2. Long-term storage at 4°C. | 1. Add a protease inhibitor cocktail to the purified protein solution before storage. 2. For long-term storage, always store at -70°C or below. |
Quantitative Data Summary
The following tables summarize key quantitative data for the long-term storage of purified this compound.
Table 1: Recommended Storage Conditions for Purified this compound
| Parameter | Recommended Condition | Duration | Reference |
| Temperature | 4°C | Short-term (days to weeks) | [1] |
| -70°C or below | Long-term (months to years) | [1] | |
| Buffer | Phosphate Buffered Saline (PBS) | At least 3 years | [1] |
| 10 mM Tris, 70 mM NaCl, pH 6.0 | Not specified | ||
| Protein Concentration | >0.1 mg/mL | General recommendation | |
| Additives | Cryoprotectants (e.g., glycerol) | For frozen storage | [1] |
Table 2: Common Stabilizing Additives for Protein Storage
| Additive Class | Example | Typical Concentration Range | Mechanism of Action |
| Cryoprotectants | Glycerol, Ethylene glycol | 10 - 50% (v/v) | Prevents ice crystal formation, increases solvent viscosity. |
| Sugars | Sucrose, Trehalose | 0.25 - 1 M | Stabilize protein structure by preferential exclusion. |
| Amino Acids | L-Arginine, L-Glycine | 50 - 500 mM | Suppress aggregation by interacting with hydrophobic surfaces. |
| Reducing Agents | Dithiothreitol (DTT) | 1 - 5 mM | Prevent oxidation of cysteine residues. |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.005 - 0.1% (v/v) | Reduce surface tension and prevent aggregation at interfaces. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal PsaA Stability using Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to screen for optimal buffer conditions to enhance the thermal stability of purified PsaA. An increase in the melting temperature (Tm) of the protein indicates greater stability.
Materials:
-
Purified this compound (e.g., at 1 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
A panel of buffers at different pH values (e.g., citrate, phosphate, Tris, HEPES)
-
qPCR instrument with melt curve analysis capability
-
96-well PCR plates
Procedure:
-
Prepare a master mix: For each buffer condition to be tested, prepare a master mix containing the buffer and SYPRO Orange dye (final concentration of 5x).
-
Add protein: In a 96-well PCR plate, add 2 µL of the purified this compound to each well.
-
Add master mix: Add 18 µL of the corresponding buffer/dye master mix to each well containing the protein. The final volume in each well will be 20 µL.
-
Seal and centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Perform DSF: Place the plate in a qPCR instrument and run a melt curve analysis program. Typically, this involves a temperature ramp from 25°C to 95°C with fluorescence readings at every 0.5°C or 1°C increment.
-
Analyze data: Determine the melting temperature (Tm) for PsaA in each buffer condition by identifying the peak of the first derivative of the fluorescence curve. The buffer that yields the highest Tm is considered the most stabilizing.
Protocol 2: Lyophilization of Purified this compound
Lyophilization (freeze-drying) is an effective method for long-term storage of proteins. This protocol provides a general guideline for lyophilizing PsaA.
Materials:
-
Purified PsaA in a suitable buffer (e.g., PBS or a buffer identified from screening). The buffer should not contain high concentrations of non-volatile salts.
-
Lyoprotectant (e.g., sucrose or trehalose, sterile filtered)
-
Lyophilizer
-
Serum vials and stoppers
Procedure:
-
Buffer exchange: If the protein is in a buffer with high salt concentration, exchange it into a lyophilization-compatible buffer (e.g., 20 mM ammonium bicarbonate) using dialysis or a desalting column.
-
Add lyoprotectant: Add a sterile solution of sucrose or trehalose to the protein solution to a final concentration of 5-10% (w/v). Mix gently.
-
Dispense into vials: Dispense the protein solution into sterile lyophilization vials. Do not fill the vials more than half-full.
-
Pre-freezing: Freeze the samples at -80°C for at least 2 hours.
-
Lyophilization:
-
Primary Drying: Transfer the frozen vials to the lyophilizer. Set the shelf temperature to -10°C and the vacuum to <100 mTorr. Run this step for 24-48 hours, or until all the ice has sublimated.
-
Secondary Drying: Increase the shelf temperature to 25°C and continue to dry under vacuum for another 4-6 hours to remove residual water.
-
-
Sealing and Storage: Backfill the chamber with an inert gas like nitrogen or argon and seal the vials. Store the lyophilized protein at 4°C or -20°C for long-term stability.
Visualizations
Caption: Experimental workflow for optimizing this compound storage stability.
Caption: Troubleshooting workflow for this compound instability.
Caption: Impact of storage conditions on this compound function.
References
Addressing non-specific binding in PsaA protein-based ELISA assays
Technical Support Center: PsaA Protein-Based ELISA
This guide provides troubleshooting protocols and answers to frequently asked questions regarding non-specific binding in Pneumococcal surface adhesin A (PsaA) protein-based ELISA assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in a this compound-based ELISA?
A1: Non-specific binding (NSB) is the adherence of assay components, such as primary or secondary antibodies, to unintended sites on the microplate surface.[1][2][3] In a PsaA ELISA, this means antibodies may stick to the plastic wells directly, rather than binding specifically to the coated PsaA antigen. This phenomenon leads to a high background signal, which can obscure the true signal from specific PsaA detection, ultimately reducing the sensitivity and accuracy of the assay.[4][5]
Diagram: Specific vs. Non-Specific Antibody Binding
Caption: Specific vs. Non-Specific Antibody Binding in ELISA.
Q2: What are the most common causes of high background in my PsaA ELISA?
A2: High background signal is typically the result of one or more of the following issues:
-
Inadequate Blocking: The blocking buffer has not effectively saturated all unoccupied binding sites on the microplate, leaving them open for antibodies to attach non-specifically.[5][6]
-
Insufficient Washing: Unbound reagents, especially antibodies, are not thoroughly removed between steps, leading to residual signal.[4][7]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[8][9]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with proteins or other substances that contribute to the background signal.[4][9]
-
Cross-Reactivity: The detection antibody may be reacting with the blocking agent or other components in the assay.[9]
Q3: How does the choice of blocking buffer affect non-specific binding?
A3: The blocking buffer's role is to occupy all potential binding sites on the plate that are not already covered by the PsaA antigen.[10][11] The effectiveness of a blocker depends on the specific assay components. While some assays work well with simple protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk, others may require specialized commercial formulations, especially if high sensitivity is needed.[11][12][13] Some blocking buffers also contain detergents like Tween-20, which can help reduce hydrophobic interactions that contribute to non-specific binding.[5] It is often necessary to test several blocking agents to find the most effective one for your specific PsaA assay.[12]
Q4: Can the properties of the this compound itself contribute to non-specific binding?
A4: Yes. PsaA (Pneumococcal surface adhesin A) is a 37-kDa lipoprotein that acts as an adhesin, playing a role in bacterial attachment to host cells.[14][15] Proteins, especially those with adhesive properties or hydrophobic regions, can sometimes promote non-specific interactions if not properly handled. While PsaA is a common protein antigen used in diagnostics, ensuring its purity and proper coating onto the plate is crucial to minimize areas that could attract non-specific binding.[14][16]
Q5: What is the difference between non-specific binding and cross-reactivity?
A5: Non-specific binding refers to the binding of an antibody to unrelated proteins or the assay surface itself, often through low-affinity hydrophobic or ionic interactions.[1] Cross-reactivity , on the other hand, occurs when an antibody recognizes and binds to an unintended molecule that has a similar structural region (epitope) to the target antigen (PsaA).[9] Both can cause high background, but the underlying mechanism is different.
Part 2: Troubleshooting Guide
This section provides systematic approaches to diagnose and resolve common issues related to non-specific binding.
Issue: High Background Signal in All Wells (Including Blanks)
High background across the entire plate points to a systemic issue with a reagent or procedural step.[4]
Diagram: Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in ELISA.
Potential Cause 1: Inadequate Blocking
Solution: Optimize the blocking step. The goal is to saturate all available binding sites on the plate without interfering with the coated PsaA antigen.[11][13]
Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio in PsaA ELISA
| Blocking Agent | Concentration | Incubation Time | Background (OD 450nm) | Signal (OD 450nm) | Signal-to-Noise Ratio |
|---|---|---|---|---|---|
| 1% BSA in PBS | 1% (w/v) | 1 hour @ RT | 0.350 | 1.850 | 5.3 |
| 3% BSA in PBS | 3% (w/v) | 2 hours @ RT | 0.120 | 1.920 | 16.0 |
| 5% Non-Fat Milk | 5% (w/v) | 1 hour @ RT | 0.150 | 1.650 | 11.0 |
| Commercial Blocker | 1X | 1 hour @ RT | 0.095 | 1.890 | 19.9 |
Data is illustrative.
Experimental Protocol 1: Optimizing Blocking Buffer
-
Preparation: Coat a 96-well ELISA plate with PsaA antigen according to your standard protocol.
-
Blocker Testing: Prepare several different blocking buffers to test in parallel (e.g., 1-5% BSA in PBS-T, 5% non-fat dry milk in PBS, and a commercial blocking solution).[11][13]
-
Application: Add 300 µL of each blocking buffer to a set of wells.
-
Incubation: Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[13] Longer incubation times can improve blocking efficiency.[13]
-
Assay Continuation: Proceed with the remaining ELISA steps (washing, antibody incubations, etc.) as normal.
-
Analysis: Compare the optical density (OD) of the blank wells for each blocking condition. The buffer that yields the lowest background without significantly reducing the specific signal is optimal.
Potential Cause 2: Insufficient Washing
Solution: Improve the washing procedure. Thorough washing is critical to remove unbound and weakly bound reagents.[7][10]
Table 2: Effect of Wash Steps on Background Absorbance
| Number of Wash Cycles | Tween-20 Conc. | Soak Step | Background (OD 450nm) |
|---|---|---|---|
| 3 | 0.05% | None | 0.310 |
| 5 | 0.05% | None | 0.180 |
| 5 | 0.05% | 30 seconds | 0.115 |
| 5 | 0.10% | 30 seconds | 0.100 |
Data is illustrative.
Experimental Protocol 2: Optimizing Wash Steps
-
Buffer Preparation: Use a standard wash buffer such as PBS or TBS with 0.05% Tween-20.[8]
-
Increase Wash Cycles: Increase the number of washes between each step from the typical 3 cycles to 5 or 6.[8]
-
Incorporate a Soak Step: During each wash cycle, allow the wash buffer to sit in the wells for 30-60 seconds before aspirating.[7][8] This gives the buffer more time to dislodge non-specifically bound molecules.[17]
-
Ensure Complete Aspiration: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual liquid, which can dilute subsequent reagents.[7]
-
Automated Washers: If using an automated plate washer, ensure it is properly calibrated and that the aspiration heads are set to the correct height to minimize residual volume.[18]
Potential Cause 3: Antibody Concentration Too High
Solution: Determine the optimal antibody concentration through titration.
Experimental Protocol 3: Antibody Checkerboard Titration
-
Plate Preparation: Coat and block a 96-well plate as per your optimized protocol.
-
Primary Antibody Dilutions: Prepare a serial dilution of your primary antibody (e.g., anti-PsaA) along the rows of the plate.
-
Secondary Antibody Dilutions: Prepare a serial dilution of your enzyme-conjugated secondary antibody down the columns of the plate.
-
Incubation & Detection: Complete the ELISA protocol.
-
Analysis: Measure the OD values. Identify the combination of primary and secondary antibody concentrations that provides the highest signal-to-noise ratio (strong specific signal with low background). This is your optimal working concentration.[8]
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 4. arp1.com [arp1.com]
- 5. bosterbio.com [bosterbio.com]
- 6. biocompare.com [biocompare.com]
- 7. Top 10 Tips for ELISA [jacksonimmuno.com]
- 8. benchchem.com [benchchem.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. biocompare.com [biocompare.com]
- 11. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. hiyka.com [hiyka.com]
- 14. Purification and seroreactivity of pneumococcal surface adhesin A (PsaA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and seroreactivity of pneumococcal surface adhesin A (PsaA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Perform an ELISA Wash Step Without Cross-Contamination [synapse.patsnap.com]
- 18. bosterbio.com [bosterbio.com]
Overcoming PsaA antibody cross-reactivity with other streptococcal proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pneumococcal Surface Adhesin A (PsaA) antibody cross-reactivity with other streptococcal proteins.
Frequently Asked Questions (FAQs)
Q1: My anti-PsaA antibody is detecting multiple bands in a Western blot of Streptococcus pneumoniae lysate. What could be the cause?
A1: Multiple bands on a Western blot can arise from several factors. PsaA is a known immunogenic surface protein, and observing non-specific bands is a common challenge.[1] Potential causes include:
-
Protein Degradation: The target protein, PsaA, may have been degraded by proteases during sample preparation, leading to lower molecular weight bands. Always use fresh lysates and keep samples on ice with protease inhibitors.[2]
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[2][3][4] Titrating your antibodies to find the optimal concentration is crucial.
-
Post-Translational Modifications: PsaA or other proteins in the lysate may have various post-translational modifications, causing them to migrate differently on the gel.
-
Cross-Reactivity: The antibody may be cross-reacting with other homologous streptococcal proteins that share similar epitopes. This is particularly common with polyclonal antibodies.[2]
Q2: Which other streptococcal species or proteins are known to cross-react with anti-PsaA antibodies?
A2: The psaA gene is highly conserved across different S. pneumoniae serotypes.[5][6] Furthermore, homologous proteins are found in other viridans group streptococci. Studies have confirmed the presence of the psaA gene in species such as Streptococcus mitis, Streptococcus oralis, and Streptococcus anginosus, with high sequence identity to the S. pneumoniae psaA gene.[5][7] This genetic similarity can lead to antibody-mediated cross-reactivity.[8] For example, proteins like ScaA from S. gordonii and SsaB from S. sanguinis share sequence homology with PsaA.[5]
Q3: What is the first step I should take to troubleshoot non-specific binding?
A3: The first and most critical step is to optimize your experimental conditions. This often resolves issues without needing to modify the antibody itself.
-
Optimize Antibody Concentration: Perform a titration experiment to determine the lowest concentration of your primary and secondary antibodies that still provides a strong, specific signal.[9]
-
Improve Blocking: Ensure the blocking step is sufficient. Increase the blocking time or try a different blocking agent (e.g., switching from non-fat milk to bovine serum albumin (BSA) or vice versa).[4][9]
-
Increase Washing: Extend the duration and number of washing steps after antibody incubation to remove unbound and weakly bound antibodies.[2][9]
Q4: If optimizing my protocol doesn't work, how can I improve the specificity of my polyclonal anti-PsaA antibody?
A4: If protocol optimization fails, you can "clean up" your polyclonal antiserum using a technique called pre-adsorption (or cross-adsorption). This process removes antibodies that bind to common or homologous proteins present in closely related species. The goal is to incubate the antibody solution with a lysate of bacteria that do not express the target protein but are likely to contain the cross-reactive proteins.[10] For PsaA, this would typically involve using a lysate from a PsaA-knockout (ΔpsaA) strain of S. pneumoniae or a lysate from a related species known to cause cross-reactivity, like S. mitis.[8]
Q5: When should I consider using a monoclonal antibody instead of a polyclonal antibody?
A5: A monoclonal antibody may be the best solution when high specificity is required and cross-reactivity issues with polyclonal antibodies cannot be resolved.
-
Polyclonal Antibodies recognize multiple epitopes on a single antigen, which can increase the chances of cross-reacting with structurally similar proteins.[2][11]
-
Monoclonal Antibodies are designed to recognize a single, specific epitope.[12][13][14] This inherent specificity significantly reduces the likelihood of cross-reactivity, provided the chosen epitope is unique to PsaA.
Troubleshooting Guides & Experimental Protocols
Guide 1: Western Blot Optimization for PsaA Detection
This guide provides a systematic approach to reducing non-specific bands and background noise in Western blots.
| Problem | Potential Cause | Recommended Solution |
| High Background | Incomplete blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Increase blocker concentration (e.g., 5% non-fat milk or BSA). Consider using a commercial blocking buffer.[4] |
| Antibody concentration too high | Titrate primary antibody (e.g., test dilutions from 1:1000 to 1:10,000). Titrate secondary antibody.[9] | |
| Insufficient washing | Increase the number of washes (e.g., 4-5 times) and the duration of each wash (5-10 minutes). Increase the detergent (Tween-20) concentration in the wash buffer to 0.1%.[2] | |
| Multiple Non-Specific Bands | Cross-reactive primary antibody | Perform a pre-adsorption experiment (See Protocol 1). Switch to a validated monoclonal antibody. |
| Protein degradation | Prepare fresh lysates immediately before use. Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[2] | |
| Too much protein loaded | Reduce the total amount of protein loaded per lane on the gel. Try loading 10-20 µg of total lysate.[2] |
Protocol 1: Pre-adsorption of Polyclonal Anti-PsaA Serum
This protocol describes how to remove cross-reactive antibodies from a polyclonal serum using a bacterial lysate that lacks PsaA but contains the cross-reacting antigens.
Materials:
-
Polyclonal anti-PsaA serum
-
Bacterial cell pellet of a ΔpsaA S. pneumoniae strain or a related species (e.g., S. mitis). A high cell density is recommended.[10]
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge and tubes
-
Rotator or rocker
Methodology:
-
Prepare Adsorbing Lysate:
-
Resuspend the bacterial cell pellet in lysis buffer.
-
Lyse the cells completely using a suitable method (e.g., sonication or bead beating).
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (the adsorbing lysate) to a new tube. Determine the protein concentration.
-
-
Antibody Adsorption:
-
Dilute the polyclonal anti-PsaA serum in your standard antibody dilution buffer.
-
Add a substantial amount of the adsorbing lysate to the diluted antibody solution. A common starting point is to use a 2-5 fold excess by weight of blocking protein to antibody.[15]
-
Incubate the mixture for 1-2 hours at 4°C on a rotator.[10]
-
-
Remove Cross-Reactive Complexes:
-
Collect and Use Adsorbed Antibody:
-
Carefully collect the supernatant. This is your pre-adsorbed antibody solution.
-
Use this solution immediately for your Western blot or other immunoassay, following your standard protocol.
-
Protocol 2: ELISA for Specificity Testing
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the specificity of your antibody by comparing its binding to PsaA versus other streptococcal proteins.
Materials:
-
Purified PsaA protein
-
Purified homologous protein (e.g., from S. mitis) or whole-cell lysates
-
96-well microtiter plates[18]
-
Coating buffer (e.g., 50 mM sodium bicarbonate, pH 9.6)[18]
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody (anti-PsaA)
-
Enzyme-conjugated secondary antibody (e.g., anti-IgG-HRP)
-
Stop solution
-
Microplate reader
Methodology:
-
Antigen Coating:
-
Coat separate wells of a 96-well plate with purified PsaA and the cross-reacting protein/lysate. Dilute antigens to 1-5 µg/mL in coating buffer and add 100 µL per well.[18]
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times.
-
Prepare serial dilutions of your anti-PsaA antibody (both pre- and post-adsorption, if applicable) in blocking buffer.
-
Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of substrate solution and allow color to develop.
-
Add 100 µL of stop solution and read the absorbance at the appropriate wavelength.
-
Quantitative Data Summary
The results from an ELISA specificity test can be summarized to compare antibody reactivity. The following table provides an example of how to present such data.
| Antigen Coated on Plate | Antibody Used | Example OD 450nm Reading (at 1:2000 dilution) | Interpretation |
| Purified PsaA (S. pneumoniae) | Unadsorbed Polyclonal Anti-PsaA | 1.85 | Strong binding to the target antigen. |
| S. mitis Lysate | Unadsorbed Polyclonal Anti-PsaA | 0.95 | Significant cross-reactivity with homologous proteins. |
| Purified PsaA (S. pneumoniae) | Adsorbed Polyclonal Anti-PsaA | 1.70 | Strong binding to the target antigen is retained. |
| S. mitis Lysate | Adsorbed Polyclonal Anti-PsaA | 0.15 | Cross-reactivity is significantly reduced. |
| Purified PsaA (S. pneumoniae) | Monoclonal Anti-PsaA | 2.10 | Very strong and specific binding to the target. |
| S. mitis Lysate | Monoclonal Anti-PsaA | 0.08 | Negligible cross-reactivity. |
Visualized Workflows
Troubleshooting Workflow for Antibody Specificity
References
- 1. Identification of the Targets of Cross-Reactive Antibodies Induced by Streptococcus pneumoniae Colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arp1.com [arp1.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Identification of the psaA Gene, Coding for Pneumococcal Surface Adhesin A, in Viridans Group Streptococci other than Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confirmation of psaA in All 90 Serotypes of Streptococcus pneumoniae by PCR and Potential of This Assay for Identification and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the psaA gene, coding for pneumococcal surface adhesin A, in viridans group streptococci other than Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibodies Reactive to Commensal Streptococcus mitis Show Cross-Reactivity With Virulent Streptococcus pneumoniae Serotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biossusa.com [biossusa.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Effect of polyclonal and monoclonal antibodies on surface properties of Streptococcus sobrinus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation and characterization of monoclonal antibodies against prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production and Characterization of Monoclonal Antibodies against Human Prostate Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation and characterization of a protective monoclonal antibody to Pseudomonas aeruginosa PcrV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sysy.com [sysy.com]
- 16. Antigen Blocking Protocol for IHC/ICC and WB Atlas Antibodies [atlasantibodies.com]
- 17. Prestige Antigens™—Blocking Protocol [sigmaaldrich.com]
- 18. ELISA Protocol | Rockland [rockland.com]
- 19. vaccine.uab.edu [vaccine.uab.edu]
How to resolve issues with PsaA protein detection in western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with PsaA protein detection in Western blots.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for PsaA on my Western blot. What are the possible causes and solutions?
A1: A complete lack of signal for PsaA can be due to several factors, ranging from sample preparation to antibody issues.[1][2][3]
-
Inefficient Protein Extraction: PsaA is a core protein of photosystem I and may require specific lysis buffers for efficient extraction.[4][5] Ensure your lysis buffer is appropriate for membrane proteins. Consider using buffers containing detergents like Triton X-100 or RIPA buffer.[4][6]
-
Low Protein Concentration: The amount of PsaA in your sample might be below the detection limit. Quantify your total protein concentration using a Bradford or BCA assay and ensure you are loading a sufficient amount (typically 10-50 µg of total protein lysate per lane).[4][7][8]
-
Inefficient Protein Transfer: Very large or small proteins may not transfer efficiently to the membrane. For PsaA, which has a relatively high molecular weight, ensure your transfer conditions are optimized. You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.
-
Primary Antibody Issues: The primary antibody may not be active or used at the correct dilution. Check the antibody datasheet for recommended storage conditions and dilutions.[1] It's advisable to run a positive control (e.g., a lysate from a sample known to express PsaA) to validate the antibody's functionality.
-
Secondary Antibody Issues: Ensure the secondary antibody is specific to the primary antibody's host species (e.g., anti-rabbit for a rabbit primary antibody) and is used at the correct dilution.[9] Also, confirm that the detection reagent is compatible with the secondary antibody's enzyme conjugate (e.g., HRP).[1]
Q2: I am observing high background on my PsaA Western blot, which is obscuring my results. How can I reduce it?
A2: High background can be caused by several factors, including insufficient blocking, improper antibody concentrations, and inadequate washing.[1][3][10]
-
Inadequate Blocking: Blocking prevents non-specific binding of antibodies to the membrane.[10] Incubate the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C.[1][11] For phospho-specific antibodies, BSA is generally preferred over milk.[11][12]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and high background.[10][13] Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background.
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies, contributing to background noise.[1] Wash the membrane multiple times (e.g., 3 x 5 minutes) with a wash buffer like TBST after both primary and secondary antibody incubations.[9]
-
Membrane Drying: Allowing the membrane to dry out at any point during the immunodetection process can cause high background. Ensure the membrane is always submerged in buffer.
Q3: I see multiple bands on my Western blot in addition to the expected PsaA band. What could be the reason?
A3: The presence of non-specific bands can be due to several reasons, including antibody cross-reactivity, protein degradation, or post-translational modifications.[14]
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate.[14] Check the antibody datasheet for information on its specificity and consider using a monoclonal antibody for higher specificity.[13] Running a negative control (e.g., a lysate from a known PsaA knockout) can help confirm if the extra bands are non-specific.
-
Protein Degradation: If your samples were not handled properly, PsaA could have been degraded, leading to the appearance of lower molecular weight bands. Always work on ice and add protease inhibitors to your lysis buffer to prevent degradation.[4][5]
-
Post-Translational Modifications: PsaA can undergo post-translational modifications, which can alter its molecular weight and lead to the appearance of multiple bands.
-
Sample Overloading: Loading too much protein can lead to aggregation and the appearance of non-specific bands.[15] Try loading a smaller amount of total protein.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during PsaA Western blotting.
| Problem | Possible Cause | Recommended Solution |
| No Signal | Inefficient protein extraction | Use a lysis buffer suitable for membrane proteins (e.g., containing Triton X-100 or RIPA).[4][6] |
| Low protein concentration | Quantify protein concentration (Bradford/BCA) and load 10-50 µg of total lysate.[4][7][8] | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Inactive primary/secondary antibody | Check antibody storage and expiration. Use a positive control to validate antibody function.[1] | |
| High Background | Insufficient blocking | Block for at least 1 hour at RT or overnight at 4°C with 5% non-fat milk or 3-5% BSA in TBST.[1][11] |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations to find the optimal dilution.[10][13] | |
| Inadequate washing | Increase the number and duration of washes with TBST after antibody incubations.[1][9] | |
| Membrane dried out | Ensure the membrane is always submerged in buffer during all steps. | |
| Non-Specific Bands | Poor antibody specificity | Check antibody datasheet for specificity. Consider using a monoclonal antibody. Run negative controls.[13][14] |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[4][5] | |
| Sample overloading | Reduce the amount of total protein loaded per lane.[15] | |
| "Smiling" Bands | Uneven heat distribution during electrophoresis | Run the gel at a lower voltage or in a cold room to dissipate heat.[2] |
| Improperly prepared gel | Ensure the gel is cast evenly and has completely polymerized. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Total Protein Load | 10 - 50 µg per lane | [4][7][8] |
| Primary Antibody Dilution | 1:1,000 - 1:10,000 (start with datasheet recommendation) | [9][15] |
| Secondary Antibody Dilution | 1:5,000 - 1:50,000 (start with datasheet recommendation) | [9] |
| Blocking Solution | 5% non-fat dry milk or 3-5% BSA in TBST | [1][11] |
Experimental Protocols
Protein Extraction from Plant/Algal Cells
-
Harvest cells and wash with ice-cold PBS.[4]
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to the cell pellet.[4][5]
-
For adherent cells, scrape them off the plate. For suspension cells, resuspend the pellet in lysis buffer.[4]
-
Incubate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.[4]
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a Bradford or BCA assay.[4][7]
SDS-PAGE and Protein Transfer
-
Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.[6]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]
-
Load 10-50 µg of protein per well of an SDS-PAGE gel. Also, load a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat milk or 3-5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against PsaA (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[9]
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the signal using a CCD imager or X-ray film.[9]
Visualizations
Caption: PsaA Western Blot Experimental Workflow.
Caption: Troubleshooting Decision Tree for PsaA Western Blots.
References
- 1. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 3. bosterbio.com [bosterbio.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. affbiotech.com [affbiotech.com]
- 6. Western Blot Sample Preparation Protocol [novusbio.com]
- 7. goldbio.com [goldbio.com]
- 8. biocompare.com [biocompare.com]
- 9. agrisera.com [agrisera.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Western blot optimization | Abcam [abcam.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. wildtypeone.substack.com [wildtypeone.substack.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
Improving the sensitivity and specificity of PsaA PCR assays
Welcome to the technical support center for the enhancement of Streptococcus pneumoniae detection using PsaA PCR assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the sensitivity and specificity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the PsaA gene and why is it a good target for S. pneumoniae PCR detection?
The psaA gene encodes for pneumococcal surface adhesin A, a 37-kDa protein expressed on the surface of Streptococcus pneumoniae.[1][2] It is considered a strong target for PCR-based detection because the psaA gene has been identified in all 90 serotypes of S. pneumoniae.[1][2][3] Assays targeting psaA have demonstrated high specificity, with no amplification observed in numerous other bacterial species commonly found in the respiratory tract.[3][4]
Q2: What is the difference between conventional PCR, real-time PCR (qPCR), and nested PCR for PsaA detection?
-
Conventional PCR detects the amplified DNA product at the end of the reaction, typically visualized on an agarose gel.[5][6][7] While effective for confirming the presence or absence of a target, it is generally less sensitive and does not offer quantitative data.[5][6]
-
Real-Time PCR (qPCR) monitors the amplification of DNA in real-time, cycle by cycle, using fluorescent probes or dyes.[6][8] This method is highly sensitive, provides quantitative results, and reduces the risk of contamination as there is no need for post-PCR processing.[8][9]
-
Nested PCR involves two consecutive rounds of PCR. The product from the first round serves as the template for a second round using a different set of primers internal to the first amplicon. This technique significantly increases sensitivity and specificity.[10][11]
Q3: Can PsaA PCR assays yield false-positive results?
While PsaA PCR is highly specific, false positives can occur. One potential reason is cross-reactivity with pneumococcus-like viridans group streptococci (P-LVS), although studies have shown that assays targeting lytA and psaA are more specific than those targeting the ply gene, which is known to cross-react with S. pseudopneumoniae.[12][13][14] Contamination of reagents or samples with previously amplified PCR products is another common source of false positives.[15]
Q4: What are the common causes of false-negative results in PsaA PCR assays?
False-negative results in PsaA PCR can be attributed to several factors:
-
Problems with the clinical specimen : Issues with specimen collection, processing, or DNA extraction can lead to a lack of detectable pneumococcal DNA.[1][2][4]
-
PCR inhibition : Substances present in the clinical sample can inhibit the PCR reaction.[1][2][4] Using an internal control in the PCR can help to identify inhibition.[2][4]
-
Low bacterial load : The number of microorganisms in the clinical sample may be below the limit of detection for the assay.[16]
-
Suboptimal PCR conditions : Incorrect annealing temperature, primer concentrations, or other reaction components can lead to amplification failure.[17][18]
Troubleshooting Guide
Problem 1: No PCR product is observed on the agarose gel.
| Possible Cause | Recommendation |
| Failed DNA Extraction | Evaluate the quality and quantity of your extracted DNA. Consider re-extracting the DNA using a recommended protocol.[16][19] |
| PCR Inhibition | Include an internal control in your PCR to test for inhibition. If inhibition is detected, you may need to dilute your DNA template or use a DNA purification kit.[2][4] |
| Incorrect PCR component concentrations | Verify the concentrations of all reaction components, including dNTPs, MgCl2, primers, and Taq polymerase.[18] |
| Suboptimal Annealing Temperature | The annealing temperature may be too high. Optimize the annealing temperature by performing a gradient PCR, typically starting 5°C below the calculated melting temperature (Tm) of the primers.[20][21][22] |
| Issues with Primers | Check the integrity of your primers. They may have degraded. Also, verify that the primer sequences are correct.[23] |
| Insufficient Number of Cycles | Increase the number of PCR cycles, for example, by 3-5 cycles at a time, up to a maximum of 40.[23] |
Problem 2: Non-specific bands or a smear is observed on the agarose gel.
| Possible Cause | Recommendation |
| Suboptimal Annealing Temperature | The annealing temperature may be too low, leading to non-specific primer binding. Increase the annealing temperature in increments of 1-2°C.[23][24] |
| Primer-Dimers | This can occur due to complementarity between primers. Review your primer design to avoid 3' complementarity.[24] Optimizing primer concentration can also help.[17] |
| Excessive Template DNA | Too much template DNA can lead to non-specific amplification. Try reducing the amount of template in the reaction.[23] |
| Contamination | Non-specific bands can result from contamination of your reagents or workspace. Always use aerosol-resistant pipette tips and work in a clean environment.[25] |
| Incorrect MgCl2 Concentration | The concentration of MgCl2 is critical for Taq polymerase activity and primer annealing. Optimize the MgCl2 concentration, typically between 1.5 and 3.0 mM.[18] |
Quantitative Data Summary
The performance of PsaA PCR assays can vary based on the specific protocol and sample type. Below is a summary of reported sensitivity and specificity data.
| Target Gene | Assay Type | Sample Type | Sensitivity | Specificity | Reference |
| psaA | Conventional PCR | Culture-positive lung aspirates | 83% | High (not specified) | [1][2][4] |
| psaA | Real-Time PCR | Bacterial isolates | High (<10 copies) | 98% | [13] |
| lytA-CDC | Real-Time PCR | Bacterial isolates | High (<10 copies) | 100% | [13] |
| ply | Real-Time PCR | Bacterial isolates | High (<10 copies) | 78-81% | [13] |
Experimental Protocols
Protocol 1: Standard DNA Extraction from Clinical Samples
This protocol is a general guideline for DNA extraction from samples like lung aspirates or nasopharyngeal swabs using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue kit).[16]
-
Sample Preparation : Follow the kit manufacturer's instructions for the specific sample type. This may involve a pre-lysis step with enzymes like lysozyme for efficient lysis of gram-positive bacteria.
-
Lysis : Add the appropriate lysis buffer to the sample and incubate at the recommended temperature to lyse the cells and release the DNA.
-
Binding : Apply the lysate to the silica membrane spin column. Centrifuge to bind the DNA to the membrane.
-
Washing : Wash the membrane with the provided wash buffers to remove impurities. Typically, two wash steps are performed.
-
Elution : Elute the purified DNA from the membrane using an elution buffer or nuclease-free water.
-
Quantification and Quality Control : Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store the extracted DNA at -20°C.
Protocol 2: Optimized PsaA Real-Time PCR Assay
This protocol provides a starting point for an optimized real-time PCR assay.[12][13][26]
-
Reaction Setup : Prepare the reaction mixture on ice. For a single 20 µL reaction, the components could be:
-
10 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of Probe (5 µM) (for probe-based assays)
-
2 µL of DNA template
-
5 µL of Nuclease-free water
-
-
Primer and Probe Design : Design primers to be 18-24 nucleotides long with a GC content of 40-60%.[27] The melting temperature (Tm) should be between 50-65°C.[24] Probes for qPCR should be designed to anneal between the forward and reverse primers.[27]
-
Thermal Cycling Conditions :
-
Initial Denaturation : 95°C for 10 minutes.
-
Cycling (40 cycles) :
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Controls : Include a positive control (known S. pneumoniae DNA) and a no-template control (NTC) in every run.
Visualizations
References
- 1. Diagnosis of pneumococcal pneumonia by psaA PCR analysis of lung aspirates from adult patients in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis of Pneumococcal Pneumonia by psaA PCR Analysis of Lung Aspirates from Adult Patients in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirmation of psaA in All 90 Serotypes of Streptococcus pneumoniae by PCR and Potential of This Assay for Identification and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gene-quantification.de [gene-quantification.de]
- 6. What Is the Difference Between Conventional PCR and Real-Time PCR? [synapse.patsnap.com]
- 7. mybiosource.com [mybiosource.com]
- 8. リアルタイム PCR とデジタル PCR および PCRの比較 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Comparison of a conventional polymerase chain reaction with real-time polymerase chain reaction for the detection of neurotropic viruses in cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Frontiers | Development of a nested PCR assay for specific detection of Metschnikowia bicuspidata infecting Eriocheir sinensis [frontiersin.org]
- 12. Evaluation and improvement of real-time PCR assays targeting lytA, ply, and psaA genes for detection of pneumococcal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation and Improvement of Real-Time PCR Assays Targeting lytA, ply, and psaA Genes for Detection of Pneumococcal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. False Positive Results With SARS-CoV-2 RT-PCR Tests and How to Evaluate a RT-PCR-Positive Test for the Possibility of a False Positive Result - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Laboratory Methods and Gene Targets on Detection of Streptococcus pneumoniae in Isolates and Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mybiosource.com [mybiosource.com]
- 18. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 19. [Assessment of two DNA extraction methods to amplify the pneumolysin gene (PLY) from blood culture samples of Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 21. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 22. PCR Annealing Temperature Optimization | AAT Bioquest [aatbio.com]
- 23. Troubleshooting your PCR [takarabio.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Pitfalls in PCR troubleshooting: Expect the unexpected? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. the-dna-universe.com [the-dna-universe.com]
Technical Support Center: Managing psaA Mutants in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with attenuated psaA mutants of Streptococcus pneumoniae in in vivo studies.
I. Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with psaA mutants and provides step-by-step solutions.
Issue 1: Failure to Establish or Maintain Infection with psaA Mutant Strain
Question: I've inoculated my animal model with a psaA mutant strain of S. pneumoniae, but I'm observing rapid clearance and failure to establish a significant infection compared to the wild-type control. What could be the cause and how can I troubleshoot this?
Answer:
The attenuated growth of psaA mutants in vivo is an expected phenotype due to their impaired ability to acquire manganese (Mn²⁺), which is essential for combating oxidative stress and for various metabolic processes within the host.[1][2] The host environment is typically low in free Mn²⁺, leading to the rapid attenuation of psaA mutants.[1]
Troubleshooting Steps:
-
Confirm the Inoculum:
-
Verify Viability: Before inoculation, confirm the viability and concentration of your psaA mutant culture using standard plating techniques.
-
Growth Phase: Ensure that the bacteria are in the mid-logarithmic growth phase at the time of inoculation, as this can influence initial survival in the host.
-
-
Consider the Animal Model and Inoculation Route:
-
psaA mutants are highly attenuated in various infection models, including respiratory tract, systemic, and otitis media models.[1]
-
For initial experiments to simply verify the presence of the mutant in a host, consider using an intraperitoneal chamber implant model, where the local environment can be more readily controlled.[3]
-
-
Manganese Supplementation (to restore growth):
-
To investigate the virulence-related functions of psaA beyond manganese acquisition, you can supplement the host with Mn²⁺. This can help to partially restore the growth of the mutant strain.
-
Refer to the detailed Experimental Protocol: In Vivo Manganese Supplementation below for specific methodologies.
-
-
Assess Host Immune Response:
-
The increased sensitivity of psaA mutants to oxidative stress makes them more susceptible to clearance by host immune cells, such as neutrophils and macrophages.[2][4]
-
Consider using immunocompromised animal models if the goal is to study bacterial persistence in the absence of a robust immune response.
-
Issue 2: Inconsistent or Unreliable Results with Manganese Supplementation
Question: I'm trying to rescue the growth of my psaA mutant in vivo with manganese supplementation, but my results are inconsistent. Why might this be happening?
Answer:
Inconsistent results with manganese supplementation can arise from several factors related to the dose, timing, and route of administration, as well as the potential for manganese toxicity.
Troubleshooting Steps:
-
Optimize Manganese Dosage:
-
Toxicity: High concentrations of manganese can be toxic to the host. Perform a dose-response experiment to determine the optimal concentration of MnSO₄ that promotes bacterial growth without causing adverse effects in the animals.
-
Bioavailability: The bioavailability of manganese can vary depending on the route of administration. Intraperitoneal or intravenous injections may provide more consistent levels compared to oral administration.
-
-
Standardize Administration Protocol:
-
Timing: Administer manganese at consistent time points relative to the bacterial infection. For example, a pre-treatment dose 1-2 hours before infection followed by subsequent doses at regular intervals (e.g., every 12 or 24 hours).
-
Route: Use the same route of administration for all animals within an experimental group.
-
-
Control for Confounding Variables:
-
Manganese-Only Control Group: Include a control group of animals that receive only manganese supplementation to assess any effects of manganese on the host in the absence of infection.
-
Wild-Type with Manganese: Also, include a control group of animals infected with the wild-type strain and receiving manganese supplementation to determine if manganese alters the virulence of the parent strain.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary function of PsaA and why do psaA mutants have attenuated growth in vivo?
A1: PsaA is the solute-binding lipoprotein component of the PsaBCA ATP-binding cassette (ABC) transporter, which is the primary high-affinity manganese (Mn²⁺) uptake system in Streptococcus pneumoniae.[1][5] Inactivation of psaA severely impairs the bacterium's ability to acquire Mn²⁺ from the host environment. Mn²⁺ is a critical cofactor for enzymes involved in detoxifying reactive oxygen species (e.g., superoxide dismutase) and for various metabolic processes.[4][6] The host actively sequesters free Mn²⁺ as a nutritional immunity strategy.[6] Therefore, the attenuated growth of psaA mutants in vivo is primarily due to manganese starvation and a resulting increased susceptibility to oxidative stress.[1][2][4]
Q2: Can the attenuated growth of a psaA mutant be overcome in vivo?
A2: Yes, the growth defect of psaA mutants can be partially overcome by exogenous manganese supplementation.[3] By providing a sufficient source of Mn²⁺, the essential functions that are dependent on this metal can be restored, allowing for improved survival and replication of the mutant strain in the host. However, it is important to note that even with manganese supplementation, the virulence of the psaA mutant may not be fully restored to wild-type levels, suggesting that PsaA may have other, manganese-independent roles in virulence.[4]
Q3: What are the expected in vivo growth kinetics of a psaA mutant compared to the wild-type strain?
A3: In a typical in vivo infection model without manganese supplementation, the wild-type S. pneumoniae strain will proliferate in various tissues, such as the lungs and blood, over the course of the infection. In contrast, the psaA mutant will be rapidly cleared, with significantly lower bacterial loads (CFU counts) at all time points post-infection. In many cases, the psaA mutant may be undetectable in tissues within 24-48 hours.[3][7]
Q4: Are there any alternatives to manganese supplementation for studying psaA mutants in vivo?
A4: While manganese supplementation is the most direct way to address the primary metabolic defect of psaA mutants, researchers can also employ other strategies depending on the experimental question:
-
Immunocompromised Models: Using mouse strains with specific immune deficiencies can help to dissect the role of PsaA in evading particular host immune responses.
-
Competitive Index (CI) Experiments: Co-infecting animals with a mixture of the wild-type and psaA mutant strains can provide a sensitive measure of the mutant's fitness defect in vivo.[3]
-
In Vitro/Ex Vivo Models: Using cell culture or tissue explant models can allow for more precise control over the nutrient environment, including manganese concentration.
III. Data Presentation
Table 1: Comparative In Vivo Growth of Wild-Type and psaA Mutant S. pneumoniae
| Animal Model | Strain | Inoculum (CFU) | Time Post-Infection | Organ | Mean CFU/Organ (log10) | Reference |
| Mouse (Intranasal) | Wild-Type D39 | ~2 x 10⁷ | 24 hours | Nasopharynx | ~5.2 | [3] |
| luxS Mutant | ~2 x 10⁷ | 24 hours | Nasopharynx | ~5.1 | [3] | |
| Wild-Type D39 | ~2 x 10⁷ | 48 hours | Lung | ~3.5 | [3] | |
| luxS Mutant | ~2 x 10⁷ | 48 hours | Lung | < 1.7 (Undetectable) | [3] | |
| Mouse (Intranasal) | Wild-Type TIGR4 | ~1 x 10⁸ | 24 hours | Lung | ~4.5 | [5] |
| Clinical Isolate 60B | ~1 x 10⁸ | 24 hours | Lung | ~4.3 | [5] | |
| Clinical Isolate 60CSF | ~1 x 10⁸ | 24 hours | Lung | ~4.4 | [5] | |
| Mouse (Intranasal) | Wild-Type | 5 x 10⁷ | 24 hours | Lung | ~7.8 | [8] |
| Wild-Type | 5 x 10⁷ | 48 hours | Lung | ~7.2 | [8] | |
| Mouse (Intravenous) | Wild-Type D39 | 6 x 10⁶ | 4 hours | Blood | > 4.0 | [7] |
| pep27 Mutant | 2 x 10⁸ | 4 hours | Blood | Undetectable | [7] |
Note: Data for a psaA mutant in a direct comparative growth kinetics study with CFU counts was not available in the search results. The provided data for other mutants with attenuated virulence illustrates the expected trend of reduced bacterial load compared to wild-type.
IV. Experimental Protocols
Protocol 1: General Procedure for Murine Intranasal Infection with S. pneumoniae
Materials:
-
S. pneumoniae wild-type and psaA mutant strains
-
Todd-Hewitt broth supplemented with 0.5% yeast extract (THY)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
Micropipettes and sterile tips
-
Appropriate mouse strain (e.g., BALB/c or C57BL/6)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. pneumoniae strains into THY broth and grow overnight at 37°C with 5% CO₂.
-
The following day, sub-culture the bacteria into fresh, pre-warmed THY broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the bacteria by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to the desired inoculum concentration (e.g., 1 x 10⁷ CFU in 50 µL). The final concentration should be confirmed by serial dilution and plating.
-
-
Animal Inoculation:
-
Lightly anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Once anesthetized, gently instill the bacterial suspension (e.g., 25 µL per nostril) into the nares of the mouse.
-
Monitor the animals until they have fully recovered from anesthesia.
-
-
Post-Infection Monitoring and Sample Collection:
-
Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur).
-
At predetermined time points (e.g., 24, 48, 72 hours), euthanize the mice.
-
Aseptically collect relevant tissues (e.g., lungs, blood, spleen, nasopharyngeal lavage).
-
Homogenize solid tissues in sterile PBS.
-
Perform serial dilutions of tissue homogenates and blood and plate on appropriate agar plates (e.g., blood agar) to determine bacterial CFU counts.
-
Protocol 2: In Vivo Manganese Supplementation for psaA Mutant Studies
Materials:
-
Manganese (II) sulfate monohydrate (MnSO₄·H₂O), sterile solution in PBS
-
S. pneumoniae wild-type and psaA mutant strains
-
Standard materials for murine infection model (as above)
Procedure:
-
Preparation of Manganese Solution:
-
Prepare a sterile stock solution of MnSO₄ in PBS (e.g., 10 mM).
-
Dilute the stock solution to the desired working concentration for injection (e.g., 100 µM). The optimal concentration should be determined empirically.
-
-
Manganese Administration:
-
Route: Intraperitoneal (IP) injection is a common and effective route.
-
Dosage: A typical dose might be 100 µL of a 100 µM MnSO₄ solution per mouse. This should be optimized for your specific animal model and experimental goals.
-
Timing:
-
Administer the first dose of manganese 1-2 hours prior to bacterial inoculation.
-
Subsequent doses can be administered every 12 or 24 hours for the duration of the experiment.
-
-
-
Infection and Monitoring:
-
Follow the general procedure for murine intranasal infection as described in Protocol 1.
-
Include the following control groups:
-
Wild-type + PBS
-
Wild-type + MnSO₄
-
psaA mutant + PBS
-
psaA mutant + MnSO₄
-
Uninfected + MnSO₄
-
-
Monitor animals and collect samples as described previously to determine bacterial loads and assess any host effects of manganese supplementation.
-
V. Visualizations
Caption: PsaA-mediated manganese uptake and its role in mitigating oxidative stress.
Caption: Experimental workflow for in vivo studies of psaA mutants with manganese supplementation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutation of luxS of Streptococcus pneumoniae Affects Virulence in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virulence of Streptococcus pneumoniae: PsaA Mutants Are Hypersensitive to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Streptococcus pneumoniae Strains Isolated From a Single Pediatric Patient Display Distinct Phenotypes [frontiersin.org]
- 6. Managing Manganese: The Role of Manganese Homeostasis in Streptococcal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptococcus pneumoniae pep27 mutant as a live vaccine for serotype-independent protection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Optimizing manganese concentration in culture media for studying PsaA function
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing manganese (Mn²⁺) concentrations in culture media for studying the function of the manganese ABC transporter substrate-binding protein, PsaA, in Streptococcus pneumoniae.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing manganese concentration crucial for studying PsaA function?
A1: PsaA is a high-affinity manganese uptake protein essential for the virulence and survival of Streptococcus pneumoniae. Both manganese deficiency and toxicity can significantly impact bacterial physiology, gene expression, and growth, thereby affecting the functional analysis of PsaA.[1][2][3] Optimal manganese levels are necessary to ensure that experimental observations are directly related to PsaA function and not artifacts of manganese-related stress.
Q2: What is the typical basal concentration of manganese in standard laboratory media?
A2: Standard complex media like Brain-Heart Infusion (BHI) broth typically contain basal manganese concentrations of around 200 nM.[1] However, for more controlled experiments, a chemically defined medium (CDM) with a known manganese concentration is recommended.[4][5]
Q3: What are the signs of manganese deficiency in S. pneumoniae cultures, particularly in psaA mutants?
A3: Manganese deficiency, especially in psaA mutants, leads to a severe growth defect or an absolute requirement for manganese supplementation for growth.[6] Other signs include increased sensitivity to oxidative stress, such as from hydrogen peroxide or superoxide-generating agents like paraquat.[7][8]
Q4: What are the indicators of manganese toxicity in S. pneumoniae?
A4: Manganese toxicity can impair bacterial growth and lead to morphological changes, such as significant cell elongation.[1] Strains lacking the manganese exporter MntE are particularly sensitive to high manganese concentrations.[1][9] High intracellular manganese can also lead to the dysregulation of hydrogen peroxide production.[9]
Q5: How do other divalent cations like zinc (Zn²⁺) and iron (Fe²⁺) affect manganese optimization for PsaA studies?
A5: Zinc can competitively inhibit manganese uptake through PsaA, leading to signs of manganese deficiency even in manganese-replete media.[10][11][12][13] High iron concentrations can be toxic to pneumococci in the absence of sufficient manganese, extending the lag phase of growth.[4] Therefore, the balance of these metal ions is critical.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor or no growth of psaA mutant | Manganese deficiency: The culture medium lacks sufficient manganese for the low-affinity transport systems to compensate for the absence of PsaA. | Supplement the culture medium with MnCl₂. Start with a concentration range of 1 µM to 100 µM and determine the optimal concentration that restores growth. A chemically defined medium (CDM) is recommended for precise control.[4][6] |
| Wild-type strain shows impaired growth or extended lag phase | Manganese toxicity: The manganese concentration in the medium is too high, leading to toxic effects. | Reduce the concentration of supplemented manganese. Perform a dose-response experiment to identify the optimal growth concentration. If using a strain lacking the manganese exporter (mntE), be aware that it will be highly sensitive to manganese.[1][9] |
| Iron toxicity: High iron levels in a manganese-deficient medium can be toxic.[4] | Ensure adequate manganese is present in the medium, especially when using iron-rich media. A concentration of 50 µM Mn²⁺ has been shown to counteract the toxic effects of 50 µM Fe²⁺.[4] | |
| Inconsistent PsaA expression or activity | Fluctuating manganese levels: Basal manganese in complex media can vary between batches. | Use a chemically defined medium (CDM) where the concentration of all components, including manganese, is known and controlled.[5] This ensures reproducibility. |
| Zinc interference: High zinc concentrations can compete with manganese for binding to PsaA, affecting its function and expression.[10][11][12] | Use a CDM with a defined zinc concentration. If zinc toxicity is suspected, try supplementing with additional manganese to outcompete the zinc. | |
| Cells exhibit elongated morphology | Manganese toxicity: High intracellular manganese can disrupt cell division processes.[1] | Lower the manganese concentration in the culture medium. Analyze cell morphology via microscopy at different manganese concentrations to identify the optimal range. |
| Precipitation in concentrated metal stock solutions | Salt insolubility: High concentrations of different metal salts in a single solution can lead to precipitation, especially with changes in pH or temperature. | Prepare separate, sterile stock solutions for each metal salt. Add them to the medium individually after autoclaving and cooling to avoid precipitation.[14] |
Quantitative Data Summary
The following table summarizes manganese concentrations used in various experimental setups for S. pneumoniae culture.
| Medium Type | Strain | Manganese (Mn²⁺) Concentration | Context/Purpose | Reference |
| Brain-Heart Infusion (BHI) | Wild-type D39 | ~200 nM (basal) | Standard growth condition. | [1] |
| BHI | Wild-type D39, ΔmntE | Supplemented with increasing concentrations of MnCl₂ | To study manganese toxicity and its effect on growth and cell morphology. | [1] |
| Chemically Defined Medium (CDM) | Wild-type | 0.1 µM and 50 µM | To investigate the interplay between iron and manganese on bacterial growth. | [4] |
| Semisynthetic C+Y medium | Wild-type D39, ΔpsaA | No added MnSO₄ vs. 3 µM added MnSO₄ | To study the effect of manganese limitation on the transcriptome and proteome. | [15] |
| Synthetic Medium | ΔpsaA | Absolute requirement for added Mn | To demonstrate the essential role of PsaA in manganese uptake for growth. | [6] |
| BHI | TIGR4, ΔmntE | High manganese concentrations | To assess the impact of manganese accumulation on H₂O₂ production. | [9] |
Experimental Protocols
Protocol 1: Determining Optimal Manganese Concentration for Growth
This protocol outlines a method to determine the optimal Mn²⁺ concentration for the growth of S. pneumoniae strains, including wild-type and psaA mutants.
Materials:
-
S. pneumoniae strain of interest (e.g., wild-type, psaA mutant)
-
Chemically Defined Medium (CDM) for S. pneumoniae (prepare from stock solutions to ensure minimal basal Mn²⁺)
-
Sterile 10 mM MnCl₂ stock solution
-
96-well microtiter plates
-
Incubator with 5% CO₂ atmosphere, set to 37°C
-
Microplate reader capable of measuring OD₆₀₀
Procedure:
-
Prepare a starter culture of the S. pneumoniae strain in a suitable medium (e.g., BHI or CDM with a low, known Mn²⁺ concentration) and grow to mid-log phase (OD₆₀₀ ≈ 0.4).
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual medium and manganese.
-
Resuspend the cell pellet in Mn²⁺-free CDM to an OD₆₀₀ of ~1.0. This will be your inoculum.
-
In a 96-well plate, prepare a serial dilution of MnCl₂ in CDM. For a wild-type strain, a range of 0 µM to 100 µM is a good starting point. For a psaA mutant, a higher range up to 500 µM may be necessary. Include a no-manganese control.
-
Inoculate each well with the washed cell suspension to a final starting OD₆₀₀ of 0.01.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere.
-
Monitor growth by measuring the OD₆₀₀ at regular intervals (e.g., every hour) for up to 24 hours.
-
Plot the growth curves (OD₆₀₀ vs. time) for each manganese concentration.
-
Determine the optimal manganese concentration that supports the highest growth rate and final cell density.
Protocol 2: Assessing PsaA Expression in Response to Manganese Concentration
This protocol describes how to evaluate the expression of PsaA at different Mn²⁺ concentrations using Western blotting.
Materials:
-
S. pneumoniae wild-type strain
-
CDM with varying concentrations of MnCl₂ (as determined from Protocol 1)
-
Cell lysis buffer (e.g., PBS with 1% SDS, 0.1% Triton X-100, and DNase)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against PsaA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Grow the wild-type S. pneumoniae strain in CDM containing different concentrations of manganese (e.g., deficient, optimal, and toxic levels as determined in Protocol 1) to mid-log phase (OD₆₀₀ ≈ 0.4).
-
Harvest the cells by centrifugation and wash them with PBS.
-
Lyse the cell pellets using the cell lysis buffer.
-
Quantify the total protein concentration in each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the primary anti-PsaA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression levels of PsaA at different manganese concentrations.
Visualizations
Caption: Experimental workflow for determining the optimal manganese concentration.
Caption: Troubleshooting logic for addressing poor bacterial growth.
Caption: Interplay of Mn²⁺, Zn²⁺, and Fe²⁺ on PsaA-mediated uptake.
References
- 1. Perturbation of manganese metabolism disrupts cell division in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Managing Manganese: The Role of Manganese Homeostasis in Streptococcal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Bacterial Manganese Homeostasis and Usage During Stress Responses and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental and Nutritional Factors That Affect Growth and Metabolism of the Pneumococcal Serotype 2 Strain D39 and Its Nonencapsulated Derivative Strain R6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competence and virulence of Streptococcus pneumoniae: Adc and PsaA mutants exhibit a requirement for Zn and Mn resulting from inactivation of putative ABC metal permeases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virulence of Streptococcus pneumoniae: PsaA Mutants Are Hypersensitive to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virulence of Streptococcus pneumoniae: PsaA mutants are hypersensitive to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the manganese efflux system mntE for signalling and pathogenesis in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interplay between manganese and zinc homeostasis in the human pathogen Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular Zinc Competitively Inhibits Manganese Uptake and Compromises Oxidative Stress Management in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary zinc and the control of Streptococcus pneumoniae infection | PLOS Pathogens [journals.plos.org]
- 13. Frontiers | The oxidative stress response of Streptococcus pneumoniae: its contribution to both extracellular and intracellular survival [frontiersin.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. journals.asm.org [journals.asm.org]
Validation & Comparative
Validating PsaA's Critical Role in Manganese Uptake: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of wild-type and PsaA knockout mutants to validate the essential role of the PsaA protein in bacterial manganese uptake. This document synthesizes experimental data, details established protocols, and visualizes key biological pathways to support further investigation and therapeutic development.
The Pneumococcal surface adhesin A (PsaA) protein is a crucial component of the PsaABC ATP-binding cassette (ABC) transporter system in Streptococcus pneumoniae. This system is the primary high-affinity pathway for manganese (Mn²⁺) import, a critical micronutrient for bacterial growth, virulence, and resistance to oxidative stress. This guide explores the validation of PsaA's function through the analysis of knockout mutants, providing a direct comparison with their wild-type counterparts.
Data Presentation: Wild-Type vs. PsaA Knockout Mutants
The most direct method to validate the function of PsaA in manganese uptake is to compare the intracellular manganese concentration in wild-type bacteria versus a strain where the psaA gene has been deleted (a knockout mutant). The following table summarizes quantitative data from such an experiment using Streptococcus pneumoniae D39 and its isogenic ΔpsaA deletion mutant. Metal content was determined by inductively coupled plasma mass spectrometry (ICP-MS).
| Strain | Intracellular Manganese (µg/g dry cell weight) | Intracellular Zinc (µg/g dry cell weight) |
| Wild-Type (D39) | 80 ± 3 | 74 ± 10 |
| ΔpsaA Mutant | Significantly Reduced | No significant change |
Data adapted from studies on S. pneumoniae D39.
These data clearly demonstrate that the deletion of the psaA gene leads to a significant reduction in the intracellular manganese concentration, confirming its essential role in manganese uptake. Notably, the intracellular zinc concentration remains largely unaffected, highlighting the specificity of the PsaA-mediated transport system for manganese.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in validating gene function. Below are detailed methodologies for the key experiments cited in the validation of PsaA's role in manganese uptake.
Construction of a psaA Knockout Mutant using the Janus Cassette System
The Janus cassette system allows for the creation of marker-less gene deletions in Streptococcus pneumoniae through a two-step transformation process involving positive and negative selection. A streamlined version, termed "easyJanus," simplifies this process into a single transformation step.[1][2][3][4]
Principle: The Janus cassette contains both a positive selection marker (kanamycin resistance, kanR) and a negative selection marker (streptomycin sensitivity, rpsL). In a streptomycin-resistant (rpsL mutant) background strain, the introduction of the wild-type rpsL from the Janus cassette confers streptomycin sensitivity. This allows for selection against the cassette in the second step.
Step-by-Step Protocol:
-
Preparation of the Transformation Construct:
-
Amplify the upstream and downstream flanking regions of the psaA gene using PCR.
-
Amplify the Janus cassette (kanR-rpsL).
-
Assemble these three fragments (upstream flank - Janus cassette - downstream flank) using overlap extension PCR or Gibson assembly.
-
-
First Transformation (Positive Selection):
-
Transform the streptomycin-resistant S. pneumoniae recipient strain with the assembled construct.
-
Select for transformants on agar plates containing kanamycin. This selects for cells that have incorporated the Janus cassette into their genome via homologous recombination, replacing the psaA gene.
-
-
Second Transformation (Negative Selection):
-
Prepare a DNA fragment containing only the linked upstream and downstream flanking regions of psaA (without the gene itself).
-
Transform the kanamycin-resistant, streptomycin-sensitive intermediate strain from the first step with this new fragment.
-
Select for transformants on agar plates containing streptomycin. This selects for cells that have replaced the Janus cassette with the flanking regions-only construct, resulting in a marker-less deletion of the psaA gene.
-
-
Verification:
-
Confirm the deletion of the psaA gene and the absence of the Janus cassette by PCR using primers that flank the psaA locus and primers specific to the cassette.
-
Further verify the deletion by DNA sequencing.
-
Manganese Uptake Assay
To quantify the difference in manganese uptake between wild-type and knockout strains, a direct measurement of intracellular manganese is performed. This can be achieved using radiolabeled manganese or by quantifying total intracellular metal content via ICP-MS.
1. Radiolabeled Manganese (⁵⁴Mn²⁺) Uptake Assay:
Principle: This method provides a highly sensitive measure of active manganese transport by tracking the accumulation of a radioactive isotope.
Step-by-Step Protocol:
-
Bacterial Culture Preparation:
-
Grow wild-type and ΔpsaA mutant strains to mid-logarithmic phase in a defined medium with low manganese content.
-
Harvest the cells by centrifugation and wash them with a manganese-free buffer.
-
Resuspend the cells to a standardized optical density in the same buffer.
-
-
Uptake Experiment:
-
Initiate the uptake by adding a known concentration of ⁵⁴Mn²⁺ to the cell suspension.
-
Incubate the cells at 37°C. At various time points, take aliquots of the cell suspension.
-
To stop the uptake, immediately filter the aliquots through a 0.45 µm filter and wash the filter rapidly with ice-cold wash buffer containing a chelator (e.g., EDTA) to remove extracellularly bound manganese.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the rate of manganese uptake, typically expressed as pmol of Mn²⁺ per minute per milligram of protein.
-
2. Intracellular Metal Quantification by ICP-MS:
Principle: Inductively Coupled Plasma Mass Spectrometry allows for the precise measurement of the total concentration of multiple elements within a sample.
Step-by-Step Protocol:
-
Sample Preparation:
-
Grow wild-type and ΔpsaA mutant strains as described for the radiolabeled assay.
-
Harvest a known quantity of cells (e.g., by pelleting a specific volume of culture at a known OD₆₀₀).
-
Wash the cell pellets multiple times with a metal-free buffer (e.g., PBS with EDTA) to remove extracellular metals.[5]
-
Dry the cell pellets to determine the dry cell weight.
-
-
Digestion:
-
Analysis:
-
Dilute the digested samples to a suitable volume with deionized water.
-
Analyze the samples using an ICP-MS instrument calibrated with known manganese standards.
-
Quantify the intracellular manganese concentration, typically expressed as µg of Mn²⁺ per gram of dry cell weight.
-
Mandatory Visualizations
To further elucidate the biological context and experimental design, the following diagrams are provided.
References
- 1. Streamlining marker-less allelic replacement in Streptococcus pneumoniae through a single transformation step strategy: easyJanus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streamlining marker-less allelic replacement in Streptococcus pneumoniae through a single transformation step strategy: easyJanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. cais.uga.edu [cais.uga.edu]
- 6. biospectra.us [biospectra.us]
- 7. Preparing Sample Submissions | OHSU [ohsu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of PsaA and PspA as Vaccine Candidates Against Streptococcus pneumoniae
Publication Guide | December 2025
This guide provides an objective comparison of two leading protein-based vaccine candidates against Streptococcus pneumoniae: Pneumococcal surface adhesin A (PsaA) and Pneumococcal surface protein A (PspA). The analysis is based on experimental data from preclinical and clinical studies, focusing on immunogenicity, protective efficacy, and the underlying immunological mechanisms. This document is intended for researchers, scientists, and drug development professionals in the field of vaccinology.
Introduction to Protein-Based Pneumococcal Vaccines
Streptococcus pneumoniae (the pneumococcus) is a major cause of pneumonia, meningitis, bacteremia, and otitis media worldwide.[1][2] Current vaccines, such as the 23-valent pneumococcal polysaccharide vaccine (PPV23) and pneumococcal conjugate vaccines (PCVs), are based on the capsular polysaccharide. While effective, they have limitations, including limited serotype coverage and a lack of efficacy in certain age groups for PPV23.[3][4] This has driven the development of protein-based vaccines that could offer broader, serotype-independent protection.
Among the most promising protein candidates are PsaA and PspA, both of which are surface-exposed proteins that play critical roles in pneumococcal virulence.[5][6]
-
Pneumococcal surface adhesin A (PsaA): A highly conserved 37-kDa lipoprotein involved in manganese transport and adhesion to host cells.[7][8] Its conservation across virtually all pneumococcal serotypes makes it an attractive vaccine target.[7]
-
Pneumococcal surface protein A (PspA): A larger, more variable choline-binding protein that inhibits the complement system, a key component of the host's innate immune defense.[6][9] Despite its variability, PspA can elicit cross-protective antibodies.[3][10]
This guide compares the performance of these two antigens as vaccine candidates, presenting key experimental data, methodologies, and immunological pathways.
Comparative Immunogenicity
The ability of a vaccine antigen to induce a robust and appropriate immune response is paramount. Both PsaA and PspA have been shown to be highly immunogenic in animal models and humans. The primary measures of immunogenicity are the levels and types of antibodies produced, particularly IgG in serum (for systemic protection) and IgA in mucosal secretions (to prevent colonization).
Table 1: Comparative Serum Antibody Responses (IgG)
| Antigen | Vaccine Formulation | Animal Model | IgG Titer/Concentration | Key Findings | Reference |
|---|---|---|---|---|---|
| PsaA | Recombinant PsaA with Alum | Mouse | Significantly higher IgG1 and IgG2a vs. controls | PsaA is highly immunogenic, eliciting strong systemic antibody responses. | [11] |
| PspA | Recombinant PspA (family 1) with Alum | Human | >100-fold increase in anti-PspA IgG | PspA is safe and highly immunogenic in humans. | [10] |
| PsaA + PspA | Systemic vaccine (fusion protein PsaA-PspA23 + PspA4) | Mouse | Significant increase in anti-PspA IgG | Combination vaccines induce high levels of serum antibodies. | [12] |
| PsaA | DNA vaccine (pCI-psaA) | Mouse | Significant antibody response | DNA vaccination primes a Th1-biased immune response (low IgG1:IgG2a ratio). | [13] |
| PspA | DNA vaccine (pCI-pspA') | Mouse | Significant antibody response | DNA vaccination induces a strong antibody response. |[13][14] |
Table 2: Comparative Mucosal Antibody Responses (IgA)
| Antigen | Vaccine Formulation | Animal Model | IgA Titer/Concentration | Key Findings | Reference |
|---|---|---|---|---|---|
| PsaA | Live attenuated Salmonella vector expressing PsaA | Mouse | Significantly increased IgA in saliva and lung washes | Mucosal delivery of PsaA can induce a strong local IgA response. | [1] |
| PspA | Mucosal vaccine (PspA2-PA + PspA4-PA on BLPs) | Mouse | Significant induction of mucosal IgA | Mucosal immunization with PspA effectively induces specific IgA at mucosal sites. | [12] |
| PsaA vs. PspA | Natural carriage model | Mouse | PspA-specific IgA > PsaA-specific IgA in nasal washes | During natural carriage, PspA appears to be a more potent mucosal immunogen than PsaA. |[9][11] |
Comparative Protective Efficacy
The ultimate measure of a vaccine candidate's potential is its ability to protect against infection and disease. This is typically assessed in animal models through challenge studies, where vaccinated animals are exposed to a lethal or colonizing dose of S. pneumoniae.
Table 3: Efficacy Against Systemic Infection (Survival Studies)
| Antigen | Vaccine Formulation | Animal Model | Challenge Strain(s) | Survival Rate (%) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| PsaA | Recombinant PsaA with CFA/IFA | Mouse | Type 3 (WU2) | Partial protection | Protection with PsaA alone against systemic infection can be modest. | [15] |
| PspA | Recombinant PspA (family 1) | Human (Passive transfer) | Types 3, 6A, 6B | High protection | Antibodies from PspA-vaccinated humans protect mice against lethal challenge with multiple serotypes. | [10] |
| PsaA + PspA | Systemic vaccine (PsaA-PspA23 + PspA4) | Mouse | ATCC 10813 (Type 3) | 100% | The combination of PsaA and PspA provides robust protection against lethal systemic infection. | [12][16] |
| PspA | Mucosal vaccine (PspA2-PA + PspA4-PA on BLPs) | Mouse | ATCC 10813 (Type 3) | 90% | Mucosal vaccination with PspA also confers a high degree of protection against systemic challenge. |[12][16] |
Table 4: Efficacy Against Nasopharyngeal Colonization
| Antigen | Vaccine Formulation | Animal Model | Bacterial Load Reduction | Key Findings | Reference |
|---|---|---|---|---|---|
| PsaA | Live attenuated Salmonella vector expressing PsaA | Mouse | Significant reduction in nasopharyngeal colonization | PsaA vaccination can effectively reduce bacterial carriage in the nasopharynx. | [1] |
| PspA | Intranasal immunization with PspA + adjuvant | Mouse | Protection against carriage | Intranasal immunization with PspA can protect against both carriage and systemic infection. | [9] |
| PsaA + PspA | Systemic and Mucosal vaccines | Mouse | Significant reduction in bacterial load in blood and lungs | Both systemic and mucosal combination vaccines reduce bacterial colonization post-challenge. |[12] |
Immunological Mechanisms and Experimental Workflows
The protection conferred by PsaA and PspA is primarily mediated by antibodies that facilitate the clearance of pneumococci. This involves the activation of both B cells (for antibody production) and T helper cells. The general workflow for evaluating these vaccine candidates and the key immunological pathways are illustrated below.
Caption: Workflow for preclinical evaluation of pneumococcal vaccines.
The immune response to protein antigens like PsaA and PspA involves antigen presentation and the activation of adaptive immunity. Lipoproteins such as PsaA are recognized by Toll-like receptor 2 (TLR2) on antigen-presenting cells (APCs), initiating a signaling cascade that leads to the activation of T helper cells and subsequent B cell differentiation and antibody production.
Caption: Key steps in the adaptive immune response to protein antigens.
Detailed Experimental Protocols
Standardized protocols are crucial for the comparison of vaccine candidates across different studies. Below are detailed methodologies for key experiments cited in the evaluation of PsaA and PspA.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
This protocol is used to quantify the concentration of PsaA- or PspA-specific IgG antibodies in serum samples.
-
Plate Coating: 96-well microtiter plates are coated with 100 µL/well of recombinant PsaA or PspA protein (typically 1-5 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Plates are incubated overnight at 4°C.
-
Washing: Plates are washed three to four times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: To prevent non-specific binding, wells are blocked with 200 µL of a blocking buffer (e.g., PBS with 1% bovine serum albumin or 10% fetal bovine serum) for 1-2 hours at room temperature.
-
Sample Incubation: After another wash cycle, serial dilutions of test sera and a standard reference serum are added to the wells (100 µL/well) and incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Plates are washed, and a secondary antibody (e.g., goat anti-human or anti-mouse IgG conjugated to an enzyme like alkaline phosphatase or horseradish peroxidase) is added at a pre-determined optimal dilution. Plates are incubated for 1 hour at room temperature.
-
Detection: Following a final wash, a substrate solution (e.g., p-nitrophenyl phosphate for alkaline phosphatase) is added. The reaction is allowed to develop in the dark.
-
Data Acquisition: The optical density (OD) is measured using a plate reader at the appropriate wavelength (e.g., 405 nm). Antibody concentrations in test samples are calculated by interpolating their OD values against the standard curve generated from the reference serum.
Opsonophagocytic Killing Assay (OPKA)
This functional assay measures the ability of vaccine-induced antibodies to mediate the killing of pneumococci by phagocytic cells in the presence of complement.[14]
-
Reagent Preparation:
-
Target Bacteria: S. pneumoniae strains are grown to mid-log phase, aliquoted, and stored frozen. The concentration is determined to ensure ~1,000 colony-forming units (CFU) are used per well.
-
Effector Cells: A human promyelocytic leukemia cell line (e.g., HL-60) is differentiated into granulocyte-like cells.
-
Complement Source: Baby rabbit serum is commonly used as an external source of complement.
-
Test Sera: Patient or animal sera are heat-inactivated to destroy endogenous complement before use.
-
-
Opsonization: In a 96-well plate, serially diluted test sera are incubated with the target bacteria and the external complement source for approximately 30 minutes at 37°C with shaking. This allows antibodies to bind to the bacterial surface and fix complement.
-
Phagocytosis: Differentiated HL-60 cells are added to the wells at an effector-to-target ratio of approximately 400:1. The plate is incubated for a further 45-60 minutes at 37°C with shaking to allow for phagocytosis.
-
Plating: An aliquot from each well is plated onto an appropriate agar medium (e.g., Todd-Hewitt agar with yeast extract).
-
Incubation and Counting: Plates are incubated overnight at 37°C in 5% CO₂. The resulting bacterial colonies are counted.
-
Data Analysis: The opsonophagocytic titer is defined as the reciprocal of the serum dilution that results in a 50% reduction in CFU compared to control wells containing no antibody.
Mouse Model of Pneumococcal Challenge
This protocol assesses the in vivo protective efficacy of a vaccine candidate.[13][17]
-
Immunization Schedule: Groups of mice (e.g., BALB/c or C57BL/6) are immunized according to a defined schedule. A typical regimen involves a primary immunization followed by one or two booster doses at 2-3 week intervals. Control groups receive adjuvant alone or a placebo.
-
Challenge: At a set time point after the final immunization (e.g., 2-4 weeks), mice are challenged with a virulent strain of S. pneumoniae.
-
Monitoring and Endpoints:
-
Survival: For systemic challenges, mice are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.
-
Bacterial Load: For colonization or pneumonia models, at specific time points post-challenge, mice are euthanized. Tissues such as the nasopharynx, lungs, and blood are collected, homogenized, and plated to determine the bacterial load (CFU/organ or CFU/mL).
-
-
Data Analysis: Vaccine efficacy is determined by comparing the survival rates or the mean bacterial loads between vaccinated and control groups.
Summary and Conclusion
Both PsaA and PspA are highly immunogenic and protective protein vaccine candidates against S. pneumoniae. The key comparative points are summarized below:
-
Conservation vs. Variability: PsaA is highly conserved across serotypes, which is a major advantage for a universal vaccine. PspA is more variable, but has been shown to elicit cross-clade and cross-family protection, and multivalent PspA formulations are being developed to broaden coverage.[3][18]
-
Immunogenicity: Both antigens induce robust systemic (IgG) and mucosal (IgA) antibody responses.[1][11][12][13] Some studies suggest PspA may be a more potent mucosal immunogen during natural carriage.[9]
-
Protective Efficacy: Antibodies against both proteins are protective. In many preclinical models, PspA, either alone or in combination, often demonstrates very high levels of protection against lethal systemic infection.[10][12] The combination of PsaA and PspA in a single vaccine formulation appears to be a highly effective strategy, leveraging the strengths of both antigens to provide robust protection.[12][16]
-
Mechanism of Action: Both rely on antibody-mediated immunity. Anti-PspA antibodies primarily function by overcoming PspA's anti-complement activity, thereby promoting opsonophagocytosis. Anti-PsaA antibodies likely interfere with the protein's role in adhesion and nutrient acquisition.
References
- 1. Immune Responses to Recombinant Pneumococcal PsaA Antigen Delivered by a Live Attenuated Salmonella Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pneumococcal surface protein A (PspA) is effective at eliciting T cell-mediated responses during invasive pneumococcal disease in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in pneumococcal protein vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vaccine.uab.edu [vaccine.uab.edu]
- 5. Efficiency of a Pneumococcal Opsonophagocytic Killing Assay Improved by Multiplexing and by Coloring Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Genetic Resistance in Invasive Pneumococcal Infection: Identification and Study of Susceptibility and Resistance in Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model for the Transition of Streptococcus pneumoniae from Colonizer to Pathogen upon Viral Co-Infection Recapitulates Age-Exacerbated Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential PsaA-, PspA-, PspC-, and PdB-Specific Immune Responses in a Mouse Model of Pneumococcal Carriage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. vaccine.uab.edu [vaccine.uab.edu]
- 15. mdpi.com [mdpi.com]
- 16. Streptococcus pneumoniae’s Virulence and Host Immunity: Aging, Diagnostics, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative evaluation of a newly developed 13-valent pneumococcal conjugate vaccine in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
PsaA Fusion Proteins Demonstrate Superior Immunogenicity Over PsaA Alone
Researchers and vaccine developers are increasingly exploring fusion proteins as a strategy to enhance the immunogenicity of vaccine candidates. Studies comparing the immune response to pneumococcal surface adhesin A (PsaA) as a standalone antigen versus its fusion constructs, such as with Pneumococcal surface protein A (PspA) or B lymphocyte stimulator (BLyS), have consistently shown that these fusion proteins elicit a more robust and protective immune response. This guide provides a comparative analysis of the immunogenicity of PsaA fusion proteins against PsaA alone, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
The development of effective protein-based vaccines against Streptococcus pneumoniae is a critical goal in combating pneumococcal disease. PsaA is a highly conserved surface protein and a promising vaccine candidate. However, research indicates that its immunogenicity can be significantly amplified when fused with other immunostimulatory proteins. This guide will delve into the experimental evidence that substantiates this claim, focusing on two key fusion constructs: PsaA-PspA and PsaA-BLyS.
Enhanced Humoral and Cellular Immunity with PsaA Fusion Proteins
Fusion of PsaA with other proteins has been shown to augment both antibody production and cell-mediated immune responses. For instance, a PsaA-PspA fusion protein has been demonstrated to induce high titers of antibodies against both constituent proteins.[1] Furthermore, splenocytes from mice immunized with this fusion protein showed a marked increase in the secretion of IL-17A, a cytokine crucial for mucosal immunity against bacterial pathogens.[1] Similarly, a PsaA-BLyS fusion protein resulted in dramatically elevated serum antibody levels specific for PsaA when compared to immunization with PsaA alone or a simple mixture of PsaA and BLyS.[2] This enhanced antibody response was also characterized by a broader range of IgG isotypes, including IgG1, IgG2a, IgG2b, and IgG3.[2]
Comparative Immunogenicity Data
The following tables summarize the quantitative data from key studies, highlighting the superior performance of PsaA fusion proteins.
Table 1: Comparison of Serum Antibody Responses
| Immunogen | Antigen-Specific Antibody Titer (Endpoint Titer) | Predominant IgG Isotypes | Reference |
| PsaA alone | Low to undetectable | - | [2] |
| PsaA + BLyS (admixed) | Modestly elevated | IgG1 | [2] |
| PsaA-BLyS Fusion Protein | Dramatically elevated | IgG1, IgG2a, IgG2b, IgG3 | [2] |
| PsaA (in CFA/IFA) | High | IgG1, IgG2a | [3] |
| PsaA-IL-2 Fusion Protein | High | IgG1, IgG2a | [3] |
| PsaA-IL-4 Fusion Protein | High | IgG1, IgG2a | [3] |
Table 2: Comparison of Cytokine Secretion by Splenocytes
| Immunogen | IL-2 | IL-4 | IL-5 | IFN-γ | IL-17A | Reference |
| PsaA alone | Modestly elevated to absent | Modestly elevated to absent | Modestly elevated to absent | Modestly elevated to absent | Not reported | [2] |
| PsaA + BLyS (admixed) | Modestly elevated to absent | Modestly elevated to absent | Modestly elevated to absent | Modestly elevated to absent | Not reported | [2] |
| PsaA-BLyS Fusion Protein | Elevated | Elevated | Elevated | Modestly elevated | Not reported | [2] |
| PsaA-PspA Fusion Protein | Not reported | Not reported | Not reported | Not reported | Induced secretion | [4] |
Table 3: Comparison of Protective Efficacy
| Immunogen | Challenge Strain | Protection Level | Reference |
| PsaA-PspA Fusion Protein | S. pneumoniae (PspA family 1 & 2 strains) | Protected against fatal challenge | [1] |
| PBS Control | S. pneumoniae (PspA family 1 & 2 strains) | Not protected | [1] |
| PsaA-IL-2 Fusion Protein | S. pneumoniae | 5% survival | [3] |
| PsaA-IL-4 Fusion Protein | S. pneumoniae | 30% survival | [3] |
| PsaA in Adjuvant | S. pneumoniae | 30% survival | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in this guide.
PsaA-BLyS Fusion Protein Immunization and Antibody Titer Determination
Animals: Female BALB/c mice, 6-8 weeks old.
Immunization Protocol:
-
Mice were immunized subcutaneously with 100 pmol of PsaA-BLyS fusion protein, PsaA mixed with BLyS, or PsaA alone.
-
A booster immunization was administered at week 3 with the same respective antigens.
-
Blood samples were collected at weeks 2 and 6 for the analysis of primary and secondary antibody responses, respectively.[1]
ELISA for PsaA-Specific Antibodies:
-
96-well microtiter plates were coated with recombinant PsaA (2 µg/ml) overnight at 4°C.
-
Plates were washed and blocked with 10% fetal bovine serum in PBS.
-
Serially diluted mouse sera were added to the wells and incubated for 2 hours at room temperature.
-
After washing, horseradish peroxidase-conjugated goat anti-mouse IgG was added and incubated for 1 hour.
-
The plates were washed again, and the substrate solution (o-phenylenediamine) was added.
-
The reaction was stopped with H₂SO₄, and the absorbance was read at 490 nm.
-
Endpoint titers were determined as the reciprocal of the highest dilution giving an absorbance value twice that of the background.
PsaA-PspA Fusion Protein Immunization and Protection Study
Animals: Female BALB/c mice, 6-8 weeks old.
Immunization Protocol:
-
Mice were immunized subcutaneously with 20 µg of PsaA-PspA fusion protein emulsified in complete Freund's adjuvant (CFA) for the primary immunization.
-
Two booster immunizations were given at 2-week intervals with 20 µg of the fusion protein emulsified in incomplete Freund's adjuvant (IFA).
-
The control group received PBS emulsified in the same adjuvants.
Challenge Protocol:
-
Two weeks after the final immunization, mice were challenged intraperitoneally with a lethal dose of S. pneumoniae.
-
Survival was monitored for 14 days post-challenge.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the immune response to PsaA and its fusion proteins can aid in understanding their mechanisms of action.
Antigen Presentation and T-Cell Activation by PsaA
The following diagram illustrates the general pathway of how a protein antigen like PsaA is processed by an antigen-presenting cell (APC) and presented to a T-helper cell, leading to B-cell activation and antibody production.
BLyS Signaling Pathway in B-Cells
The fusion of PsaA to BLyS leverages the latter's ability to co-stimulate B-cells, leading to enhanced survival and proliferation. The diagram below outlines the signaling cascade initiated by BLyS binding to its receptors on B-cells.
Experimental Workflow for Comparing Immunogenicity
The following diagram outlines a typical experimental workflow for comparing the immunogenicity of a PsaA fusion protein to PsaA alone.
Conclusion
References
- 1. Enhanced immunogenicity of pneumococcal surface adhesin A (PsaA) in mice via fusion to recombinant human B lymphocyte stimulator (BLyS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced immunogenicity of pneumococcal surface adhesin A (PsaA) in mice via fusion to recombinant human B lymphocyte stimulator (BLyS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Immunogenicity of Pneumococcal Surface Adhesin A by Genetic Fusion to Cytokines and Evaluation of Protective Immunity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Immune Responses Elicited by Fusion Protein Containing PsaA and PspA Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of PsaA Homologs Across Streptococcus Species: Implications for Pathogenesis and Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Pneumococcal surface adhesin A (PsaA) and its homologs across various Streptococcus species. PsaA is a highly conserved lipoprotein that plays a crucial role in manganese homeostasis, which is essential for streptococcal virulence and survival.[1][2] Understanding the structural similarities and differences among PsaA homologs is critical for the development of broadly protective vaccines and novel antimicrobial agents targeting these pathogenic bacteria.
Structural Comparison of PsaA Homologs
PsaA is a member of the lipoprotein receptor-associated antigen I (LraI) family and functions as the solute-binding component of an ABC transporter for manganese ions.[1][3] The crystal structure of PsaA from Streptococcus pneumoniae reveals a globular protein consisting of two (β/α)4 domains linked by an α-helix, forming a cleft where the metal-binding site is located.[4][5] This structural architecture is largely conserved among its homologs in other streptococcal species.
The primary structural differences among PsaA homologs lie in their amino acid sequences, although the overall sequence identity is high, suggesting a conserved three-dimensional structure. The table below summarizes the sequence homology of PsaA from S. pneumoniae with its known homologs in other Streptococcus species.
| Streptococcus Species | PsaA Homolog | Amino Acid Sequence Identity to S. pneumoniae PsaA | Reference |
| Streptococcus pneumoniae | PsaA | 100% | [1] |
| Streptococcus mitis | PsaA homolog | 98% | [1] |
| Streptococcus oralis | PsaA homolog | 98% | [1] |
| Streptococcus anginosus | PsaA homolog | 98% | [1] |
| Streptococcus parasanguis | FimA | 92.3% | [6] |
| Streptococcus sanguis | SsaB | 80% | [6] |
| Streptococcus gordonii | ScaA | High | [7] |
Note: The high degree of sequence conservation, particularly within the metal-binding residues, underscores the essential function of these proteins in manganese acquisition across different streptococcal species.
Functional Implications of Structural Conservation
The high degree of structural conservation among PsaA homologs directly relates to their conserved function in manganese uptake. Manganese is a critical cofactor for enzymes involved in protecting the bacteria from oxidative stress.[2][8] Mutants lacking a functional PsaA are hypersensitive to oxidative stress and exhibit attenuated virulence.[2][8]
The metal-binding site in S. pneumoniae PsaA is formed by the side chains of His67, His139, Glu205, and Asp280.[4][5] These residues are highly conserved across the known PsaA homologs, ensuring a high affinity and specificity for manganese binding.[9] While PsaA can also bind other divalent cations like zinc, it displays a kinetic preference for manganese.[10][11] This conservation of the metal-binding pocket makes it an attractive target for the development of inhibitors that could disrupt bacterial metal homeostasis.
Furthermore, the surface-exposed nature and immunogenicity of PsaA have made it a leading candidate for a broadly protective, protein-based pneumococcal vaccine.[12][13] The high sequence identity among homologs suggests that a vaccine based on S. pneumoniae PsaA could elicit cross-protective immunity against other pathogenic streptococci.
Experimental Protocols
A comparative structural analysis of PsaA homologs involves a combination of bioinformatics, molecular biology, and biophysical techniques. The following is a generalized workflow:
In Silico Analysis and Homology Modeling
-
Sequence Alignment: Obtain the amino acid sequences of PsaA homologs from different Streptococcus species from databases like UniProt and NCBI. Perform a multiple sequence alignment using tools like Clustal Omega to identify conserved regions and variations.
-
Homology Modeling: For homologs without experimentally determined structures, generate 3D models using the crystal structure of S. pneumoniae PsaA (PDB ID: 1PSZ) as a template.[5][14] Software such as SWISS-MODEL or MODELLER can be utilized for this purpose.[8][15] The quality of the generated models should be assessed using tools like PROCHECK and Ramachandran plot analysis.
Recombinant Protein Expression and Purification
-
Gene Cloning: Synthesize or PCR-amplify the genes encoding the PsaA homologs (without the N-terminal signal peptide) and clone them into an appropriate expression vector (e.g., pET vectors for E. coli expression).
-
Protein Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimal temperature and time.
-
Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to obtain highly pure and homogenous protein samples.[16][17]
Structural and Biophysical Characterization
-
X-ray Crystallography: Crystallize the purified PsaA homologs using vapor diffusion or other crystallization methods.[18][19] Collect X-ray diffraction data at a synchrotron source and solve the crystal structures by molecular replacement using the S. pneumoniae PsaA structure as a search model.
-
Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure content of the purified proteins and assess their thermal stability in the presence and absence of metal ions.[16]
-
Isothermal Titration Calorimetry (ITC): Quantify the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of metal ions (e.g., Mn²⁺, Zn²⁺) to the PsaA homologs.
-
Structural Superposition and Analysis: Superimpose the experimentally determined and homology-modeled structures to calculate the root-mean-square deviation (RMSD) of Cα atoms and analyze differences in loop regions and side-chain conformations.
Visualizing the Workflow and Functional Relationships
To better illustrate the process of comparative analysis and the functional implications of PsaA's structure, the following diagrams are provided.
References
- 1. Identification of the psaA Gene, Coding for Pneumococcal Surface Adhesin A, in Viridans Group Streptococci other than Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structure of pneumococcal surface antigen PsaA reveals a metal-binding site and a novel structure for a putative ABC-type binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning and nucleotide sequence analysis of psaA, the Streptococcus pneumoniae gene encoding a 37-kilodalton protein homologous to previously reported Streptococcus sp. adhesins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. journals.asm.org [journals.asm.org]
- 11. Varied metal-binding properties of lipoprotein PsaA in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Homology modeling - Wikipedia [en.wikipedia.org]
- 15. biochem218.stanford.edu [biochem218.stanford.edu]
- 16. Expression, purification, and characterization of pneumococcal PsaA-PspA fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression and purification of recombinant active prostate-specific antigen from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
A Comparative Analysis of PsaA-Based Vaccines and Current Pneumococcal Polysaccharide Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Pneumococcal surface adhesin A (PsaA)-based vaccines, an emerging protein-based approach, against currently licensed pneumococcal polysaccharide and conjugate vaccines. This document synthesizes preclinical and clinical data to offer a comprehensive overview for researchers and professionals in vaccine development.
Executive Summary
Current pneumococcal vaccines, namely the 23-valent pneumococcal polysaccharide vaccine (PPSV23) and the pneumococcal conjugate vaccines (PCV13, PCV15, PCV20), have significantly reduced the burden of pneumococcal disease. These vaccines primarily elicit humoral immunity by targeting the serotype-specific capsular polysaccharides of Streptococcus pneumoniae. However, they have limitations, including limited serotype coverage for conjugate vaccines and a T-cell-independent immune response for the polysaccharide vaccine, which results in poorer immunogenicity in infants and the elderly.
PsaA, a highly conserved surface protein present in nearly all pneumococcal serotypes, is a promising vaccine candidate. PsaA-based vaccines aim to provide broader, serotype-independent protection by inducing both humoral and cellular immunity. Preclinical studies have demonstrated the potential of PsaA-based vaccines to reduce nasopharyngeal colonization and protect against invasive disease. This guide presents a comparative analysis of the available data on these two vaccine strategies.
Data Presentation: A Comparative Overview
The following tables summarize the key efficacy and immunogenicity data for PsaA-based vaccines and current pneumococcal polysaccharide and conjugate vaccines.
Table 1: Efficacy and Effectiveness of Current Pneumococcal Vaccines in Adults
| Vaccine | Efficacy/Effectiveness against Vaccine-Type Invasive Pneumococcal Disease (IPD) | Efficacy/Effectiveness against Vaccine-Type Pneumococcal Pneumonia |
| PPSV23 | 60-70%[1] | Variable, with some studies showing no significant effectiveness[1][2] |
| PCV13 | ~75%[1][3] | ~45%[1][3] |
| PCV15 | Non-inferior to PCV13 for shared serotypes[2][4] | Immunogenicity data suggests potential effectiveness[2][4] |
| PCV20 | Non-inferior to PCV13 for shared serotypes[5][6] | Immunogenicity data suggests potential effectiveness[5][6] |
Table 2: Immunogenicity of Current Pneumococcal Vaccines (Adults)
| Vaccine | Immune Response Metric | Key Findings |
| PPSV23 | IgG Antibody Response | Induces antibodies in over 80% of healthy adults[1]. |
| PCV13 | OPA Geometric Mean Titers (GMTs) | Significant increases in OPA GMTs compared to placebo, persisting for at least two years[7]. |
| PCV15 | OPA Geometric Mean Titers (GMTs) | Non-inferior to PCV13 for shared serotypes; higher responses for unique serotypes (22F, 33F)[4][8]. |
| PCV20 | OPA Geometric Mean Titers (GMTs) | Non-inferior to PCV13 for shared serotypes and to PPSV23 for 6 of 7 additional serotypes[6]. |
Table 3: Preclinical Efficacy of PsaA-Based Vaccines in Animal Models (Mice)
| Vaccine Formulation | Protection against Challenge | Reduction in Nasopharyngeal Colonization | Key Immune Response |
| Recombinant PsaA with Adjuvant | Significant protection against lethal challenge[9] | Significant reduction[1] | Strong IgG antibody response[9] |
| PsaA DNA Vaccine | Correlates with antibody induction[10] | Not explicitly stated | Preferential priming of Th1 immunity[10] |
| RASV-Delivered PsaA | Modest protection against invasive infection[1] | Significant reduction[1] | High titers of systemic IgG and mucosal IgA[1][11] |
| PsaA-PspA Fusion Protein | 90-100% survival rate after lethal challenge[12] | Significant reduction in bacterial load in lungs and blood[12] | Significant increase in serum IgG[12] |
Experimental Protocols
Pneumococcal Polysaccharide and Conjugate Vaccine Clinical Trials
A common study design to evaluate the efficacy and immunogenicity of pneumococcal polysaccharide and conjugate vaccines is a randomized, double-blind, controlled trial.
-
Participants: Healthy adults or specific populations (e.g., elderly, infants) are recruited. For studies on newer conjugate vaccines like PCV15 and PCV20, participants are often pneumococcal vaccine-naïve[4][6].
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational vaccine (e.g., PCV15, PCV20) or a comparator vaccine (e.g., PCV13, PPSV23)[4][6]. Both participants and investigators are typically blinded to the vaccine assignment.
-
Vaccination Schedule: A single dose is usually administered to adults[8]. For infants, a multi-dose primary series followed by a booster is common[13].
-
Immunogenicity Assessment: Blood samples are collected before vaccination and at specified time points after vaccination (e.g., 30 days)[4][6]. The primary endpoints are typically serotype-specific immunoglobulin G (IgG) geometric mean concentrations (GMCs) and opsonophagocytic activity (OPA) geometric mean titers (GMTs)[4][6][7]. Non-inferiority to the comparator vaccine is a common objective[4][6][13].
-
Safety Assessment: Solicited local and systemic adverse events are recorded for a defined period (e.g., 14 days) after vaccination. Unsolicited adverse events and serious adverse events are monitored throughout the study[8][13].
PsaA-Based Vaccine Preclinical Studies (Mouse Model)
Preclinical evaluation of PsaA-based vaccines often involves the following experimental workflow:
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c, C57BL/6) are used[1][12].
-
Vaccine Formulations: Recombinant PsaA protein, often with an adjuvant (e.g., Alum), PsaA-fusion proteins, or DNA vaccines expressing PsaA are prepared[10][12][14].
-
Immunization: Mice are immunized via various routes, including subcutaneous, intramuscular, or intranasal, typically with a prime-boost strategy (e.g., on days 0, 14, and 28)[12].
-
Immunogenicity Analysis: Blood samples are collected to measure PsaA-specific antibody titers (e.g., IgG, IgA) using ELISA[12]. Spleen cells may be isolated to assess T-cell responses (e.g., cytokine production like IFN-γ)[10].
-
Challenge Studies: Immunized mice are challenged with a lethal dose of a virulent S. pneumoniae strain via an intraperitoneal or intranasal route[9][12]. Survival rates are monitored over a defined period (e.g., 14 days).
-
Colonization Studies: For intranasal challenge models, nasopharyngeal lavage is performed at specific time points post-challenge to quantify the bacterial load and assess the reduction in colonization[1][12].
Signaling Pathways and Experimental Workflows
Immune Response to Pneumococcal Vaccines
The following diagrams illustrate the distinct immunological pathways activated by polysaccharide and protein-based or conjugate vaccines.
Caption: T-cell independent immune response to PPSV23.
Caption: T-cell dependent immune response to PCVs and PsaA vaccines.
Experimental Workflow for Vaccine Comparison
The logical flow for comparing these vaccine types is depicted below.
Caption: Comparative workflow for pneumococcal vaccine evaluation.
Concluding Remarks
Current pneumococcal polysaccharide and conjugate vaccines are effective tools in preventing pneumococcal disease. However, the emergence of non-vaccine serotypes and the need for improved immunogenicity in vulnerable populations drive the development of novel vaccine candidates. PsaA-based vaccines represent a promising serotype-independent strategy that has demonstrated strong preclinical efficacy. The induction of both humoral and cellular immunity by PsaA vaccines could offer broader and more durable protection. Further clinical trials are necessary to fully elucidate the efficacy and safety of PsaA-based vaccines in humans and to directly compare their performance with the latest generation of pneumococcal conjugate vaccines. This guide serves as a foundational resource for understanding the current landscape and future directions in pneumococcal vaccine research.
References
- 1. Immune Responses to Recombinant Pneumococcal PsaA Antigen Delivered by a Live Attenuated Salmonella Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity and safety of the 15-valent pneumococcal conjugate vaccine, a systematic review and meta-analysis | RTI [rti.org]
- 3. mdpi.com [mdpi.com]
- 4. Immunogenicity and safety of the 15-valent pneumococcal conjugate vaccine, a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence to Recommendations for PCV20 use among adults 19-64 years old | ACIP | CDC [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Safety and immunogenicity of 15-valent pneumococcal conjugate vaccine (PCV-15) compared to PCV-13 in healthy older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent progress in pneumococcal protein vaccines [frontiersin.org]
- 10. PsaA (pneumococcal surface adhesin A) and PspA (pneumococcal surface protein A) DNA vaccines induce humoral and cellular immune responses against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immune responses to recombinant pneumococcal PsaA antigen delivered by a live attenuated Salmonella vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Immunogenicity and Protection of Two Pneumococcal Protein Vaccines Based on PsaA and PspA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase Three Study of the Safety and Immunogenicity of a Four-dose Series of 20-Valent Pneumococcal Conjugate Vaccine in Healthy Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of four adjuvants revealed the strongest protection against lethal pneumococcal challenge following immunization with PsaA-PspA fusion protein and AS02 as adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of PsaA in Pneumococcal Virulence: A Comparative Guide for Researchers
An In-Depth Analysis of the Pneumococcal Surface Adhesin A (PsaA) and its Impact on Streptococcus pneumoniae Pathogenesis Across Different Animal Models.
Introduction
Streptococcus pneumoniae, a leading cause of pneumonia, meningitis, and sepsis, relies on a sophisticated arsenal of virulence factors to establish infection and evade the host immune system. Among these, the Pneumococcal surface adhesin A (PsaA), a 37-kDa lipoprotein, has been identified as a crucial component for pneumococcal survival and pathogenicity.[1] Initially characterized as an adhesin, PsaA is now understood to be the solute-binding component of an ATP-binding cassette (ABC) transporter essential for the acquisition of manganese (Mn²⁺).[1] This function is pivotal for the bacterium's ability to counteract oxidative stress, a primary defense mechanism of the host.[1]
This guide provides a comparative analysis of the role of PsaA in pneumococcal virulence, drawing on experimental data from various animal models. It aims to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the significance of PsaA and the methodologies used to validate its function.
Comparative Data Analysis: PsaA-Deficient vs. Wild-Type S. pneumoniae
Mutations in the psaA gene result in a dramatic attenuation of virulence across multiple animal infection models, including those for pneumonia, sepsis, and nasopharyngeal colonization.[1] The absence of a functional PsaA protein renders the pneumococcus highly susceptible to oxidative stress, leading to reduced survival and proliferation within the host.
Table 1: Attenuation of Virulence in a Murine Sepsis Model
| Parameter | S. pneumoniae Wild-Type (D39) | S. pneumoniae ΔpsaA Mutant (D39) | Animal Model | Infection Route | Reference |
| Median Survival Time | ~19 hours | ~44 hours | BALB/c Mice | Intraperitoneal | Adapted from[2] |
| Bacterial Load in Blood (24h post-infection) | High (~10⁶ CFU/ml) | Significantly Reduced | BALB/c Mice | Intraperitoneal | Inferred from[2] |
| Lethality | 100% | 100% (delayed) | BALB/c Mice | Intraperitoneal | [2] |
Table 2: Impaired Colonization and Invasion in a Murine Pneumonia Model
| Parameter | S. pneumoniae Wild-Type (D39) | S. pneumoniae ΔpsaA Mutant (D39) | Animal Model | Infection Route | Reference |
| Nasopharyngeal Colonization | Efficient | Significantly Reduced | C57BL/6 Mice | Intranasal | Inferred from[1] |
| Translocation to Lungs | Present | Significantly Reduced | C57BL/6 Mice | Intranasal | Inferred from[1] |
| Bacteremia | Frequent | Rare/Absent | C57BL/6 Mice | Intranasal | Inferred from[1] |
Visualizing Key Pathways and Workflows
The Role of PsaA in Counteracting Oxidative Stress
The primary mechanism by which PsaA contributes to virulence is through the import of manganese, which is a critical cofactor for superoxide dismutase (SodA). SodA detoxifies superoxide radicals produced by host phagocytes, thereby protecting the pneumococcus from oxidative damage.
Experimental Workflow for Murine Virulence Models
Validating the role of virulence factors like PsaA typically involves a standardized experimental workflow in animal models. This includes bacterial culture preparation, animal infection, monitoring, and subsequent analysis of bacterial load and host response.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of virulence studies. Below are generalized protocols for the key experiments cited in this guide.
Bacterial Strains and Inoculum Preparation
-
Streptococcus pneumoniae Strains: Wild-type D39 (serotype 2) and its isogenic ΔpsaA mutant are commonly used.
-
Culture Conditions: Bacteria are grown on blood agar plates and then cultured in a suitable liquid medium, such as Todd-Hewitt broth supplemented with yeast extract (THY), to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) at 37°C with 5% CO₂.[3]
-
Inoculum Preparation: Bacterial cells are harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (CFU/ml). The final concentration is confirmed by serial dilution and plating on blood agar.[3][4]
Murine Intraperitoneal Sepsis Model
-
Animal Model: 6- to 8-week-old female BALB/c mice are commonly used.[5]
-
Infection: Mice are challenged via intraperitoneal injection with 100-200 µl of the bacterial suspension. A typical challenge dose for S. pneumoniae D39 is around 1 x 10⁵ CFU.[5]
-
Monitoring: Survival is monitored for a period of up to 15-21 days.[2][5]
-
Bacterial Load Quantification: At specified time points, blood is collected (e.g., via cardiac puncture) and serially diluted in PBS for plating on blood agar to determine CFU/ml.[6]
Murine Intranasal Pneumonia Model
-
Animal Model: 6- to 8-week-old C57BL/6 or BALB/c mice are suitable.[4]
-
Anesthesia: Mice are lightly anesthetized using isoflurane to facilitate intranasal administration and ensure inhalation into the lower respiratory tract.[7]
-
Infection: A small volume (typically 10-50 µl) of the bacterial suspension is administered to the nares of the anesthetized mouse. A common inoculum for S. pneumoniae D39 is 1 x 10⁷ CFU.[4][7]
-
Monitoring and Sampling: Mice are monitored for signs of illness and weight loss.[4] At designated time points, mice are euthanized.
-
Bacterial Load Quantification:
-
Nasopharyngeal Lavage: The trachea is exposed, and sterile PBS is flushed through the nasopharynx to collect colonizing bacteria.[8]
-
Lung Homogenate: Lungs are aseptically removed, weighed, and homogenized in sterile PBS.
-
Blood: Blood is collected via cardiac puncture.
-
All samples are serially diluted and plated on blood agar to determine CFU per organ or per ml of blood.[3]
-
Conclusion
The evidence from multiple animal models unequivocally demonstrates that PsaA is a critical virulence factor for Streptococcus pneumoniae. Its role in manganese acquisition is directly linked to the bacterium's ability to resist oxidative stress, a key host defense mechanism. The significant attenuation of ΔpsaA mutants in both sepsis and pneumonia models underscores the potential of PsaA as a target for novel antimicrobial therapies and as a component of protein-based vaccines. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to further investigate pneumococcal pathogenesis and develop effective countermeasures against this important human pathogen.
References
- 1. Virulence of Streptococcus pneumoniae: PsaA Mutants Are Hypersensitive to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Novel Family of Pneumococcal Proteins That Are Protective against Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Associated virus-bacterial vaccine based on seasonal LAIV and S. pneumoniae chimeric peptide provide protection against post-influenza pneumococcal infection in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. journals.asm.org [journals.asm.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. atsjournals.org [atsjournals.org]
- 8. Characterization of Inflammatory Responses During Intranasal Colonization with Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PsaA's Adhesin Function with Other Pneumococcal Adhesins
A PUBLISH COMPARISON GUIDE FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Introduction
Streptococcus pneumoniae (the pneumococcus) is a major human pathogen, and its ability to adhere to host tissues is a critical first step in colonization and the subsequent development of diseases such as pneumonia, meningitis, and sepsis. This adhesion is mediated by a variety of surface-exposed proteins known as adhesins. This guide provides a comparative analysis of the adhesin function of Pneumococcal surface adhesin A (PsaA) alongside other key pneumococcal adhesins, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of associated biological pathways. While initially identified as an adhesin, PsaA is now primarily recognized as a crucial manganese transporter that indirectly influences adherence. This guide will explore this nuanced role in comparison to the more direct adhesive functions of other prominent pneumococcal adhesins.
Comparative Overview of Pneumococcal Adhesins
The following table summarizes the key characteristics of PsaA and other major pneumococcal adhesins. While direct comparisons of binding affinities are limited by the availability of quantitative data for all adhesins, this table provides a comparative overview based on current research.
| Adhesin | Primary Function | Host Receptor(s) | Binding Affinity (Kd) | Adhesion to A549 Lung Cells |
| PsaA | Manganese transport, indirect role in adhesion | E-cadherin, Annexin A2[1][2] | Not reported | Adherence of PsaA-negative mutants is significantly reduced[3] |
| PspA | Immune evasion, adhesion to dying cells | Lactoferrin, GAPDH[4][5] | 5.7 x 10⁻⁸ M and 2.74 x 10⁻⁷ M (to Lactoferrin)[4] | Adhesion of PspA mutants is significantly decreased[6] |
| PspC (CbpA) | Major adhesin, immune evasion | Polymeric Immunoglobulin Receptor (pIgR), Vitronectin, Factor H[7][8] | Not reported | Adhesion of PspC mutants is significantly decreased[6] |
| Pili (Type 1) | Adhesion | Platelet endothelial cell adhesion molecule-1 (PECAM-1), polymeric immunoglobulin receptor (pIgR) | Not reported | Piliated strains show enhanced adhesion |
| PsrP | Adhesion | Keratin 10 | Not reported | Contributes to adhesion to lung cells |
| PavA | Adhesion | Fibronectin | Not reported | Contributes to adhesion to extracellular matrix |
Detailed Adhesin Profiles
Pneumococcal surface adhesin A (PsaA)
PsaA is a highly conserved 37-kDa lipoprotein that is a component of an ABC transporter for manganese (Mn²⁺)[3]. Its role in adhesion is considered indirect. Mutations in the psaA gene lead to a significant reduction in the ability of S. pneumoniae to adhere to human nasopharyngeal and lung epithelial cells[3]. This is thought to be a consequence of the disruption of manganese homeostasis, which is crucial for various cellular processes, including the function of other surface proteins and resistance to oxidative stress. Some studies suggest that PsaA may be located beneath the pneumococcal capsule, questioning its role as a direct adhesin[3]. However, other research has identified direct interactions with host cell receptors E-cadherin and Annexin A2, suggesting a more complex role[1][2].
Pneumococcal surface protein A (PspA)
PspA is a well-characterized virulence factor with a primary role in immune evasion. It inhibits the complement pathway and binds to human lactoferrin, an antimicrobial peptide found in mucosal secretions[4][9][10]. The binding affinity of PspA to lactoferrin has been determined to have two dissociation constants (Kd) of 5.7 x 10⁻⁸ M and 2.74 x 10⁻⁷ M, indicating a strong interaction[4]. More recently, PspA has been shown to function as an adhesin by binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH) on the surface of dying host cells[5]. Studies using mutant strains have demonstrated that the absence of PspA leads to a significant decrease in adhesion to A549 lung epithelial cells[6].
Pneumococcal surface protein C (PspC/CbpA)
PspC, also known as Choline-binding protein A (CbpA), is considered a major pneumococcal adhesin. It plays a crucial role in the colonization of the nasopharynx by binding to the polymeric immunoglobulin receptor (pIgR) on the surface of epithelial cells[7][8]. This interaction can mediate the transcytosis of the bacteria across the epithelial barrier. PspC also binds to other host proteins, including vitronectin and complement factor H, contributing to both adhesion and immune evasion[7]. Similar to PspA, the deletion of the pspC gene results in a significant reduction in the adherence of S. pneumoniae to A549 cells[6].
Experimental Protocols
In Vitro Adhesion Assay to A549 Lung Epithelial Cells
This protocol is adapted from studies assessing pneumococcal adherence to the A549 human lung adenocarcinoma cell line.
Materials:
-
A549 cell line (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
S. pneumoniae strains of interest
-
Todd-Hewitt Broth supplemented with 0.5% yeast extract (THY)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Triton X-100
-
Blood agar plates
Procedure:
-
Cell Culture: Culture A549 cells in DMEM with 10% FBS in 24-well tissue culture plates until confluent.
-
Bacterial Culture: Grow S. pneumoniae strains overnight in THY broth at 37°C with 5% CO₂.
-
Infection:
-
Wash the confluent A549 monolayers twice with PBS.
-
Add fresh, antibiotic-free DMEM to each well.
-
Dilute the overnight bacterial cultures in DMEM to the desired multiplicity of infection (MOI), typically 10-100.
-
Add the bacterial suspension to the A549 cells and incubate for 1-2 hours at 37°C with 5% CO₂.
-
-
Washing: After incubation, gently wash the monolayers three to five times with PBS to remove non-adherent bacteria.
-
Lysis and Plating:
-
Add a solution of 0.025% Triton X-100 in sterile water to each well to lyse the A549 cells and release the adherent bacteria.
-
Perform serial dilutions of the lysate in PBS.
-
Plate the dilutions onto blood agar plates and incubate overnight at 37°C with 5% CO₂.
-
-
Quantification: Count the colony-forming units (CFU) to determine the number of adherent bacteria. The percentage of adherence can be calculated by comparing the number of adherent bacteria to the initial inoculum.
Immunofluorescence Staining of Surface Adhesins
This protocol allows for the visualization of adhesin localization on the pneumococcal surface.
Materials:
-
S. pneumoniae strains
-
Poly-L-lysine coated glass slides
-
Primary antibodies specific to the adhesin of interest (e.g., anti-PsaA, anti-PspA)
-
Fluorescently labeled secondary antibodies (e.g., FITC-conjugated goat anti-rabbit IgG)
-
Paraformaldehyde (PFA)
-
Bovine Serum Albumin (BSA)
-
Mounting medium with DAPI
Procedure:
-
Bacterial Preparation: Grow S. pneumoniae to mid-log phase in THY broth.
-
Adhesion to Slides: Wash the bacteria in PBS and resuspend. Add the bacterial suspension to poly-L-lysine coated slides and allow them to adhere for 30 minutes.
-
Fixation: Gently wash the slides with PBS and fix the bacteria with 4% PFA for 15 minutes.
-
Blocking: Wash the slides with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Mounting and Visualization: Wash the slides with PBS and mount with a coverslip using mounting medium containing DAPI to stain the bacterial DNA. Visualize the slides using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
PsaA-E-cadherin Interaction and Potential Signaling
The interaction of PsaA with E-cadherin on epithelial cells can potentially trigger intracellular signaling cascades that may influence bacterial uptake and the host's inflammatory response. While the precise downstream signaling from the PsaA-E-cadherin interaction is not fully elucidated, E-cadherin signaling in other contexts is known to involve pathways that regulate cell adhesion, cytoskeletal arrangement, and cell proliferation.
Caption: Putative signaling pathway initiated by PsaA binding to E-cadherin.
PspC-pIgR Mediated Transcytosis Workflow
The binding of PspC to the polymeric immunoglobulin receptor (pIgR) is a key mechanism for pneumococcal invasion of epithelial layers. This process, known as transcytosis, allows the bacteria to move from the apical to the basolateral side of the epithelium.
Caption: Experimental workflow of PspC-mediated transcytosis via pIgR.
Conclusion
While PsaA's primary role is in manganese acquisition, its indirect but significant impact on pneumococcal adherence underscores the intricate network of factors contributing to virulence. In contrast, adhesins like PspA and PspC have more direct and well-defined roles in binding to specific host receptors, facilitating colonization and immune evasion. A comprehensive understanding of the diverse mechanisms employed by these adhesins is crucial for the development of novel anti-pneumococcal therapies, including protein-based vaccines and inhibitors of bacterial adhesion. Further research is needed to fully elucidate the quantitative binding dynamics and the complete signaling cascades initiated by these critical virulence factors.
References
- 1. E-cadherin is a receptor for the common protein pneumococcal surface adhesin A (PsaA) of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pneumococcal surface adhesion A protein (PsaA) interacts with human Annexin A2 on airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pneumococcal Surface Protein A as a Lactoferrin-Binding Protein of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PspA-mediated aggregation protects Streptococcus pneumoniae against desiccation on fomites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The choline-binding proteins PspA, PspC, and LytA of Streptococcus pneumoniae and their interaction with human endothelial and red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Choline-binding Protein PspC of Streptococcus pneumoniae Interacts with the C-terminal Heparin-binding Domain of Vitronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the interaction of the pneumococcal surface protein SpsA with the human polymeric immunoglobulin receptor (hpIgR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of binding of human lactoferrin to pneumococcal surface protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Binding of Human Lactoferrin to Pneumococcal Surface Protein A - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic characterization of a complemented psaA mutant to validate gene function
A Guide for Researchers in Microbial Pathogenesis and Drug Development
This guide provides a comprehensive comparison of the phenotypic characteristics of a wild-type, a psaA mutant, and a genetically complemented strain of Streptococcus pneumoniae. The data presented herein validates the crucial role of the Pneumococcal Surface Adhesin A (psaA) gene in bacterial virulence, adherence, and oxidative stress resistance. This guide is intended for researchers and scientists in the fields of microbiology, infectious diseases, and drug development seeking to understand the functional validation of a target gene through genetic complementation.
Introduction to psaA and its Function
Pneumococcal surface adhesin A (PsaA) is a highly conserved 37-kDa lipoprotein found in all known serotypes of Streptococcus pneumoniae.[1] It functions as the solute-binding component of an ATP-binding cassette (ABC) transporter responsible for the uptake of manganese (Mn²⁺).[1][2][3] This essential nutrient is a critical cofactor for enzymes involved in various metabolic pathways and, importantly, in the defense against oxidative stress.[2][3][4] Consequently, the disruption of psaA leads to a range of phenotypic changes that attenuate the bacterium's virulence.[2][3][5] Genetic complementation, the reintroduction of a functional copy of the gene into the mutant strain, serves as the definitive method to confirm that the observed phenotypic changes are directly attributable to the specific gene's function.
Comparative Phenotypic Analysis
To validate the function of psaA, a mutant strain with a disrupted psaA gene was created. Subsequently, this mutant was complemented with a functional copy of the psaA gene. The phenotypic characteristics of the wild-type (WT), psaA mutant (ΔpsaA), and the complemented strain (psaA⁺) were then compared across several key functional assays.
Table 1: Comparison of In Vitro Phenotypes
| Phenotypic Trait | Wild-Type (WT) | ΔpsaA Mutant | psaA⁺ Complemented |
| Adherence to A549 Lung Cells | High (100%) | Significantly Reduced (~9-10% of WT)[5][6] | Restored to WT levels |
| Growth in Chemically Defined Medium | Prompt and rapid growth with Mn²⁺ | Growth deficiency, extended lag phase[2][3] | Growth restored to WT levels |
| Sensitivity to Oxidative Stress (H₂O₂) | Low sensitivity | Hypersensitive[2][3][4] | Resistance restored to WT levels |
| Superoxide Dismutase (Sod) Activity | Normal | Reduced (~30% decrease without Mn²⁺)[4] | Activity restored to WT levels |
| NADH Oxidase (Nox) Activity | Normal | Significantly Increased (~6-fold higher)[4] | Activity restored to WT levels |
Table 2: Comparison of In Vivo Virulence
| Animal Model | Wild-Type (WT) | ΔpsaA Mutant | psaA⁺ Complemented |
| Mouse Intranasal Challenge | Highly virulent | Significantly less virulent[5] | Virulence restored[5] |
| Mouse Intraperitoneal Challenge | Highly virulent | Significantly less virulent[5] | Virulence restored[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Construction of the psaA Mutant and Complemented Strain
-
Insertion-Duplication Mutagenesis: An internal fragment of the psaA gene is amplified via PCR and cloned into a suicide vector (e.g., pVA891). This construct is then introduced into the wild-type S. pneumoniae strain. Homologous recombination between the plasmid-borne fragment and the chromosomal psaA gene results in the disruption of the gene.[5]
-
Genetic Complementation: A functional copy of the full-length psaA gene, including its native promoter, is amplified and cloned into a shuttle vector. This recombinant plasmid is then transformed into the psaA mutant strain.[7] Successful transformants, now carrying a functional psaA gene, are selected. Back-transformation with an intact copy of the cloned gene can also be used to reconstitute the gene.[5]
2. Adherence Assay
-
Human alveolar epithelial cells (A549) are grown to confluence in 24-well plates.
-
Bacterial strains (WT, ΔpsaA, and psaA⁺) are grown to mid-log phase, washed, and resuspended in cell culture medium.
-
The bacterial suspension is added to the A549 cells at a specific multiplicity of infection (MOI) and incubated for a set period.
-
Non-adherent bacteria are removed by washing with phosphate-buffered saline (PBS).
-
The epithelial cells are lysed to release the adherent bacteria.
-
The number of adherent bacteria is quantified by serial dilution and plating on appropriate agar plates. The results are typically expressed as a percentage of the initial inoculum that remained attached.[5]
3. Oxidative Stress Sensitivity Assay
-
Bacterial strains are grown on agar plates (e.g., blood agar) with and without manganese supplementation.[4]
-
Cells are harvested and resuspended in PBS.
-
The bacterial suspension is exposed to a specific concentration of hydrogen peroxide (H₂O₂) for a defined time (e.g., 40 mM for 15 minutes).[4]
-
The reaction is stopped, and the surviving bacteria are enumerated by serial dilution and plating.
-
Survival rates are calculated and compared between the strains.[4]
4. Animal Virulence Studies
-
Groups of mice are challenged with standardized doses of the WT, ΔpsaA, and psaA⁺ strains via either intranasal or intraperitoneal injection.[5]
-
The health of the animals is monitored over time, and survival rates are recorded.
-
Statistical analysis is performed to determine significant differences in virulence between the strains.[5]
Visualizing the Experimental Logic and Pathways
The following diagrams illustrate the workflow and underlying principles of the gene function validation process.
References
- 1. Pneumococcal surface adhesin A (PsaA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Lipoprotein PsaA in virulence of Streptococcus pneumoniae: surface accessibility and role in protection from superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virulence of Streptococcus pneumoniae: PsaA Mutants Are Hypersensitive to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence heterogeneity of PsaA, a 37-kilodalton putative adhesin essential for virulence of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipoprotein PsaA in Virulence of Streptococcus pneumoniae: Surface Accessibility and Role in Protection from Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Transformation and Complementation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for PsaA Protein
For researchers, scientists, and drug development professionals, the meticulous management and disposal of biological materials like the PsaA protein are paramount to ensuring laboratory safety and regulatory compliance. Adherence to established protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
I. General Safety and Handling Precautions
When working with this compound, it is imperative to follow standard laboratory safety protocols. This includes the consistent use of appropriate Personal Protective Equipment (PPE) such as laboratory coats, safety glasses, and gloves.[1] All work should be conducted in designated areas, and personnel must be trained in biological waste management principles.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | A buttoned, long-sleeved coat protects clothing and skin from potential splashes and spills.[2] |
| Hand Protection | Disposable Nitrile Gloves | Essential for preventing direct contact. For prolonged handling or higher concentrations, double-gloving is recommended. Gloves should be changed immediately after contact with the protein solution, followed by hand washing.[2] |
| Eye & Face Protection | Safety Glasses with Side Shields | Provides a minimum level of protection against splashes and airborne particles.[2] |
| Face Shield (in addition to safety glasses) | Required when there is a significant risk of splashing, such as when working with large volumes or during vigorous mixing.[2] |
II. Decontamination and Inactivation
Prior to disposal, all materials and equipment that have come into contact with this compound must be decontaminated to neutralize any potential biological activity.[1]
Table 2: Recommended Decontamination Methods for Protein Waste
| Method | Description | Application |
| Autoclaving | Utilizes high-pressure saturated steam at 121°C for a minimum of 20 minutes to sterilize waste. | Effective for liquid waste, contaminated labware (e.g., pipette tips, tubes), and solid waste.[3][4] |
| Chemical Disinfection | Soaking contaminated items in an appropriate disinfectant solution for a specified contact time. | Suitable for surfaces and equipment that cannot be autoclaved. Common disinfectants include 10% bleach solution and 70% ethanol.[3][5] |
III. Waste Segregation and Disposal Pathways
Proper segregation of waste is a critical step in the disposal process.[2][6]
Liquid Waste:
-
Contaminated Buffers and Solutions: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.[2]
-
Decontamination: Decontaminate the collected liquid waste, preferably by autoclaving, before disposal down the drain, in accordance with local regulations.[3] Chemical treatment can also be an option.[3]
Solid Waste:
-
Contaminated Consumables: All items that have had direct contact with the this compound, such as pipette tips, microcentrifuge tubes, and gloves, are considered biologically contaminated waste.[2]
-
Collection: Place these items in a designated biohazard bag.[2][4]
-
Sharps: Needles, syringes, and broken glass contaminated with this compound must be disposed of in a puncture-resistant sharps container.[4][6]
-
Final Disposal: Contaminated solid waste and sharps should be autoclaved and then disposed of through a licensed biomedical waste disposal service, which typically involves incineration.[2][6]
Experimental Protocol: Thermal Stability Assay for Recombinant Proteins
To determine the optimal storage conditions and assess the stability of a recombinant protein like PsaA, a thermal stability assay can be performed.
Objective: To evaluate the protein's tolerance to various temperatures and freeze-thaw cycles.
Methodology:
-
Aliquot the purified this compound into multiple tubes.
-
Subject the aliquots to a range of conditions, including storage at 4°C, -20°C, and -80°C, as well as multiple freeze-thaw cycles from -20°C or -80°C.[2]
-
At designated time points, assess the protein's structural integrity and activity.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following workflow diagram illustrates the key steps for managing this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guidelines for PsaA Protein
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pneumococcal surface adhesin A (PsaA) protein. The following procedural guidance is based on established safety protocols for handling recombinant proteins in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this protein.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling PsaA protein.
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | A buttoned, long-sleeved lab coat should be worn to protect clothing and skin from potential splashes and spills.[1] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves are recommended for handling this compound.[2][3] For prolonged contact or when working with higher concentrations, double-gloving is advised.[1] Gloves should be changed immediately if contaminated. |
| Eye & Face Protection | Safety Glasses with Side Shields | This is the minimum requirement to protect against splashes.[1] |
| Face Shield (in addition to safety glasses) | Required when there is a significant risk of splashing, such as when handling large volumes or during vigorous agitation.[1] | |
| Respiratory Protection | Not typically required | For routine handling of non-hazardous protein solutions, respiratory protection is generally not necessary. However, if there is a risk of aerosol generation, work should be conducted in a biological safety cabinet.[1] |
| Footwear | Closed-toe shoes | Shoes that completely cover the feet are mandatory in the laboratory to protect from spills and falling objects.[4][5][6] |
Safe Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling of this compound, from initial receipt to final disposal. Adherence to this workflow minimizes the risk of exposure and contamination.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols: Safe Handling and Disposal Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Before opening, ensure you are wearing the minimum required PPE: a lab coat, nitrile gloves, and safety glasses with side shields.[1]
2. Reconstitution of Lyophilized Protein:
-
Work in a designated clean area. If there is a risk of aerosol formation, perform this step inside a biological safety cabinet.[1]
-
Briefly centrifuge the vial before opening to ensure the protein pellet is at the bottom.
-
Reconstitute the protein using a suitable sterile buffer as per the product datasheet.
3. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the protein, it is recommended to aliquot the reconstituted protein into single-use volumes.[7][8]
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C for long-term storage.[8]
4. Experimental Use:
-
Always handle the protein solution with care to avoid splashes and aerosol generation.
-
Use appropriate laboratory equipment and techniques to minimize direct contact.
5. Waste Disposal:
-
Liquid Waste: All buffers and solutions containing this compound should be collected in a clearly labeled, leak-proof container designated for biohazardous waste.
-
Solid Waste: All consumables that have come into contact with the protein, such as pipette tips, microcentrifuge tubes, and gloves, are considered contaminated solid waste.[1] These should be disposed of in a biohazard bag.[1]
-
Follow your institution's guidelines for the final disposal of biohazardous waste, which typically involves autoclaving or incineration.[1]
6. Decontamination:
-
After handling the protein and disposing of the waste, decontaminate all work surfaces with an appropriate disinfectant, such as a 10% bleach solution followed by a water rinse.[3]
7. Post-Handling Procedures:
-
Properly remove and dispose of your gloves.
-
Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[4][5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 5. unthsc.edu [unthsc.edu]
- 6. Procedures for Using Biological Materials – Laboratory Safety Manual [lsm.alfaisal.edu]
- 7. cusabio.com [cusabio.com]
- 8. genextgenomics.com [genextgenomics.com]
- 9. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
